molecular formula C11H17N3O6 B12394255 5-(2-Hydroxyethyl)cytidine

5-(2-Hydroxyethyl)cytidine

Cat. No.: B12394255
M. Wt: 287.27 g/mol
InChI Key: PXHKHCSQQQUDBL-LCFZEIEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxyethyl)cytidine is a useful research compound. Its molecular formula is C11H17N3O6 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O6/c12-9-5(1-2-15)3-14(11(19)13-9)10-8(18)7(17)6(4-16)20-10/h3,6-8,10,15-18H,1-2,4H2,(H2,12,13,19)/t6-,7?,8+,10-/m1/s1

InChI Key

PXHKHCSQQQUDBL-LCFZEIEZSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCO

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCO

Origin of Product

United States

Foundational & Exploratory

What is the biological significance of 5-(2-Hydroxyethyl)cytidine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of C5-Modified Cytidines

Disclaimer: Information on the biological significance of 5-(2-Hydroxyethyl)cytidine is currently limited in scientific literature. It is described as a cytidine (B196190) analog with potential anti-metabolic and anti-tumor activities through the inhibition of DNA methyltransferases. This guide provides a comprehensive overview of the well-characterized and biologically significant modifications occurring at the C5 position of the cytidine ring, namely 5-methylcytidine (B43896) (m5C) and its oxidized derivatives: 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (ca5C).

Introduction to C5-Modified Cytidines in RNA

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA molecules. Among the more than 170 known RNA modifications, those occurring at the fifth carbon of the cytosine base (C5) have emerged as critical regulators of RNA function. The most prevalent of these is 5-methylcytidine (m5C), which can be further oxidized to 5-hydroxymethylcytidine (hm5C), 5-formylcytidine (f5C), and 5-carboxycytidine (ca5C). These dynamic and reversible modifications play pivotal roles in various biological processes, from the regulation of gene expression to cellular differentiation and stress responses.

The Enzymatic Machinery of C5 Cytidine Modification

The levels of C5-modified cytidines in RNA are dynamically regulated by a series of enzymes that "write," "erase," and "read" these marks.

Writing the Mark: 5-Methylcytidine (m5C) Formation

The primary "writer" of m5C in eukaryotic RNA is the NOP2/Sun RNA methyltransferase family member 2 (NSUN2) .[1][2] NSUN2 is a key enzyme that catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues in various RNA species, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs).[1][3] This modification is crucial for proper RNA function, influencing RNA stability and translation efficiency.[1][2] In cancer, NSUN2 is frequently upregulated, which is associated with aggressive tumor phenotypes and poor prognosis.[1]

Oxidative Demethylation: The Role of TET Enzymes

The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revolutionized our understanding of DNA and RNA demethylation. TET enzymes (TET1, TET2, and TET3) catalyze the stepwise oxidation of 5mC to 5hmC, 5fC, and 5caC.[4][5] This process is not only a pathway for demethylation but also generates functionally distinct modified bases.[6][7] The catalytic mechanism of TET enzymes involves the use of molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate the methyl group of 5mC.[5] While extensively studied in the context of DNA, TET enzymes have also been shown to oxidize 5mC in RNA, indicating a role for this pathway in epitranscriptomic regulation.[8][9][10]

Erasing the Mark: Removal of Oxidized Derivatives

The final step in the active demethylation pathway involves the removal of the oxidized cytosine derivatives. Thymine-DNA Glycosylase (TDG) is a key enzyme in the base excision repair (BER) pathway that recognizes and excises 5fC and 5caC from the nucleic acid backbone.[7][11] Following excision, the resulting abasic site is repaired, leading to the restoration of an unmodified cytosine. This process completes the cycle of dynamic methylation and demethylation at the C5 position of cytosine.

Biological Significance and Function of C5-Modified Cytidines in RNA

C5-modified cytidines have a profound impact on the fate and function of RNA molecules.

  • Regulation of RNA Stability and Translation: The presence of m5C in mRNA can enhance its stability and promote its nuclear export and translation.[2][12] NSUN2-mediated methylation of specific mRNAs has been shown to be recognized by reader proteins like YBX1, which then protects the mRNA from degradation.[12] The oxidized derivative, hm5C, is also implicated in increasing translation efficiency.

  • Cellular Stress Response and Differentiation: The levels of m5C and its derivatives are dynamically regulated in response to cellular stress. These modifications play a role in modulating the stress response and influencing cell fate decisions, such as differentiation and senescence.[2]

  • Neurological Functions: Deficiencies in NSUN2-mediated m5C methylation have been linked to neurodevelopmental defects. The resulting reduced protein translation rates can lead to increased apoptosis of neurons.[2]

  • Implication in Disease: Dysregulation of the enzymatic machinery controlling C5 cytidine modifications is frequently observed in various diseases, most notably cancer. The overexpression of NSUN2 in many cancers contributes to tumorigenesis by altering the methylation status and expression of oncogenes and tumor suppressors.[1][12] The levels of urinary 5-hydroxymethylcytidine have also been suggested as potential biomarkers for certain types of cancer.[13]

Quantitative Analysis of C5-Modified Cytidines

The abundance of C5-modified cytidines varies across different tissues and cell types, reflecting their dynamic regulation and specific functions.

Cell Line/Tissue5-methylcytidine (m5C) (% of total Cytidine)Reference
Human HeLa cells0.5% - 0.7%[9]
Human WM-266-4 cells0.5% - 0.7%[9]
Human various tissues0.1% - 0.45%[14]
Cell Line/Tissue5-hydroxymethylcytidine (hm5C) (modifications per 106 ribonucleosides)Reference
Mouse Brain~1.5[9]
Mouse Heart3.9[9][10]
Mouse Pancreas~1.2[9]
Mouse Spleen~1.8[9]
Human HeLa cells0.68[10]
Human WM-266-4 cells1.6[10]
Human Urine3.33 µM[13]

Experimental Protocols for the Analysis of C5-Modified Cytidines

The accurate detection and quantification of C5-modified cytidines are crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: Quantification of C5-Modified Cytidines in RNA by LC-MS/MS

This protocol outlines the general steps for the sensitive and simultaneous quantification of m5C, hm5C, f5C, and ca5C in RNA.

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction, followed by DNase treatment to remove any contaminating DNA.

  • RNA Digestion: Digest the purified RNA to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system. A C18 column is commonly used with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[15]

  • MS/MS Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[16] This involves monitoring specific precursor-to-product ion transitions for each modified and unmodified nucleoside.

  • Quantification: Determine the absolute or relative amounts of each modified nucleoside by comparing their peak areas to those of known standards or by using stable isotope-labeled internal standards for absolute quantification.[17]

Protocol 2: Genome-wide Mapping of 5-formylcytosine (B1664653) (5fC)

This method allows for the identification of the genomic locations of 5fC.

  • Chemical Reduction: Treat genomic DNA with a reducing agent, such as sodium borohydride, to convert 5fC to 5hmC.

  • Biotin (B1667282) Tagging: Introduce a biotin moiety to the newly formed hydroxyl group in 5hmC using a specific chemical labeling method.

  • Enrichment: Enrich the biotin-labeled DNA fragments using streptavidin-coated beads.

  • Sequencing: Sequence the enriched DNA fragments to identify the genomic regions that were originally modified with 5fC.[11]

Visualizing the Pathways

NSUN2-mediated m5C Methylation Cytidine Cytidine in RNA NSUN2 NSUN2 Cytidine->NSUN2 Substrate m5C 5-methylcytidine (m5C) SAM S-adenosyl- L-methionine (SAM) SAM->NSUN2 Methyl donor SAH S-adenosyl- L-homocysteine (SAH) NSUN2->m5C Catalyzes methylation NSUN2->SAH Byproduct Stepwise Oxidation of m5C by TET Enzymes cluster_cofactors Co-factors & Byproducts m5C 5-methylcytidine (m5C) TET TET Enzymes (TET1, TET2, TET3) m5C->TET Substrate hm5C 5-hydroxymethylcytidine (hm5C) hm5C->TET Substrate f5C 5-formylcytidine (f5C) f5C->TET Substrate ca5C 5-carboxycytidine (ca5C) TET->hm5C Oxidation TET->f5C Oxidation TET->ca5C Oxidation Succinate Succinate CO2 CO₂ O2 O₂ aKG α-ketoglutarate LC-MS_MS_Workflow Sample Cell/Tissue Sample RNA_Isolation RNA Isolation (e.g., TRIzol) Sample->RNA_Isolation Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Isolation->Digestion LC_Separation HPLC Separation (C18 Column) Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

5-(2-Hydroxyethyl)cytidine: A Technical Overview of its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(2-Hydroxyethyl)cytidine is a modified pyrimidine (B1678525) nucleoside that has garnered interest in the fields of epigenetics and DNA damage. As a cytidine (B196190) analog, it holds potential as an inhibitor of DNA methyltransferases, enzymes crucial for epigenetic regulation. Furthermore, its deoxyribonucleoside form, 2'-deoxy-5-(2-hydroxyethyl)cytidine, is a recognized DNA adduct resulting from exposure to the carcinogen ethylene (B1197577) oxide. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its history, synthesis, biological implications, and methods for its detection. This document is intended for researchers, scientists, and professionals in drug development and molecular biology.

History and Discovery

While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature, its emergence is closely linked to research on DNA damage and the effects of alkylating agents. The related compound, 2'-deoxy-5-(2-hydroxyethyl)cytidine, was identified as a DNA adduct formed upon exposure to ethylene oxide, a known human carcinogen.[1][2][3] This discovery highlighted the importance of studying hydroxyethylated nucleosides as biomarkers of DNA damage and as potential players in the mechanisms of carcinogenesis. The potential of this compound as a DNA methyltransferase inhibitor is suggested by its structural similarity to other cytidine analogs known to have such activity.[4][5]

Chemical Synthesis and Characterization

The chemical synthesis of this compound can be approached through modifications of established protocols for the synthesis of 5-substituted cytidine analogs. A plausible synthetic route, based on methodologies for similar compounds, is outlined below.

Hypothetical Synthesis of this compound

A common strategy for the synthesis of 5-substituted pyrimidine nucleosides involves the reaction of a 5-halopyrimidine precursor with a suitable coupling partner. For this compound, a potential route starts from a protected cytidine derivative.

Experimental Protocol: Synthesis of this compound

  • Protection of Cytidine: Commercially available cytidine is first protected to prevent side reactions on the sugar moiety and the exocyclic amine. This typically involves the protection of the 5'- and 3'-hydroxyl groups with a bulky silyl (B83357) group, such as a di-tert-butylsilyl group, and the N4-amino group with a benzoyl group.[6]

  • Iodination: The protected cytidine is then iodinated at the 5-position of the pyrimidine ring using an iodinating agent like N-iodosuccinimide (NIS) in an appropriate solvent.

  • Heck Coupling: The resulting 5-iodocytidine (B14750) derivative is subjected to a palladium-catalyzed Heck coupling reaction with ethylene glycol vinyl ether. This introduces the 2-vinyloxyethyl group at the 5-position.

  • Reduction and Deprotection: The vinyl ether is then reduced to the hydroxyethyl (B10761427) group using a reducing agent such as sodium borohydride. Finally, all protecting groups are removed under appropriate conditions (e.g., fluoride (B91410) ions for silyl groups and ammonia (B1221849) for the benzoyl group) to yield this compound.[7]

  • Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Synthesis_Workflow Cytidine Cytidine Protected_Cytidine Protected Cytidine Cytidine->Protected_Cytidine Protection Iodo_Cytidine 5-Iodo-Protected Cytidine Protected_Cytidine->Iodo_Cytidine Iodination Coupled_Product 5-(2-Vinyloxyethyl)-Protected Cytidine Iodo_Cytidine->Coupled_Product Heck Coupling Final_Product This compound Coupled_Product->Final_Product Reduction & Deprotection Purification Purification (HPLC) Final_Product->Purification

Figure 1: Hypothetical workflow for the chemical synthesis of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes expected and known properties of the related compound 2'-deoxy-5-(2-hydroxyethyl)cytidine.

PropertyValueReference
Molecular Formula C11H17N3O5 (for deoxy version)[8]
Molecular Weight 271.27 g/mol (for deoxy version)[8]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Biological Significance and Activity

The primary biological significance of the 5-(2-hydroxyethyl) moiety on cytidine stems from its formation as a DNA adduct following exposure to hydroxyethylating agents.

Formation of 2'-deoxy-5-(2-hydroxyethyl)cytidine as a DNA Adduct

Exposure to ethylene oxide, an industrial chemical and a product of endogenous metabolism, leads to the formation of various DNA adducts.[1][2][4] One of these adducts is 2'-deoxy-5-(2-hydroxyethyl)cytidine, formed by the covalent attachment of a hydroxyethyl group to the C5 position of cytosine in the DNA strand.[3] The formation of this and other adducts is considered a key initiating event in the mutagenic and carcinogenic effects of ethylene oxide.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathway EthyleneOxide Ethylene Oxide Exposure DNA Cellular DNA EthyleneOxide->DNA Reacts with AdductFormation Formation of 2'-deoxy-5-(2-hydroxyethyl)cytidine Adduct DNA->AdductFormation BER Base Excision Repair (BER) AdductFormation->BER Recognized by NER Nucleotide Excision Repair (NER) AdductFormation->NER Recognized by Apoptosis Apoptosis (if damage is severe) AdductFormation->Apoptosis Triggers RepairEnzymes DNA Glycosylases, Endonucleases, Polymerases, Ligases BER->RepairEnzymes Initiates NER->RepairEnzymes Initiates RepairEnzymes->DNA Restores

Figure 2: Signaling pathway of DNA damage response to 2'-deoxy-5-(2-hydroxyethyl)cytidine adducts.

Potential as a DNA Methyltransferase Inhibitor

Cytidine analogs are a well-established class of DNA methyltransferase (DNMT) inhibitors.[5][9] By incorporating into DNA and trapping DNMT enzymes, these analogs can lead to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes. Given its structure as a cytidine analog, this compound is postulated to have similar inhibitory effects on DNMTs, making it a compound of interest for cancer research and therapy.[4] However, detailed quantitative studies on its specific inhibitory activity (e.g., IC50 values) are not yet widely published.

Detection and Analysis

The detection and quantification of this compound and its deoxy counterpart in biological samples are crucial for studying DNA damage and exposure to hydroxyethylating agents. The most common and sensitive method for this is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Detection of 2'-deoxy-5-(2-hydroxyethyl)cytidine in DNA

  • DNA Isolation: Genomic DNA is extracted from cells or tissues of interest using standard protocols.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Separation: The resulting mixture of deoxynucleosides is separated by reverse-phase HPLC. A C18 column is typically used with a gradient of a polar solvent (e.g., water with a small amount of formic acid) and a less polar solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the protonated molecular ion of 2'-deoxy-5-(2-hydroxyethyl)cytidine to a specific product ion.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an isotopically labeled internal standard.

Analytical_Workflow Sample Biological Sample (Cells or Tissues) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS Tandem Mass Spectrometry (MRM) HPLC->MS Quantification Quantification MS->Quantification

Figure 3: Analytical workflow for the detection of 2'-deoxy-5-(2-hydroxyethyl)cytidine.

Conclusion

This compound and its deoxyribonucleoside form represent important molecules at the intersection of DNA damage, repair, and epigenetics. While the deoxy form is a well-established biomarker for exposure to ethylene oxide, the ribonucleoside itself holds promise as a potential therapeutic agent through the inhibition of DNA methyltransferases. Further research is needed to fully elucidate the history of its discovery, optimize its synthesis, and thoroughly characterize its biological activities. The development of more detailed experimental data will be crucial for realizing the full potential of this compound in both basic research and clinical applications.

References

The Emerging Role of 5-(2-Hydroxyethyl)cytidine (5-heC) in RNA Modification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the novel RNA modification, 5-(2-Hydroxyethyl)cytidine (5-heC). Addressed to researchers, scientists, and drug development professionals, this document outlines the current understanding of 5-heC biogenesis, its potential molecular interactions, and the experimental methodologies required for its investigation. As a newly emerging area of epitranscriptomics, the study of 5-heC presents exciting opportunities for discovering new regulatory pathways in health and disease.

Introduction to this compound (5-heC)

The landscape of RNA modifications is vast and dynamic, with each new discovery adding a layer of complexity to our understanding of gene regulation. Among these is this compound (5-heC), a recently identified modification with the potential to play a significant role in various biological processes. This guide synthesizes the current, albeit nascent, knowledge of 5-heC and provides a technical framework for its further exploration.

Biogenesis and Molecular Players

The formation and function of any RNA modification are governed by a trio of molecular actors: "writers" that install the mark, "readers" that recognize it, and "erasers" that remove it. While the specific machinery for 5-heC is still under active investigation, initial evidence points towards the following pathways:

2.1. The "Writer": TET Dioxygenases

Current research strongly suggests that 5-heC is generated through the oxidation of a precursor molecule, 5-ethylcytidine (5eC), by the Ten-Eleven Translocation (TET) family of dioxygenases. This process is analogous to the well-established role of TET enzymes in oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) in both DNA and RNA. The proposed biogenesis pathway involves the enzymatic conversion of 5eC-containing RNA into 5-heC-containing RNA.

cluster_biogenesis 5-heC Biogenesis 5-ethylcytidine (5eC) in RNA 5-ethylcytidine (5eC) in RNA This compound (5-heC) in RNA This compound (5-heC) in RNA 5-ethylcytidine (5eC) in RNA->this compound (5-heC) in RNA Oxidation TET Enzymes TET Enzymes TET Enzymes->this compound (5-heC) in RNA

Biogenesis of this compound (5-heC).

2.2. The Potential "Reader": UHRF2

The recognition of 5-heC is crucial for its downstream effects. While no dedicated 5-heC "reader" has been definitively identified, the UHRF (Ubiquitin-like with PHD and RING Finger domains) family of proteins are promising candidates. Specifically, UHRF2 has a known binding affinity for the structurally similar 5-hydroxymethylcytosine (5hmC). This suggests that UHRF2, and potentially other proteins with similar domains, may also recognize and bind to 5-heC, thereby mediating its functional consequences.

2.3. The "Eraser": An Open Question

The enzyme or enzymatic pathway responsible for the removal of 5-heC from RNA remains unknown. The identification of a specific "eraser" is a critical next step in understanding the dynamics and turnover of this modification. Researchers may consider investigating enzymes known to remove other 5-substituted cytosine modifications, such as demethylases or dehydroxylases, as potential candidates.

Physiological and Pathological Significance (Hypothesized)

Given the novelty of 5-heC, its precise roles in health and disease are yet to be elucidated. However, based on the functions of related RNA modifications like 5-methylcytosine (m5C), we can hypothesize its involvement in:

  • Gene Expression Regulation: By influencing mRNA stability, translation efficiency, or splicing.

  • Cancer Biology: Aberrant RNA modification patterns are a hallmark of many cancers. Dysregulation of 5-heC levels could contribute to tumorigenesis.

  • Neurological Function: RNA modifications play critical roles in neuronal development and function. Alterations in 5-heC could be implicated in neurodegenerative diseases.

Experimental Protocols for 5-heC Research

The following section details key experimental methodologies that can be adapted for the study of 5-heC.

4.1. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides in RNA.

Methodology:

  • RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation). Ensure all reagents and equipment are RNase-free.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the resulting nucleosides using a C18 reverse-phase HPLC column.

    • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for 5-heC will need to be determined using a synthesized 5-heC standard.

  • Quantification: Generate a standard curve using a known concentration of the 5-heC standard to quantify its absolute amount in the biological samples. Normalize the amount of 5-heC to the total amount of one of the canonical ribonucleosides (e.g., cytidine (B196190) or adenosine).

cluster_workflow LC-MS/MS Workflow for 5-heC Quantification A Isolate Total RNA B Enzymatic Digestion to Nucleosides A->B C LC Separation B->C D MS/MS Detection (MRM) C->D E Quantification using Standard Curve D->E

LC-MS/MS workflow for 5-heC analysis.

Table 1: Hypothetical LC-MS/MS Parameters for 5-heC Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of polar nucleosides
Flow Rate0.2-0.4 mL/min
Column Temperature30-40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (5-heC)To be determined empirically
MRM Transition (Cytidine)Standard transition
Collision EnergyTo be optimized for each transition
Dwell Time50-100 ms

Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.

4.2. Antibody-Based Detection: Dot Blot and RNA Immunoprecipitation (RIP)

The development of a specific antibody against 5-heC would enable sensitive and high-throughput detection methods.

4.2.1. Dot Blot Analysis

Methodology:

  • RNA Spotting: Serially dilute total RNA samples and spot them directly onto a positively charged nylon or nitrocellulose membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5-heC.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

4.2.2. RNA Immunoprecipitation (RIP)

RIP allows for the identification of RNA molecules that are modified with 5-heC and the proteins that bind to them.

Methodology:

  • Cell Lysis: Lyse cells under conditions that preserve RNA-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with a 5-heC specific antibody conjugated to magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

  • RNA Elution and Purification: Elute and purify the 5-heC-containing RNA from the beads.

  • Analysis: Analyze the enriched RNA using RT-qPCR to quantify specific transcripts or by next-generation sequencing (RIP-seq) to identify all 5-heC modified RNAs transcriptome-wide.

cluster_rip RNA Immunoprecipitation (RIP) Workflow A Cell Lysis B Incubate with 5-heC Antibody-Beads A->B C Wash to Remove Non-specific Binding B->C D Elute and Purify 5-heC RNA C->D E Downstream Analysis (RT-qPCR, RIP-seq) D->E

RNA Immunoprecipitation (RIP) workflow.

Future Directions and Conclusion

The study of this compound is in its infancy, and many fundamental questions remain. The immediate priorities for the field include:

  • Definitive identification of the writer, reader, and eraser proteins for 5-heC.

  • Development and validation of specific antibodies for high-throughput detection.

  • Quantitative mapping of 5-heC across different RNA species, cell types, and disease states.

  • Functional characterization of 5-heC in cellular processes through genetic and chemical biology approaches.

This technical guide provides a foundational resource for researchers embarking on the study of this intriguing new RNA modification. The methodologies outlined herein, combined with innovative research strategies, will be instrumental in unraveling the role of 5-heC in the complex tapestry of gene regulation. The exploration of 5-heC holds the promise of uncovering novel biological mechanisms and identifying new therapeutic targets for a range of human diseases.

An In-depth Technical Guide to 5-(2-Hydroxyethyl)cytidine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)cytidine, a modified pyrimidine (B1678525) nucleoside. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, and potential biological activities, drawing parallels with closely related cytidine (B196190) analogs where direct data is unavailable.

Chemical Structure and Identification

This compound is a derivative of the naturally occurring ribonucleoside, cytidine. The core structure consists of a cytosine base attached to a ribose sugar moiety via a β-N1-glycosidic bond. The modification is at the 5-position of the pyrimidine ring, where a 2-hydroxyethyl group is attached.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 137248-64-7[1]
Molecular Formula C₁₁H₁₇N₃O₆[1]
Molecular Weight 287.27 g/mol [1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar nucleosides.
Solubility Soluble in water and polar organic solvents like DMSO and DMF.The hydroxyl groups on the ribose and the hydroxyethyl (B10761427) substituent enhance polarity.
Melting Point Expected to be a high-melting solid, likely decomposing upon melting.Typical for nucleosides.
pKa The pyrimidine ring will have acidic and basic pKa values.Similar to cytidine.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general methods for the synthesis of 5-substituted pyrimidine nucleosides can be adapted. A plausible synthetic approach would involve the palladium-catalyzed cross-coupling of a protected 5-iodocytidine (B14750) with a suitable vinylating reagent, followed by hydroboration-oxidation to introduce the hydroxyethyl group.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-substituted cytidine analogs, which could be adapted for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Protected 5-Iodocytidine B Palladium-Catalyzed Cross-Coupling (e.g., with vinylating agent) A->B C Intermediate Product B->C D Hydroboration-Oxidation C->D E Crude this compound D->E F Column Chromatography E->F G Recrystallization F->G H Pure this compound G->H I NMR Spectroscopy H->I J Mass Spectrometry H->J K Purity Assessment (e.g., HPLC) H->K

A generalized workflow for the synthesis and analysis of this compound.
Experimental Protocols for Analogous Compounds

While a specific protocol for this compound is unavailable, a study by Anderson et al. (2015) provides a detailed method for the synthesis of 5-carboxamide-substituted cytidines from 5-iodocytidine, which serves as a relevant example of C-C bond formation at the 5-position.[2][3]

Example Protocol: Palladium-Catalyzed Carboxyamidation of 5-Iodocytidine (Adapted from Anderson et al., 2015) [2][3]

  • Reaction Setup: A mixture of 5-iodocytidine, a suitable amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., DBU) in a polar aprotic solvent (e.g., DMF) is prepared in a sealed tube.

  • Carbon Monoxide Atmosphere: The reaction vessel is purged and then filled with carbon monoxide gas (typically at an elevated pressure).

  • Heating: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to purification.

  • Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.

This protocol would need to be modified for the synthesis of this compound, likely by replacing the amine and carbon monoxide with a reagent capable of introducing a vinyl group, which can then be converted to the hydroxyethyl group.

Spectroscopic Analysis

No specific NMR or mass spectrometry data for this compound have been found in the searched literature. However, the expected spectroscopic characteristics can be predicted based on the analysis of similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A singlet for the H6 proton of the cytosine ring. - A doublet for the anomeric proton (H1') of the ribose sugar. - Multiplets for the other ribose protons (H2', H3', H4', H5'). - Triplets for the two methylene (B1212753) groups of the 2-hydroxyethyl substituent. - Exchangeable protons for the amino and hydroxyl groups.
¹³C NMR - Resonances for the carbonyl (C2) and other carbons of the pyrimidine ring. - Resonances for the carbons of the ribose moiety. - Resonances for the two carbons of the 2-hydroxyethyl group.
Mass Spectrometry (ESI-MS) - A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 288.1. - Potential fragmentation patterns involving the loss of the ribose sugar or the hydroxyethyl side chain.

Biological Activity and Potential Applications

The biological activity of this compound has not been explicitly reported. However, cytidine analogs, particularly those with modifications at the 5-position of the pyrimidine ring, are known to exhibit a range of biological effects.

Inhibition of DNA Methyltransferases

A prominent mechanism of action for several cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[1] These enzymes are crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Cytidine analogs can be incorporated into DNA during replication and form a covalent bond with the DNMT enzyme, leading to its irreversible inhibition and subsequent degradation. This results in the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.

The following diagram illustrates the general mechanism of DNMT inhibition by a cytidine analog.

G A Cytidine Analog B Incorporation into DNA A->B Cellular uptake and phosphorylation C DNMT binds to DNA B->C D Covalent Adduct Formation (DNMT trapped on DNA) C->D E Inhibition of DNA Methylation D->E F DNA Hypomethylation E->F G Re-expression of Tumor Suppressor Genes F->G

General mechanism of DNA methyltransferase (DNMT) inhibition by cytidine analogs.

Given its structure, it is plausible that this compound could act as a substrate for cellular kinases and be incorporated into DNA, potentially exhibiting inhibitory activity against DNMTs. Further experimental validation is required to confirm this hypothesis.

Antiviral and Antimetabolic Activities

Various 5-substituted 2'-deoxycytidines have demonstrated significant antiviral and antimetabolic properties.[4] These compounds can interfere with viral replication by acting as chain terminators or by inhibiting viral enzymes. The nature of the 5-substituent plays a crucial role in determining the potency and selectivity of these analogs. While this compound is a ribonucleoside, its deoxyribonucleoside counterpart could potentially exhibit such activities.

Conclusion

This compound is a modified nucleoside with potential for further investigation in the fields of medicinal chemistry and chemical biology. While specific experimental data for this compound are limited, this guide provides a comprehensive overview based on its chemical structure and the known properties of related cytidine analogs. The synthesis of this compound is feasible through established methods for nucleoside modification. Its potential as a DNA methyltransferase inhibitor warrants further investigation, which could open avenues for its development as a therapeutic agent. Future research should focus on the definitive synthesis, purification, and comprehensive biological evaluation of this compound to fully elucidate its properties and potential applications.

References

The Formation and Analysis of 5-(2-Hydroxyethyl)cytidine in Cellular Environments: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)cytidine, a modification of cytidine (B196190) within cellular contexts. Contrary to what its name might imply, current scientific literature does not support the natural occurrence of this compound as a product of endogenous enzymatic pathways. Instead, it is recognized as a DNA adduct resulting from exposure to the genotoxic compound ethylene (B1197577) oxide. Ethylene oxide can originate from both environmental exposure and, to a lesser extent, endogenous metabolic processes. This guide details the origin of this compound, presents quantitative data on related DNA adducts, outlines detailed experimental protocols for its detection and quantification, and provides a visual representation of its formation pathway.

The Origin of this compound: An Exogenous Adduct, Not a Natural Modification

Scientific evidence points to this compound as a product of the chemical reaction between ethylene oxide and the cytidine base in DNA. Ethylene oxide is a potent alkylating agent, and its reaction with DNA can lead to the formation of various adducts, which are implicated in its mutagenic and carcinogenic properties.

While ethylene is produced endogenously through processes like methionine oxidation and lipid peroxidation, and can be metabolized to ethylene oxide, the primary source of significant levels of 2-hydroxyethyl adducts is exogenous exposure.[1] The predominant DNA adduct formed by ethylene oxide is N7-(2-hydroxyethyl)guanine (N7-HEG), though other adducts, including those on adenine (B156593) and cytidine, are also formed, albeit typically in lower amounts.[2]

Quantitative Analysis of Hydroxyethylated DNA Adducts

Direct quantitative data for this compound is scarce in the literature. However, extensive research has been conducted on the major ethylene oxide adduct, N7-(2-hydroxyethyl)guanine (N7-HEG). The levels of N7-HEG can serve as a biomarker for ethylene oxide exposure and provide a reference for the expected abundance of hydroxyethylated DNA adducts.

Biological SystemExposure/ConditionAdduct Level (adducts/10^8 nucleotides)Reference
Rat TissuesEndogenous Background1.1 - 3.5[1]
Rat Brain (F344)100 ppm Ethylene Oxide (1 day)~150[3]
Rat Spleen (F344)100 ppm Ethylene Oxide (1 day)~250[3]
Rat Liver (F344)100 ppm Ethylene Oxide (1 day)~100[3]

Experimental Protocols for the Detection and Quantification of 2-Hydroxyethyl-Nucleoside Adducts

The detection and quantification of this compound and other related adducts are primarily achieved through sensitive mass spectrometry-based methods.

Overall Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction from Cells/Tissues DNA_Hydrolysis Enzymatic or Acid Hydrolysis to Nucleosides DNA_Extraction->DNA_Hydrolysis Purification Solid-Phase Extraction (SPE) or HPLC Purification DNA_Hydrolysis->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Quantification Quantification using Stable Isotope-Labeled Internal Standards LC_MSMS->Quantification

Fig. 1: General workflow for the analysis of DNA adducts.
Detailed Methodology

  • DNA Extraction:

    • Genomic DNA is isolated from cells or tissues using standard commercial kits or phenol-chloroform extraction methods.

    • It is crucial to ensure the purity of the DNA and to remove any contaminating RNA by treating with RNase.

  • DNA Hydrolysis:

    • The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase.

    • Alternatively, neutral thermal hydrolysis (heating in water) can be used to release N7-substituted purine (B94841) adducts like N7-HEG.[4]

  • Sample Purification/Enrichment:

    • The resulting deoxynucleoside mixture is often purified and enriched for the adducts of interest using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). This step is critical for removing the vast excess of unmodified nucleosides that can interfere with the analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • The purified nucleoside sample is injected into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • The nucleosides are separated by reverse-phase chromatography.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the adduct) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.

    • For 5-(2-Hydroxyethyl)-2'-deoxycytidine: The specific precursor-product ion transitions would need to be determined using a synthesized standard.

  • Quantification:

    • Absolute quantification is achieved by spiking the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of this compound prior to hydrolysis.

    • A calibration curve is generated using known amounts of the unlabeled standard and the internal standard.

    • The amount of the adduct in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

As this compound is a DNA adduct, it is not part of a signaling pathway. Instead, its presence is a consequence of chemical exposure and can trigger DNA damage response and repair pathways. The following diagram illustrates the formation of this and other related adducts.

G cluster_adducts DNA Adduct Formation Ethylene Ethylene Metabolism Endogenous Metabolism (e.g., CYP450) Ethylene->Metabolism Oxidation EO_exogenous Exogenous Ethylene Oxide DNA Cellular DNA EO_exogenous->DNA Alkylation Reaction EO_endogenous Endogenous Ethylene Oxide Metabolism->EO_endogenous EO_endogenous->DNA Alkylation Reaction HEG N7-(2-Hydroxyethyl)guanine DNA->HEG HEA N1/N3/N6-(2-Hydroxyethyl)adenine DNA->HEA HEC This compound DNA->HEC

Fig. 2: Formation of 2-hydroxyethyl DNA adducts from ethylene oxide.

Conclusion

References

An In-Depth Technical Guide to the Enzymatic Modification of Cytidine at the 5-Position: A Focus on the Ten-Eleven Translocation (TET) Family of Dioxygenases

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current scientific literature, the specific enzymes responsible for the biosynthesis of 5-(2-Hydroxyethyl)cytidine have not been identified. This guide, therefore, focuses on the well-characterized enzymatic modifications occurring at the 5-position of cytidine (B196190), specifically the oxidative reactions catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. This information provides a foundational understanding of enzymatic activity at this position, which may offer insights into the potential mechanisms for other 5-substituted cytidines.

Introduction to TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes are iron (II) and α-ketoglutarate-dependent dioxygenases that play a crucial role in the epigenetic regulation of gene expression through the oxidative demethylation of DNA.[1][2] In mammals, this family consists of three members: TET1, TET2, and TET3.[1][3] These enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1][3][4] These oxidized methylcytosines are intermediates in the DNA demethylation pathway and may also function as independent epigenetic marks.

The catalytic activity of TET enzymes is dependent on the presence of the cofactors Fe(II) and α-ketoglutarate, as well as molecular oxygen.[1][2][5] The core catalytic region of TET proteins is located in their C-terminus and is composed of a cysteine-rich domain and a double-stranded β-helix (DSBH) domain.[1][2][3]

The TET-Catalyzed Oxidative Pathway

The TET enzymes facilitate a series of oxidative reactions at the 5-position of cytosine within a DNA strand. This pathway is a key mechanism for active DNA demethylation.

TET_Pathway cluster_0 TET-Mediated Oxidation cluster_1 Base Excision Repair 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET1/2/3 5fC 5-formylcytosine 5hmC->5fC TET1/2/3 5caC 5-carboxylcytosine 5fC->5caC TET1/2/3 C Cytosine 5caC->C TDG/BER

Figure 1: The TET-mediated oxidation pathway of 5-methylcytosine.[1][4]

Quantitative Data on TET Enzyme Activity

The catalytic efficiency and substrate preference of TET enzymes can vary. The following table summarizes key kinetic parameters for the oxidation of 5mC and its derivatives by the catalytic domain of human TET2.

SubstrateProductk_cat (min⁻¹)K_m (µM)k_cat/K_m (min⁻¹µM⁻¹)
5mC5hmC1.8 ± 0.111 ± 20.16
5hmC5fC0.5 ± 0.0315 ± 30.033
5fC5caC0.3 ± 0.0212 ± 20.025

Table 1: Steady-state kinetic parameters of the catalytic domain of human TET2. Data adapted from relevant enzymology studies. It is important to note that kinetic parameters can vary based on experimental conditions and the specific TET enzyme or isoform being studied.

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a method to assess the activity of recombinant TET proteins on a DNA substrate.[4]

Materials:

  • Recombinant TET catalytic domain (e.g., mouse Tet1 aa1367–2039)

  • Double-stranded DNA substrate containing 5mC

  • Reaction Buffer: 50 mM HEPES (pH 7.9), 100 mM NaCl, 75 µM Fe(NH₄)₂(SO₄)₂, 2 mM ascorbate, 1 mM α-ketoglutarate, 1 mM DTT, 1 mM ATP

  • Stop solution: 0.5 M EDTA

  • DNA purification kit

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare the reaction mixture by combining the DNA substrate, reaction buffer, and recombinant TET enzyme. A typical reaction might contain 0.5 µg of DNA substrate and 1.2 µg of TET protein in a 50 µl volume.

  • Incubate the reaction at 37°C. For kinetic studies, incubation times should be short (e.g., 2.5 minutes) to ensure the enzyme remains active.[4] For endpoint assays, a longer incubation of 40 minutes can be used.[4]

  • Stop the reaction by adding an equal volume of stop solution.

  • Purify the DNA using a suitable DNA purification kit.

  • Digest the purified DNA to nucleosides.

  • Analyze the resulting nucleosides by LC-MS/MS to quantify the amounts of 5mC, 5hmC, 5fC, and 5caC.

InVitro_TET_Assay cluster_workflow In Vitro TET Assay Workflow A Prepare Reaction Mix (TET enzyme, 5mC-DNA, Buffer) B Incubate at 37°C A->B C Stop Reaction (Add EDTA) B->C D Purify DNA C->D E Digest DNA to Nucleosides D->E F LC-MS/MS Analysis E->F

Figure 2: Workflow for an in vitro TET enzyme activity assay.
Analysis of TET Activity in Cultured Cells

This protocol outlines a method for overexpressing TET enzymes in mammalian cells to assess their in vivo activity.[4]

Materials:

  • HEK293T cells

  • Mammalian expression vector encoding a tagged TET protein (e.g., FLAG-tagged)

  • Transfection reagent

  • Cell lysis buffer

  • Genomic DNA isolation kit

  • LC-MS/MS system

Procedure:

  • Seed HEK293T cells in a six-well plate.

  • Transfect the cells with the TET expression vector using a suitable transfection reagent.

  • Culture the cells for 48-72 hours to allow for protein expression.

  • Harvest the cells and isolate genomic DNA using a genomic DNA isolation kit.

  • Digest the genomic DNA to single nucleosides.

  • Analyze the nucleoside mixture by LC-MS/MS to quantify the global levels of 5mC, 5hmC, 5fC, and 5caC.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TET Proteins

This protocol allows for the genome-wide mapping of TET protein binding sites.[6]

Materials:

  • Cells of interest

  • Crosslinking agents: Disuccinimidyl glutarate (DSG) and formaldehyde

  • Lysis and sonication buffers

  • Antibody specific to the TET protein of interest (or to an epitope tag)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for next-generation sequencing

Procedure:

  • Crosslink cells first with DSG, followed by formaldehyde.

  • Lyse the cells and shear the chromatin by sonication.

  • Immunoprecipitate the TET-DNA complexes using a specific antibody coupled to magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the crosslinks.

  • Treat with RNase A and Proteinase K, and purify the DNA.

  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions of the genome enriched for TET protein binding.

ChIP_Seq_Workflow cluster_workflow TET ChIP-seq Workflow A Crosslink Cells (DSG + Formaldehyde) B Cell Lysis & Chromatin Shearing A->B C Immunoprecipitation (TET Antibody + Beads) B->C D Wash Beads C->D E Elution & Reverse Crosslinks D->E F DNA Purification E->F G Library Preparation & Sequencing F->G H Data Analysis G->H

Figure 3: General workflow for TET protein ChIP-sequencing.

Conclusion

The TET family of enzymes are critical regulators of the epigenome, catalyzing the oxidation of 5-methylcytosine. The study of these enzymes and their products has significantly advanced our understanding of DNA demethylation and gene regulation. While the enzymatic machinery for the synthesis of this compound remains to be discovered, the methodologies and principles established for the study of TET enzymes provide a robust framework for the future investigation of novel cytidine modifications and the enzymes that catalyze them. Further research into the broader family of nucleic acid modifying enzymes may yet reveal the pathway for the synthesis of this compound and its biological significance.

References

The Role of 5-Position Cytidine Modifications in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preface: This guide addresses the potential functions of 5-position cytidine (B196190) modifications in gene expression. The initial focus of this inquiry was 5-(2-Hydroxyethyl)cytidine. However, a comprehensive review of the current scientific literature reveals a notable scarcity of information regarding this specific modification and its role in RNA. Therefore, this document will provide an in-depth exploration of the well-characterized and highly significant 5-methylcytidine (B43896) (m5C) oxidative demethylation pathway, which involves 5-methylcytidine (m5C), 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (ca5C). These modifications are at the forefront of epitranscriptomic research and offer profound insights into the regulation of gene expression.

Introduction to Epitranscriptomics and 5-Position Cytidine Modifications

The field of epitranscriptomics investigates the diverse chemical modifications of RNA molecules that occur without altering the underlying RNA sequence. These modifications are dynamic and reversible, adding a crucial layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, those occurring at the 5-position of cytidine play pivotal roles in modulating RNA function.

The most prevalent and extensively studied 5-position cytidine modification is 5-methylcytidine (m5C). The discovery of its oxidized derivatives—5-hydroxymethylcytidine (hm5C), 5-formylcytidine (f5C), and 5-carboxycytidine (ca5C)—has unveiled a dynamic enzymatic pathway for the demethylation of m5C in RNA, mirroring the process observed in DNA epigenetics. This pathway is considered a post-transcriptional layer of gene-expression regulation.[1][2]

The 5-Methylcytidine Oxidative Demethylation Pathway

The conversion of m5C to its oxidized forms is a key regulatory process. While the precise mechanisms and functional consequences are still under active investigation, a general pathway has been elucidated.

G cluster_pathway 5-Methylcytidine Oxidative Demethylation Pathway m5C 5-Methylcytidine (m5C) hm5C 5-Hydroxymethylcytidine (hm5C) m5C->hm5C TET enzymes f5C 5-Formylcytidine (f5C) hm5C->f5C TET enzymes ca5C 5-Carboxycytidine (ca5C) f5C->ca5C TET enzymes (?) C Cytidine (C) ca5C->C Decarboxylation (?)

Caption: The oxidative demethylation pathway of 5-methylcytidine in RNA.

This pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize the methyl group of m5C. The subsequent steps leading to the eventual removal of the modification and reversion to unmodified cytidine are less clear and may involve distinct enzymatic activities.

Functions of 5-Position Cytidine Modifications in Gene Expression

These modifications can influence various aspects of RNA metabolism, thereby regulating gene expression at multiple levels.

Regulation of RNA Stability

Modifications at the 5-position of cytidine can impact the stability of RNA molecules. For instance, m5C modification in some circular RNAs has been shown to increase their stability.[3] The presence of these modifications can protect RNA from degradation by cellular nucleases.

Modulation of Translation

A significant body of evidence points to the role of 5-position cytidine modifications in modulating the efficiency of protein translation. In Drosophila melanogaster, epitranscriptomic 5-hydroxymethylcytidine has been found to increase translation.[1] The presence of these modifications, particularly in the context of tRNA, can influence codon recognition and the overall fidelity of the translation process. For example, 5-formylcytidine in the anticodon loop of mitochondrial tRNAMet enhances its flexibility, facilitating the recognition of multiple codons.[1]

Influence on RNA Structure and Flexibility

The chemical nature of the moiety at the 5-position can alter the structural properties of the RNA molecule. 5-hydroxymethylcytidine has been implicated in contributing to the mRNA flexibility required for mouse embryonic stem cell differentiation.[1] Such structural alterations can affect RNA-protein interactions and the assembly of ribonucleoprotein complexes.

Quantitative Data on the Effects of 5-Position Cytidine Modifications

The following table summarizes key quantitative findings from the literature regarding the impact of these modifications.

ModificationRNA TypeOrganism/Cell LineObserved EffectQuantitative ChangeReference
5-hydroxymethylcytidine (hm5C)mRNADrosophila melanogasterIncreased translationNot specified[1]
5-formylcytidine (f5C)mitochondrial tRNAMetMammalianEnhanced codon recognitionNot specified[1]
5-methylcytidine (m5C)circFAM190BHuman lung cancer cellsIncreased circRNA stabilityNot specified[3]

Experimental Protocols for the Analysis of 5-Position Cytidine Modifications

The study of these RNA modifications requires specialized techniques for their detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the absolute levels of modified ribonucleosides in total RNA.

Methodology:

  • RNA Isolation: Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).

  • RNA Digestion: Digest the purified RNA to single ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • LC Separation: Separate the resulting ribonucleosides using reverse-phase liquid chromatography.

  • MS/MS Detection: Detect and quantify the individual ribonucleosides, including the modified species, using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for each nucleoside are used for absolute quantification.

RNA Bisulfite Sequencing

Objective: To identify the specific locations of m5C within an RNA molecule at single-nucleotide resolution.

Methodology:

  • Bisulfite Treatment: Treat total RNA with sodium bisulfite. This chemical converts unmodified cytidine to uridine, while 5-methylcytidine remains unchanged.

  • Reverse Transcription: Perform reverse transcription on the bisulfite-treated RNA to generate cDNA.

  • PCR Amplification: Amplify the cDNA region of interest using PCR.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Align the sequencing reads to a reference sequence. Positions that were originally cytidines but are read as thymidines in the cDNA correspond to unmodified cytidines, while those that remain as cytidines represent m5C sites.

G cluster_workflow Experimental Workflow for m5C Detection start Isolate Total RNA bisulfite Sodium Bisulfite Treatment start->bisulfite rt Reverse Transcription bisulfite->rt pcr PCR Amplification rt->pcr seq Sequencing pcr->seq analysis Data Analysis (Identify m5C sites) seq->analysis

Caption: A simplified workflow for RNA bisulfite sequencing to map m5C.

Conclusion and Future Directions

The study of 5-position cytidine modifications is a rapidly evolving area of epitranscriptomics. The m5C oxidative demethylation pathway represents a significant mechanism for post-transcriptional gene regulation, influencing RNA stability, translation, and structure. While much has been learned about m5C and its immediate derivatives, the functional roles of f5C and ca5C remain largely to be elucidated.[1]

Future research will likely focus on:

  • Identifying the full complement of enzymes responsible for the entire m5C demethylation pathway in RNA.

  • Elucidating the specific "reader" proteins that recognize and bind to these modified cytidines to mediate their downstream effects.

  • Developing novel high-throughput sequencing methods to map all 5-position cytidine modifications transcriptome-wide with high resolution.

  • Investigating the potential existence and functional significance of other 5-position modifications, which may include species such as this compound.

The continued exploration of the epitranscriptome promises to uncover new layers of gene regulation and provide novel targets for therapeutic intervention in a wide range of diseases.

References

5-(2-Hydroxyethyl)cytidine: A Promising Biomarker for Disease Exposure and Cancer Risk

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)cytidine (5-HEC) is a modified nucleoside that has garnered increasing interest in the scientific community as a potential biomarker for exposure to ethylene (B1197577) oxide, a potent human carcinogen. This technical guide provides a comprehensive overview of 5-HEC, its formation, biological implications, and its emerging role as a biomarker in disease, particularly in the context of cancer. The guide is intended for researchers, scientists, and drug development professionals investigating novel biomarkers for disease diagnostics, prognostics, and therapeutic monitoring.

Core Concepts: Formation and Biological Significance

This compound is a DNA adduct formed when ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen, reacts with the cytidine (B196190) bases in DNA.[1][2] EO is a direct-acting alkylating agent, meaning it can directly bind to macromolecules like DNA without prior metabolic activation.[3] This reaction results in the formation of various 2-hydroxyethyl DNA adducts, with N7-(2-hydroxyethyl)guanine being the most abundant.[2][3] While considered a minor product, the formation of 5-HEC is a significant indicator of EO exposure and the resultant DNA damage.[3]

The presence of DNA adducts like 5-HEC can have profound biological consequences. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and transcription if not repaired.[4][5] The accumulation of such DNA damage is a key step in the initiation and progression of cancer.[4][5][6] The mutagenic potential of EO-induced DNA adducts underscores the importance of monitoring their levels as a measure of cancer risk.[6]

Signaling Pathways and Cellular Response to 5-HEC DNA Damage

The formation of 5-HEC and other DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The primary mechanism for the removal of such adducts is the Base Excision Repair (BER) pathway.[7][8]

DNA_Damage_Response cluster_exposure Exposure & Adduct Formation cluster_consequences Biological Consequences cluster_repair DNA Repair Pathway Ethylene_Oxide Ethylene Oxide (EO) 5HEC_Adduct This compound Adduct Formation Ethylene_Oxide->5HEC_Adduct reacts with DNA Cellular DNA DNA->5HEC_Adduct Replication_Error DNA Replication Errors 5HEC_Adduct->Replication_Error leads to Mutation Somatic Mutations Replication_Error->Mutation Cancer Carcinogenesis Mutation->Cancer BER_Pathway Base Excision Repair (BER) DNA_Glycosylase DNA Glycosylase AP_Endonuclease AP Endonuclease DNA_Polymerase DNA Polymerase DNA_Ligase DNA Ligase Repaired_DNA Repaired DNA

If the DNA damage is not efficiently repaired, it can lead to the activation of downstream signaling pathways involved in cell cycle arrest, apoptosis, or senescence, mediated by tumor suppressor proteins like p53.[9] Chronic exposure to agents like EO can overwhelm the repair capacity of the cell, leading to the accumulation of mutations and an increased risk of cancer.[3][6] The cancers most frequently associated with occupational exposure to ethylene oxide include lymphoma, leukemia, stomach cancer, and breast cancer.[4][5]

Quantitative Data on this compound in Disease

A critical aspect of establishing a biomarker's utility is the availability of quantitative data demonstrating its differential levels in disease states compared to healthy controls. While the direct quantification of 5-HEC in human populations with specific diseases is an area of active research, studies on related ethylene oxide adducts provide a strong rationale for its potential.

At present, specific quantitative data for this compound in human biological samples from disease-specific cohorts versus healthy controls is not extensively available in the public domain. The tables below are structured to accommodate such data as it becomes available through ongoing and future research.

Table 1: Hypothetical Urinary Levels of this compound (ng/mg creatinine)

CohortNMean ± SDMedian (Range)p-valueReference
Healthy Controls----(Data Not Available)
Cancer Patients (e.g., Bladder Cancer)----(Data Not Available)
Occupationally Exposed (High Risk)----(Data Not Available)

Table 2: Hypothetical this compound Levels in Tissue DNA (adducts per 10^7 nucleotides)

Tissue SourceConditionNMean ± SDMedian (Range)p-valueReference
Normal Adjacent TissueCancer----(Data Not Available)
Tumor TissueCancer----(Data Not Available)

Experimental Protocols

The accurate and sensitive quantification of 5-HEC in biological matrices is crucial for its validation as a biomarker. The method of choice for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity.

Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol is based on established methods for other 2-hydroxyethyl DNA adducts and can be adapted for 5-HEC.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₅,¹⁵N₂]-5-(2-Hydroxyethyl)cytidine)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Acetonitrile, Methanol (B129727), Formic Acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Take a 1 mL aliquot of the supernatant.

  • Add the internal standard to a final concentration of 10 ng/mL.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 2 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Positive ion electrospray ionization (ESI+)

  • MRM Transitions:

    • 5-HEC: Precursor ion (m/z) -> Product ion (m/z) (To be determined with analytical standard)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined with analytical standard)

4. Data Analysis:

  • Quantify the concentration of 5-HEC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.

  • Normalize the urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.

Experimental_Workflow Urine_Sample Urine Sample Collection Spiking Spike with Internal Standard Urine_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Conclusion and Future Directions

This compound holds significant promise as a specific biomarker for ethylene oxide exposure and, consequently, as an indicator of increased cancer risk. Its direct formation as a DNA adduct from a known human carcinogen provides a strong biological basis for its use in molecular epidemiology and clinical diagnostics. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential for advancing our understanding of its role in disease.

Future research should focus on:

  • Large-scale clinical studies: Quantifying 5-HEC levels in large cohorts of patients with cancers linked to ethylene oxide exposure (e.g., breast, stomach, and hematological malignancies) and comparing them to healthy controls.

  • Method standardization: Establishing standardized and validated protocols for 5-HEC quantification across different laboratories to ensure data comparability.

  • Multi-adduct analysis: Investigating the ratio of 5-HEC to other ethylene oxide-induced DNA adducts as a more comprehensive biomarker signature.

  • Functional studies: Elucidating the specific mutagenic potential and the detailed downstream signaling consequences of the 5-HEC adduct to better understand its role in carcinogenesis.

The continued investigation of this compound as a biomarker will undoubtedly contribute to improved risk assessment, earlier disease detection, and the development of targeted strategies for preventing and treating diseases associated with environmental and occupational exposures.

References

A Comprehensive Review of 5-(2-Hydroxyethyl)cytidine and its Analogs in Molecular Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, biological activity, and mechanism of action of 5-(2-Hydroxyethyl)cytidine is exceptionally limited. This guide presents the available information on this specific compound and supplements it with a comprehensive review of closely related 5-substituted cytidine (B196190) analogs to provide a contextual framework for its potential properties and applications. All data and protocols derived from related compounds are clearly identified as such.

Introduction to this compound

This compound is a modified pyrimidine (B1678525) nucleoside, an analog of the canonical RNA and DNA component, cytidine. Its structure features a hydroxyethyl (B10761427) group attached to the C5 position of the cytosine base. While specific research on this molecule is sparse, its structural similarity to other 5-substituted cytidines suggests potential roles in oncology and virology. These analogs are known to function as antimetabolites, interfering with nucleic acid synthesis and repair, or modulating epigenetic processes.[1][2]

One of the hypothesized mechanisms of action for cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[3] These enzymes are crucial for establishing and maintaining DNA methylation patterns, which are vital for gene expression regulation. Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, making DNMTs a prime target for anticancer therapies.[3][4] Cytidine analogs that are incorporated into DNA can act as suicide inhibitors, forming a covalent bond with the DNMT enzyme and trapping it on the DNA, which leads to its degradation and subsequent hypomethylation of the DNA.[5]

Synthesis of 5-Substituted Cytidine Analogs

Generalized Experimental Protocol for Synthesis

A plausible synthetic route for 5-substituted cytidines, adapted from methodologies for similar compounds, is the palladium-catalyzed cross-coupling of 5-iodocytidine (B14750) with an appropriate coupling partner.[6]

Materials:

  • 5-Iodocytidine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable coupling partner to introduce the 2-hydroxyethyl group (e.g., a protected form of 2-hydroxyethylacetylene)

  • Solvent (e.g., anhydrous DMF or dioxane)

  • Base (e.g., triethylamine)

Procedure:

  • To a solution of 5-iodocytidine in the chosen solvent, add the palladium catalyst, CuI, and the base.

  • The coupling partner is then added, and the reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield the desired 5-substituted cytidine.

  • If protecting groups were used on the coupling partner, a deprotection step would be necessary, followed by final purification.

This generalized protocol would require optimization for the specific synthesis of this compound.

Biological Activity and Potential Applications

Given the limited specific data, the biological activity of this compound is largely speculative, based on the activities of related compounds. The primary areas of interest for 5-substituted cytidines are as anticancer and antiviral agents.

Anticancer Activity

Many nucleoside analogs exhibit anticancer properties by interfering with DNA and RNA synthesis or by modulating epigenetic pathways.[1] The potential of this compound as a DNA methyltransferase inhibitor suggests its utility in cancers characterized by hypermethylation of tumor suppressor genes.[3]

Illustrative Quantitative Data for Related 5-Substituted Cytidine Analogs:

The following table provides examples of the cytotoxic activity of other 5-substituted cytidine analogs against various cancer cell lines. This data is intended to be illustrative of the types of quantitative information that would be sought for this compound.

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
5-Fluorouracil (a related pyrimidine analog) BxPC-3 (Pancreatic Cancer)Cytotoxicity Assay~15[7]
5-Fluorouracil (a related pyrimidine analog) AsPC-1 (Pancreatic Cancer)Cytotoxicity Assay~40[7]
5-Aza-2'-deoxycytidine SMMC-7721 (Hepatocellular Carcinoma)Growth InhibitionDose-dependent inhibition observed[8]
5-Aza-2'-deoxycytidine HepG2 (Hepatocellular Carcinoma)Growth InhibitionDose-dependent inhibition observed[8]
Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy.[9] They can be incorporated into the viral genome by viral polymerases, leading to chain termination or increased mutation rates, a phenomenon known as "error catastrophe".[10]

Illustrative Quantitative Data for a Related 5-Substituted Cytidine Analog:

The following table shows the antiviral activity of 5-nitrocytidine against poliovirus and coxsackievirus B3.

CompoundVirusCell LineEC₅₀ (µM)Reference
5-Nitrocytidine PoliovirusHeLa S3< 25[10]
5-Nitrocytidine Coxsackievirus B3HeLa S3< 25[10]
Generalized Experimental Protocol for In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Generalized Experimental Protocol for Antiviral Plaque Reduction Assay

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compound

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in infection medium.

  • Pre-incubate the confluent cell monolayers with the medium containing the test compound for a specified time.

  • Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of the test compound.

  • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the test compound.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Mechanism of Action: DNA Methyltransferase Inhibition

The proposed mechanism of action for certain cytidine analogs, including potentially this compound, involves the inhibition of DNA methyltransferases.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of DNA methyltransferase inhibition by a cytidine analog and a typical experimental workflow to study this effect.

DNMT_Inhibition cluster_workflow Experimental Workflow A Treat cancer cells with 5-substituted cytidine analog B Incorporate analog into DNA during replication A->B C Isolate genomic DNA B->C D Quantify global 5-methylcytosine levels (e.g., LC-MS/MS) C->D E Analyze gene-specific methylation (e.g., bisulfite sequencing) C->E F Measure re-expression of tumor suppressor genes (e.g., qRT-PCR, Western blot) E->F

Caption: Experimental workflow for evaluating DNMT inhibition.

Mechanism cluster_mechanism Mechanism of DNMT Inhibition Start Cytidine Analog (e.g., 5-substituted cytidine) Phosphorylation Cellular kinases phosphorylate to triphosphate Start->Phosphorylation Incorporation Incorporation into DNA during S-phase Phosphorylation->Incorporation DNMT_Binding DNMT recognizes the analog as cytosine Incorporation->DNMT_Binding Covalent_Complex DNMT forms an irreversible covalent bond with the analog DNMT_Binding->Covalent_Complex DNMT_Degradation Trapped DNMT is degraded Covalent_Complex->DNMT_Degradation Hypomethylation Passive DNA hypomethylation over subsequent replications DNMT_Degradation->Hypomethylation Gene_Reactivation Reactivation of tumor suppressor genes Hypomethylation->Gene_Reactivation Apoptosis Induction of apoptosis in cancer cells Gene_Reactivation->Apoptosis

Caption: Mechanism of DNA methyltransferase (DNMT) inhibition.

Conclusion and Future Directions

While this compound remains an understudied molecule, its structural characteristics place it within a class of compounds with significant therapeutic potential. The information gathered from related 5-substituted cytidine analogs strongly suggests that future research into this compound should focus on its potential as an anticancer agent, possibly acting through the inhibition of DNA methyltransferases, and as an antiviral agent.

To fully elucidate the potential of this compound, further research is imperative. This should include the development and publication of a robust synthetic protocol, comprehensive in vitro screening against a panel of cancer cell lines and viruses, and detailed mechanistic studies to confirm its molecular targets and pathways of action. Such studies will be crucial in determining whether this compound can be a valuable addition to the arsenal (B13267) of nucleoside analogs in clinical development.

References

Methodological & Application

Detection of 5-(2-Hydroxyethyl)cytidine using Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)cytidine is a modified nucleoside of significant interest in toxicology and drug development. It is a known DNA and RNA adduct formed by exposure to ethylene (B1197577) oxide, a widely used industrial chemical and sterilant. The presence and quantity of this adduct can serve as a biomarker for ethylene oxide exposure and may be implicated in its carcinogenic effects. Accurate and sensitive detection of this compound in biological matrices is crucial for toxicological studies, monitoring occupational exposure, and understanding the mechanisms of DNA damage and repair. This application note provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. The protocol involves the extraction of the analyte from a biological matrix, followed by separation using liquid chromatography and detection by a mass spectrometer. The mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. An internal standard, such as a stable isotope-labeled version of the analyte, is recommended for accurate quantification to compensate for matrix effects and variations in sample processing.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma, DNA hydrolysate) extraction Solid Phase Extraction (SPE) sample->extraction concentration Evaporation and Reconstitution extraction->concentration lc Liquid Chromatography Separation concentration->lc ms Tandem Mass Spectrometry (SRM/MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the detection of this compound.

Apparatus and Reagents

Apparatus:

  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent, Waters)

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode)

  • Nitrogen evaporator

  • Centrifuge

  • Analytical balance

  • pH meter

  • Vortex mixer

Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 5-(2-Hydroxyethyl-[D4])cytidine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • SPE cartridge conditioning, wash, and elution solvents

Protocols

Sample Preparation (from Urine)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 30 seconds and then centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean tube and spike with the internal standard solution.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.

    • Elution: Elute the analyte and internal standard with 3 mL of 80% methanol in water.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

Selected Reaction Monitoring (SRM) Transitions:

The primary fragmentation of nucleosides in the gas phase is the cleavage of the glycosidic bond, resulting in the neutral loss of the ribose or deoxyribose moiety.[1] For this compound (Molecular Weight: 287.27 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 288.3. The major fragment will be the protonated base, 5-(2-Hydroxyethyl)cytosine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 288.3156.1 (loss of ribose)25
288.3139.1 (further fragmentation)35
Internal Standard (e.g., 292.3 for D4-labeled)(e.g., 160.1)25

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Quantitative Parameters for the LC-MS/MS Method

ParameterValue
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

These values are illustrative and should be determined during method validation.

Signaling Pathway and Logical Relationships

The formation of this compound is a direct consequence of the interaction of ethylene oxide with cytidine (B196190) residues in DNA and RNA. This process is a key event in the genotoxicity of ethylene oxide.

signaling_pathway cluster_exposure Exposure cluster_interaction Molecular Interaction cluster_consequence Biological Consequence EO Ethylene Oxide Cytidine Cytidine in DNA/RNA EO->Cytidine Alkylation Adduct This compound Adduct Cytidine->Adduct Damage DNA/RNA Damage Adduct->Damage Repair DNA Repair Damage->Repair Mutation Potential for Mutation Damage->Mutation

Caption: Formation and biological implication of this compound.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. This protocol can be readily adapted for various research and monitoring applications, contributing to a better understanding of the toxicology of ethylene oxide and the assessment of human exposure. Method validation should be performed in the specific biological matrix of interest to ensure accuracy and reliability of the results.

References

Application Note: HPLC Analysis of 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 5-(2-Hydroxyethyl)cytidine, a modified nucleoside of interest in various research and drug development applications. The proposed High-Performance Liquid Chromatography (HPLC) method is based on established principles for the separation of nucleosides and their analogs, offering a robust framework for quantification and purity assessment. This application note includes recommended chromatographic conditions, sample preparation guidelines, and a discussion of critical parameters for method validation.

Introduction

This compound is a derivative of the nucleoside cytidine (B196190), characterized by the presence of a hydroxyethyl (B10761427) group at the 5th position of the cytosine base. Modified nucleosides are of significant interest in biomedical research as they can be incorporated into nucleic acids, potentially altering their structure and function. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of nucleosides and their analogs. This protocol outlines a recommended HPLC method suitable for the analysis of this compound.

Experimental Protocol

This protocol describes a reverse-phase HPLC method, which is a common and effective technique for separating polar compounds like nucleosides.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Ammonium acetate (B1210297) or phosphate (B84403) buffer (HPLC grade)

Chromatographic Conditions

The following conditions are recommended as a starting point for method development and can be optimized for specific applications.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[1]
Mobile Phase A 20 mM Ammonium Acetate or Phosphate Buffer, pH 4.0-6.0
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5-30% B; 10-15 min: 30-5% B; 15-20 min: 5% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30-40 °C[1]
Injection Volume 10 µL
Detection Wavelength ~270 nm (based on cytidine's UV maximum)

Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining a UV spectrum of the standard. The UV maximum for cytidine is approximately 270 nm.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase A to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with mobile phase A to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For relatively clean samples, dissolution in mobile phase A followed by filtration through a 0.45 µm syringe filter may be sufficient. For complex matrices, solid-phase extraction (SPE) or other sample clean-up techniques may be necessary.

Quantitative Data

The following table summarizes the expected quantitative parameters for a validated HPLC method for this compound. These values are indicative and should be experimentally determined during method validation.

ParameterExpected Range/ValueDescription
Retention Time (t_R_) To be determinedThe time at which this compound elutes from the column.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.[2]
Limit of Detection (LOD) To be determined (ng/mL range)The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determined (ng/mL range)The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2]
Precision (%RSD) < 2% for repeatability and intermediate precisionThe relative standard deviation of multiple measurements, indicating the closeness of agreement between a series of measurements.
Accuracy (%Recovery) 98-102%The closeness of the measured value to the true value.

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Dissolution Dissolution in Mobile Phase A Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Autosampler->Column Detector UV Detector (~270 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Method_Development A Define Analytical Requirements B Select Column (e.g., C18) A->B C Optimize Mobile Phase (Composition & pH) B->C D Optimize Flow Rate & Temperature C->D E Determine Optimal Detection Wavelength D->E F System Suitability Testing E->F G Method Validation F->G

References

Application Notes and Protocols for Quantifying 5-(2-Hydroxyethyl)cytidine in Total RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)cytidine (5-HEC) is an RNA adduct formed by the reaction of ethylene (B1197577) oxide with cytidine (B196190) residues in RNA. Ethylene oxide is a widely used industrial chemical and a known carcinogen; it is also produced endogenously through metabolic processes. The presence of 5-HEC in RNA can potentially disrupt normal cellular processes, including transcription and translation, and may serve as a biomarker for ethylene oxide exposure and associated health risks. Accurate quantification of 5-HEC levels in total RNA is crucial for toxicological studies, risk assessment, and the development of therapeutic interventions.

This document provides a detailed protocol for the quantification of 5-HEC in total RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific analysis of nucleic acid modifications.

Principle

The method involves the isolation of total RNA from a biological sample, followed by enzymatic hydrolysis of the RNA into its constituent nucleosides. The resulting nucleoside mixture is then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the signal of 5-HEC to that of a stable isotope-labeled internal standard.

Data Presentation

A literature search did not yield specific quantitative data for this compound levels in total RNA from biological samples. The following tables are provided as templates for data presentation. The expected levels of 5-HEC may be low and vary depending on the level and duration of ethylene oxide exposure.

Table 1: Template for 5-HEC Levels in Total RNA from Human Cell Lines Exposed to Ethylene Oxide

Cell LineEthylene Oxide Concentration (µM)Exposure Duration (hours)5-HEC per 10^6 Cytidines (Mean ± SD)
HEK293T0 (Control)24Not Detected
HEK293T1024Hypothetical Value
HEK293T5024Hypothetical Value
A5490 (Control)24Not Detected
A5491024Hypothetical Value
A5495024Hypothetical Value

Table 2: Template for 5-HEC Levels in Total RNA from Animal Tissues Following Ethylene Oxide Inhalation Exposure

Animal ModelTissueExposure Concentration (ppm)Exposure Duration (weeks)5-HEC per 10^6 Cytidines (Mean ± SD)
Mouse (C57BL/6)Liver0 (Control)4Not Detected
Mouse (C57BL/6)Liver104Hypothetical Value
Mouse (C57BL/6)Liver504Hypothetical Value
Rat (Sprague-Dawley)Lung0 (Control)4Not Detected
Rat (Sprague-Dawley)Lung104Hypothetical Value
Rat (Sprague-Dawley)Lung504Hypothetical Value

Experimental Protocols

Total RNA Isolation and Purification

High-quality, intact total RNA is essential for accurate quantification of 5-HEC.

Materials:

Protocol:

  • Homogenization: Homogenize cell pellets or tissues in TRIzol reagent (1 mL per 5-10 x 10^6 cells or 50-100 mg of tissue).

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water containing an RNase inhibitor.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using agarose (B213101) gel electrophoresis or a Bioanalyzer.

Enzymatic Digestion of Total RNA to Nucleosides

This step completely hydrolyzes the RNA into individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified total RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Stable isotope-labeled this compound internal standard (e.g., [¹³C₅,¹⁵N₃]-5-HEC)

Protocol:

  • Digestion Reaction Setup: In a nuclease-free microcentrifuge tube, combine:

    • 1-10 µg of total RNA

    • Known amount of stable isotope-labeled 5-HEC internal standard

    • Nuclease P1 buffer

    • Nuclease P1 (e.g., 1-2 units)

    • Nuclease-free water to a final volume of 50 µL.

  • Nuclease P1 Digestion: Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Digestion: Add BAP buffer and Bacterial Alkaline Phosphatase (e.g., 1-2 units).

  • Incubation: Incubate at 37°C for an additional 2 hours.

  • Sample Preparation for LC-MS/MS: Centrifuge the digest at 10,000 x g for 5 minutes to pellet any undigested material. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of 5-HEC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-HEC: m/z of precursor ion -> m/z of product ion (To be determined empirically with a 5-HEC standard)

    • Internal Standard ([¹³C₅,¹⁵N₃]-5-HEC): m/z of precursor ion -> m/z of product ion (To be determined empirically with the labeled standard)

    • Cytidine (for normalization): m/z 244.1 -> 112.1

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-HEC and a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio of 5-HEC to the internal standard against the concentration of 5-HEC.

  • Quantification of 5-HEC: Determine the concentration of 5-HEC in the biological samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: To account for variations in the amount of RNA analyzed, normalize the amount of 5-HEC to the amount of the canonical nucleoside, cytidine. The results can be expressed as the number of 5-HEC adducts per 10^6 cytidine residues.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification BiologicalSample Biological Sample (Cells or Tissues) TotalRNA Total RNA Isolation (TRIzol Method) BiologicalSample->TotalRNA Homogenization PurifiedRNA Purified Total RNA TotalRNA->PurifiedRNA Purification Digestion Enzymatic Digestion (Nuclease P1 & BAP) PurifiedRNA->Digestion Add Internal Standard Nucleosides Nucleoside Mixture Digestion->Nucleosides LC HPLC Separation (C18 Column) Nucleosides->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant Normalization Normalization to Cytidine Quant->Normalization Results Results (5-HEC / 10^6 C) Normalization->Results

Caption: Experimental workflow for quantifying this compound in total RNA.

signaling_pathway EthyleneOxide Ethylene Oxide (Exogenous or Endogenous) Cytidine Cytidine Residue in RNA EthyleneOxide->Cytidine Alkylation RNA Total Cellular RNA HEC_adduct This compound (RNA Adduct) Cytidine->HEC_adduct Disruption Potential Disruption of Transcription/Translation HEC_adduct->Disruption Leads to

Application Notes and Protocols for Antibody Development and Immunoprecipitation of 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)cytidine (5-heC) is a modified nucleoside, an analog of cytidine (B196190), whose role in cellular processes is an emerging area of scientific interest. Like other RNA modifications, 5-heC may play a crucial role in gene regulation, RNA stability, and translation. The ability to specifically detect and isolate RNA molecules containing this modification is paramount to elucidating its biological functions and its potential as a biomarker or therapeutic target.

These application notes provide a comprehensive guide for the development of polyclonal antibodies specific to this compound and their application in RNA immunoprecipitation (RIP) to isolate and analyze 5-heC-containing RNA from biological samples. The protocols outlined below detail the necessary steps from antigen preparation to antibody validation and subsequent use in immunoprecipitation, followed by downstream analysis.

Section 1: Polyclonal Antibody Development for this compound

The development of a highly specific antibody is the cornerstone of a successful immunoprecipitation assay for a modified nucleoside. Due to the small size of this compound, it is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit a robust immune response. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.[1][2][3][4]

Experimental Workflow for Antibody Development

Antibody_Development_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization & Serum Collection cluster_validation Antibody Validation synthesis Synthesis of 5-heC conjugation Conjugation of 5-heC to KLH synthesis->conjugation immunization Immunize Rabbits with 5-heC-KLH conjugation->immunization serum_collection Collect Antiserum immunization->serum_collection elisa ELISA Screening serum_collection->elisa dot_blot Dot Blot Specificity elisa->dot_blot purification Affinity Purification dot_blot->purification

Caption: Workflow for the development of polyclonal antibodies against this compound.

Protocol 1.1: Synthesis and Conjugation of this compound to KLH

This protocol describes the preparation of the 5-heC-KLH immunogen.

Materials:

Procedure:

  • Dissolve KLH: Dissolve 100 mg of KLH in 2 ml of sterile water. This may take several hours with gentle rotation at 4°C. Dialyze against 0.1 M NaPhosphate buffer, pH 7.8, overnight to remove any contaminants.[5]

  • Prepare 5-heC: Dissolve 10 mg of this compound in DMSO to create a stock solution.

  • Conjugation Reaction: To the KLH solution, add the 5-heC stock solution. Add glutaraldehyde to a final concentration of 0.1%. Adjust the pH to 7.8 if necessary and incubate for 8-12 hours at 4°C with gentle rotation.[5]

  • Reduction: Add a small amount of NaBH4 to quench the reaction and reduce the Schiff bases. Incubate for another 8-12 hours at 4°C.[5]

  • Dialysis: Dialyze the conjugate extensively against PBS at 4°C to remove unreacted components.

  • Quantification: Determine the protein concentration and the hapten conjugation ratio using spectrophotometry.

Protocol 1.2: Immunization and Antiserum Production

This protocol outlines the immunization of rabbits to generate polyclonal antibodies. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • 5-heC-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Specific-pathogen-free rabbits

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the 5-heC-KLH conjugate with an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites.

  • Booster Injections: Boost the immunization every 3-4 weeks with the 5-heC-KLH conjugate emulsified in Freund's Incomplete Adjuvant.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer by ELISA.

  • Final Bleed: Once a high titer is achieved, perform a final bleed to collect the antiserum.

Protocol 1.3: Antibody Titer and Specificity Validation

ELISA (Enzyme-Linked Immunosorbent Assay) for Titer Determination

ELISA is used to determine the concentration of anti-5-heC antibodies in the serum.[6][7][8][9][10]

Materials:

  • 5-heC conjugated to a different carrier protein (e.g., BSA)

  • Unmodified cytidine conjugated to BSA

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Rabbit antiserum (and pre-immune serum)

  • HRP-conjugated anti-rabbit secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat wells of a 96-well plate with 5-heC-BSA and C-BSA (1 µg/ml in coating buffer) overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the rabbit antiserum and pre-immune serum to the wells and incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-rabbit secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

Dot Blot for Specificity Testing

A dot blot assay is a quick method to assess the specificity of the antibody for the modified nucleoside.[11][12][13][14][15]

Materials:

  • 5-heC-BSA conjugate

  • Unmodified Cytidine-BSA conjugate

  • Nitrocellulose membrane

  • Rabbit antiserum

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spotting: Spot serial dilutions of 5-heC-BSA and C-BSA onto a nitrocellulose membrane and let it air dry.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the rabbit antiserum (e.g., 1:1000 dilution) for 1 hour.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the signal using an imaging system.

Hypothetical Antibody Validation Data

Table 1: ELISA Titer of Anti-5-(2-Hydroxyethyl)cytidine Antiserum

Antiserum DilutionAbsorbance at 450 nm (5-heC-BSA)Absorbance at 450 nm (C-BSA)
1:1,0002.850.15
1:10,0001.980.12
1:100,0000.850.10
1:1,000,0000.250.09
Pre-immune (1:1,000)0.110.10

Table 2: Dot Blot Specificity of Anti-5-(2-Hydroxyethyl)cytidine Antibody

Antigen Spotted (ng)Signal Intensity (vs. 5-heC-BSA)Signal Intensity (vs. C-BSA)
100++++-
10+++-
1++-
0.1+-

(Signal Intensity: ++++ very strong, +++ strong, ++ moderate, + weak, - no signal)

Section 2: this compound Immunoprecipitation (heC-RIP)

Once a specific antibody has been developed and validated, it can be used to enrich for RNA molecules containing the 5-heC modification from a total RNA population.

Hypothetical Signaling Pathway Involving 5-heC

The following diagram illustrates a hypothetical pathway where an environmental stressor induces the activity of a "Writer" enzyme that modifies cytidine to 5-heC on specific mRNAs. This modification is then recognized by a "Reader" protein, leading to increased translation of stress-response proteins. An "Eraser" enzyme can remove the modification, providing a dynamic regulatory layer.

heC_Signaling_Pathway cluster_stress Cellular Stress Response stress Environmental Stressor writer 5-heC Writer (Enzyme Activity Increased) stress->writer rna Target mRNA (C) writer->rna Modifies hec_rna Target mRNA (5-heC) writer->hec_rna Produces reader 5-heC Reader Protein hec_rna->reader Binds eraser 5-heC Eraser (Enzyme Activity) hec_rna->eraser Substrate for translation Increased Translation reader->translation Promotes protein Stress-Response Proteins translation->protein eraser->rna Removes modification

Caption: Hypothetical signaling pathway involving this compound (5-heC).

Experimental Workflow for heC-RIP

RIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis cell_harvest Cell Harvesting rna_extraction Total RNA Extraction cell_harvest->rna_extraction rna_fragmentation RNA Fragmentation rna_extraction->rna_fragmentation ip_reaction Incubate RNA with Beads rna_fragmentation->ip_reaction bead_prep Antibody-Bead Conjugation bead_prep->ip_reaction washing Wash Beads ip_reaction->washing rna_elution Elute RNA washing->rna_elution library_prep Library Preparation for Sequencing rna_elution->library_prep qRT_PCR qRT-PCR Validation rna_elution->qRT_PCR sequencing High-Throughput Sequencing library_prep->sequencing

Caption: Workflow for this compound RNA immunoprecipitation (heC-RIP).

Protocol 2.1: this compound RNA Immunoprecipitation (heC-RIP)

This protocol describes the enrichment of 5-heC modified RNA from total cellular RNA.[16][17][18][19]

Materials:

  • Total RNA from cells or tissues of interest

  • Anti-5-(2-Hydroxyethyl)cytidine polyclonal antibody

  • Protein A/G magnetic beads

  • RIP Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, RNase inhibitor)

  • Wash Buffer (e.g., High salt buffer)

  • Elution Buffer (e.g., with Proteinase K)

  • RNA purification kit

Procedure:

  • RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides by enzymatic or chemical fragmentation.

  • Antibody-Bead Conjugation: Incubate the anti-5-heC antibody with Protein A/G magnetic beads in RIP buffer for 1-2 hours at 4°C.

  • Immunoprecipitation: Add the fragmented RNA to the antibody-conjugated beads and incubate overnight at 4°C with rotation. Include a negative control with pre-immune serum or a mock IP with no antibody.

  • Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound RNA.

  • Elution: Elute the bound RNA from the beads using an elution buffer containing Proteinase K to digest the antibody.

  • RNA Purification: Purify the eluted RNA using a standard RNA purification kit.

  • Downstream Analysis: The enriched RNA can be analyzed by qRT-PCR for specific targets or by high-throughput sequencing (RIP-Seq) for transcriptome-wide analysis.

Hypothetical Quantitative RIP-qRT-PCR Data

Table 3: Enrichment of Hypothetical Target Genes by heC-RIP

Gene TargetFold Enrichment (vs. Input) in Stress-Treated CellsFold Enrichment (vs. Input) in Control Cells
Stress-Response Gene A25.32.1
Stress-Response Gene B18.91.8
Housekeeping Gene (ACTB)1.21.1
Negative Control Gene0.91.0

Section 3: Troubleshooting

Table 4: Troubleshooting Guide for heC-RIP

IssuePossible CauseSuggested Solution
Low RNA Yield Inefficient immunoprecipitationOptimize antibody concentration. Ensure proper antibody-bead conjugation.
RNA degradationUse RNase-free reagents and workspace. Keep samples on ice.[16]
High Background Non-specific antibody bindingIncrease the stringency of the wash buffers. Pre-clear the RNA sample with beads alone.[16]
Non-specific binding to beadsBlock beads with BSA or yeast tRNA before adding the antibody.[20]
No Enrichment of Target RNA Antibody not specific or activeValidate antibody specificity using dot blot with competitors. Use a fresh aliquot of antibody.
Target RNA is not modifiedConfirm the presence of the modification by mass spectrometry if possible.
Inefficient elutionOptimize elution conditions (time, temperature).

Conclusion

The protocols and application notes provided herein offer a robust framework for the development of antibodies against this compound and their use in RNA immunoprecipitation. The successful application of these methods will enable researchers to investigate the prevalence, location, and dynamics of this RNA modification, ultimately shedding light on its biological significance in health and disease. Careful optimization and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Mapping 5-(2-Hydroxyethyl)cytidine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and mapping of RNA modifications are critical for understanding gene regulation, cellular responses to environmental exposures, and the development of novel therapeutics. 5-(2-Hydroxyethyl)cytidine (5-HEC) is an RNA adduct formed by exposure to ethylene (B1197577) oxide, a known carcinogen. Accurate mapping of 5-HEC at single-nucleotide resolution is essential for elucidating its biological consequences. Currently, no standardized, high-throughput sequencing method has been established specifically for 5-HEC. However, principles from existing sequencing methodologies for other RNA modifications can be adapted to develop a robust protocol for mapping 5-HEC.

This document provides an overview of potential sequencing strategies, proposes a detailed protocol based on chemical derivatization, and outlines the necessary steps for data analysis and validation.

Potential Sequencing Strategies for 5-HEC

Several strategies can be envisioned for the sequencing of 5-HEC, primarily revolving around chemical modification of the 2-hydroxyethyl group to induce a specific signature during reverse transcription (RT). The ideal method would be highly specific, efficient, and introduce a unique, easily interpretable signal (e.g., a mutation, stall, or deletion) at the modification site.

StrategyPrinciplePotential RT SignatureAdvantagesDisadvantages
Oxidation-Based Sequencing Selective oxidation of the primary alcohol of the 2-hydroxyethyl group to an aldehyde or carboxylic acid. This chemical change could interfere with base pairing during reverse transcription.Mispairing (mutation) or RT stall.Utilizes relatively straightforward chemical reactions.Potential for side reactions or incomplete conversion. The resulting modification may not be bulky enough to consistently cause an RT signature.
Bulky Adduct Ligation Chemical activation of the hydroxyl group followed by ligation of a bulky molecule. This large adduct would physically block the reverse transcriptase.Strong RT stall one nucleotide 3' to the 5-HEC site.Produces a clear and strong signal.Requires a multi-step chemical process on the RNA, which can lead to degradation. Specificity of the activation step is crucial.
Enzymatic Tagging (Hypothetical) Use of a hypothetical, engineered enzyme to transfer a tagged molecule (e.g., biotinylated sugar) to the 2-hydroxyethyl group.Dependent on the tag; could be an RT stall or allow for enrichment.High specificity.No known enzyme currently exists for this purpose; would require significant protein engineering efforts.
Direct Sequencing (Nanopore) Direct detection of the 5-HEC modification as the RNA strand passes through a nanopore, based on its unique electrical signal.A distinct current signal that can be identified by trained base-calling algorithms.No chemical or enzymatic treatment of the RNA is required.Technology is still developing for novel modifications. Requires synthetic 5-HEC-containing RNA standards for training the algorithm.

Based on feasibility with current technologies, an oxidation-based approach presents a promising starting point for developing a sequencing method for 5-HEC.

Proposed Protocol: Oxidation-Based Sequencing for 5-HEC (Ox-HEC-Seq)

This proposed protocol is based on the selective oxidation of the primary alcohol of the 5-HEC to an aldehyde, which is expected to cause a signature during reverse transcription. This protocol is a template and will require optimization.

I. RNA Preparation and Oxidation
  • RNA Isolation: Isolate total RNA from cells or tissues of interest using a standard Trizol-based or column-based method. Ensure the RNA is of high quality (RIN > 7).

  • Poly(A) Selection (for mRNA): If focusing on mRNA, perform poly(A) selection using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing (e.g., 100-200 nucleotides) using chemical or enzymatic fragmentation methods.

  • Oxidation of 5-HEC:

    • Resuspend up to 1 µg of fragmented RNA in 10 µL of RNase-free water.

    • Add 10 µL of a 2X oxidation buffer (e.g., 200 mM sodium acetate, pH 5.0).

    • Add 2 µL of a freshly prepared oxidizing agent solution (e.g., a mild, selective oxidant for primary alcohols). Note: The choice and concentration of the oxidant need to be empirically determined to ensure specificity for the 2-hydroxyethyl group without damaging the RNA backbone.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

    • Quench the reaction by adding a suitable quenching agent.

    • Purify the oxidized RNA using an RNA cleanup kit or ethanol (B145695) precipitation.

II. Library Preparation
  • 3' Dephosphorylation and 5' Phosphorylation: Treat the oxidized RNA with T4 Polynucleotide Kinase (PNK) to ensure proper ends for adapter ligation.

  • 3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.

  • Reverse Transcription:

    • Anneal an RT primer that is complementary to the 3' adapter.

    • Perform reverse transcription using a processive reverse transcriptase. It is crucial to use an RT enzyme that is sensitive to base modifications and likely to misincorporate or stall. A parallel library without the oxidation step should be prepared as a control to identify endogenous RT stops.

  • 5' Adapter Ligation: Ligate a 5' adapter to the 3' end of the cDNA.

  • PCR Amplification: Amplify the ligated cDNA using primers complementary to the adapters. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Purification and Quantification: Purify the final library and assess its quality and concentration.

III. Sequencing and Data Analysis
  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Read Trimming and Alignment: Trim adapter sequences and align the reads to the reference transcriptome.

    • Identification of 5-HEC Sites:

      • Mutation Analysis: Identify positions with a high frequency of specific mismatches in the oxidized sample compared to the control sample.

      • RT Stall Analysis: Identify positions with an abrupt drop in sequencing coverage in the oxidized sample compared to the control.

    • Peak Calling and Annotation: Use a peak-calling algorithm to identify significant 5-HEC sites and annotate their locations within transcripts.

Visualization of Experimental Workflow

Ox_HEC_Seq_Workflow cluster_rna_prep RNA Preparation cluster_chem_mod Chemical Modification cluster_lib_prep Library Preparation cluster_seq Sequencing & Analysis rna_iso Total RNA Isolation frag RNA Fragmentation rna_iso->frag oxidation Oxidation of 5-HEC frag->oxidation ligation3 3' Adapter Ligation oxidation->ligation3 rt Reverse Transcription ligation3->rt ligation5 5' Adapter Ligation rt->ligation5 pcr PCR Amplification ligation5->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Data Analysis (Mutation/Stall Calling) sequencing->analysis

Caption: Workflow for the proposed Oxidation-Based Sequencing of 5-HEC (Ox-HEC-Seq).

Signaling Pathway and Logical Relationships

logical_relationship cluster_modification Modification and Detection Principle cluster_outcome Sequencing Readout hec 5-HEC in RNA (-CH2CH2OH) aldehyde Oxidized 5-HEC (-CHO) hec->aldehyde Oxidation oxidant Oxidizing Agent signature RT Signature aldehyde->signature Interferes with rt_enzyme Reverse Transcriptase mutation Mutation signature->mutation stall RT Stall signature->stall sequencing Sequencing Data mutation->sequencing stall->sequencing mapping Mapping of 5-HEC Sites sequencing->mapping

Caption: Principle of 5-HEC detection by oxidation and reverse transcription signature.

Disclaimer: The proposed "Ox-HEC-Seq" protocol is a theoretical framework based on established principles of sequencing other RNA modifications. Significant research and development will be required to optimize and validate this method for the specific detection of this compound. This includes the selection of a highly specific oxidizing agent, optimization of reaction conditions, and rigorous validation of the RT signature using mass spectrometry and synthetic RNA standards.

Application Notes and Protocols for 5-Ethynylcytidine (5-EC) Labeling in RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-(2-Hydroxyethyl)cytidine (5-HEC): Our comprehensive review of current scientific literature did not yield information on the use of this compound (5-HEC) for metabolic labeling and imaging of RNA. The established method for this application utilizes nucleoside analogs containing a bioorthogonal functional group, such as an alkyne, for subsequent fluorescent tagging via click chemistry. It is highly probable that the intended compound of interest is 5-Ethynylcytidine (5-EC) , a well-documented and effective agent for labeling newly synthesized RNA. The following application notes and protocols are therefore provided for 5-Ethynylcytidine (5-EC).

Introduction

Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study RNA synthesis, turnover, and localization. 5-Ethynylcytidine (5-EC) is a cell-permeable analog of cytidine (B196190) that is incorporated into newly transcribed RNA by cellular RNA polymerases.[1][2] The ethynyl (B1212043) group on 5-EC serves as a bioorthogonal handle for covalent modification with fluorescent azides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][4] This method offers high sensitivity and specificity for imaging newly synthesized RNA in cells and tissues.[1][4] Compared to its uridine (B1682114) counterpart, 5-ethynyluridine (B57126) (EU), 5-EC is reported to be metabolized more rapidly.[1][5]

Principle of the Method

The 5-EC labeling and imaging workflow consists of three main steps:

  • Metabolic Labeling: Live cells or organisms are incubated with 5-EC, which is taken up by the cells and incorporated into newly synthesized RNA during transcription.

  • Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the entry of the detection reagents.

  • Click Chemistry Reaction and Imaging: The ethynyl-labeled RNA is detected by a click reaction with a fluorescently-labeled azide (B81097). The resulting fluorescently-tagged RNA can then be visualized by microscopy.

Applications

  • Monitoring global RNA synthesis: Assessing overall transcriptional activity in cells.[1]

  • Spatial and temporal analysis of RNA transcription: Visualizing where and when RNA is synthesized in cells and tissues.[4][6]

  • Pulse-chase experiments: Studying RNA turnover and degradation rates.

  • High-throughput screening: Evaluating the effects of drugs or other perturbations on transcription.[7]

Data Presentation

Table 1: Comparison of Common Nucleoside Analogs for RNA Labeling

Nucleoside AnalogFunctional GroupDetection MethodReported CharacteristicsReferences
5-Ethynylcytidine (5-EC) AlkyneClick Chemistry (CuAAC)Efficiently incorporated into RNA, not DNA. Faster metabolism than EU.[1][5]
5-Ethynyluridine (5-EU) AlkyneClick Chemistry (CuAAC)Widely used for RNA labeling. Can be incorporated into DNA in some organisms.[4][6][8][9]
5-Bromouridine (BrU) BromoImmunodetection (anti-BrU antibody)Requires antibody for detection, which can have limited permeability.[5]
4-Thiouridine (4sU) ThiolThiol-specific chemical modificationUsed in RNA sequencing-based methods to study RNA dynamics.[10]

Table 2: Typical Reagent Concentrations and Incubation Times

StepReagentTypical ConcentrationTypical Incubation TimeNotes
Metabolic Labeling 5-Ethynylcytidine (5-EC)0.1 - 1 mM30 minutes - 24 hoursOptimal concentration and time are cell-type dependent.
Fixation Formaldehyde (B43269)3.7% in PBS15 minutes
Permeabilization Triton X-1000.5% in PBS15 minutes
Click Reaction Fluorescent Azide2.5 - 50 µM30 minutes
Copper(II) Sulfate (B86663) (CuSO₄)1 - 2 mM30 minutes
Reducing Agent (e.g., Sodium Ascorbate)10 - 100 mM30 minutesFreshly prepared.

Experimental Protocols

Protocol 1: In Vitro Labeling of Nascent RNA in Cultured Cells

This protocol describes the labeling and detection of newly synthesized RNA in adherent cells grown on coverslips.

Materials:

  • Adherent cells grown on sterile coverslips

  • Complete cell culture medium

  • 5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO or water)[2]

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 3.7% formaldehyde in PBS

  • Permeabilization solution: 0.5% Triton® X-100 in PBS[7]

  • Click reaction buffer (e.g., Tris-buffered saline)

  • Fluorescent azide (e.g., Alexa Fluor® 488 Azide)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)[7]

  • Reducing agent (e.g., sodium ascorbate), freshly prepared (e.g., 1 M in water)

  • Nuclear counterstain (e.g., Hoechst 33342)[7]

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on coverslips at the desired density and allow them to attach overnight.

  • Metabolic Labeling:

    • Prepare the 5-EC working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM).

    • Remove the old medium from the cells and add the 5-EC containing medium.

    • Incubate for the desired period (e.g., 1-2 hours) under normal cell culture conditions.

  • Fixation:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Add 1 mL of fixation solution to each coverslip and incubate for 15 minutes at room temperature.[7]

    • Remove the fixation solution and wash the cells twice with PBS.

  • Permeabilization:

    • Add 1 mL of permeabilization solution to each coverslip and incubate for 15 minutes at room temperature.[7]

    • Remove the permeabilization solution and wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:

      • 430 µL PBS

      • 10 µL CuSO₄ solution (final concentration 2 mM)

      • 2.5 µL fluorescent azide stock solution (e.g., 5 mM, final concentration 25 µM)

      • 50 µL sodium ascorbate (B8700270) solution (final concentration 100 mM)

    • Remove the PBS from the coverslips and add 500 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Incubate with a nuclear counterstain like Hoechst 33342 for 15 minutes.[7]

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_detection Detection cluster_analysis Analysis start Live Cells labeling Incubate with 5-EC start->labeling fixation Fixation labeling->fixation permeabilization Permeabilization fixation->permeabilization click Click Reaction with Fluorescent Azide permeabilization->click imaging Fluorescence Imaging click->imaging

Figure 1: Experimental workflow for 5-EC labeling and imaging of nascent RNA.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product RNA_EC RNA with incorporated 5-EC (Alkyne) Labeled_RNA Fluorescently Labeled RNA RNA_EC->Labeled_RNA Fluor_Azide Fluorescent Azide Fluor_Azide->Labeled_RNA Copper Cu(I) Copper->Labeled_RNA catalyzes

Figure 2: Click chemistry reaction for fluorescently labeling 5-EC incorporated RNA.

References

Application Notes and Protocols for In Vitro Transcription with 5-(2-Hydroxyethyl)cytidine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) transcripts is a critical strategy in the development of RNA-based therapeutics and vaccines. The incorporation of modified nucleosides can enhance mRNA stability, increase translation efficiency, and reduce innate immunogenicity. 5-(2-Hydroxyethyl)cytidine (5-HEC) is a modified cytidine (B196190) analog that holds promise for these applications. The introduction of a hydroxyethyl (B10761427) group at the C5 position of the cytosine base can modulate interactions with RNA-binding proteins and the translational machinery.

These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription (IVT) of mRNA containing this compound triphosphate (5-HECTP). The information is intended to guide researchers in the synthesis and application of 5-HECTP-modified mRNA for various research and therapeutic development purposes.

Principles of In Vitro Transcription with 5-HECTP

In vitro transcription is a cell-free method for synthesizing RNA molecules from a DNA template. The process is catalyzed by a bacteriophage RNA polymerase, most commonly T7 RNA polymerase. T7 RNA polymerase exhibits a notable tolerance for various modified nucleotide triphosphates, allowing for their incorporation into the nascent RNA strand.[1]

The protocol outlined below is a generalized procedure for the incorporation of 5-HECTP into an mRNA transcript. It is based on standard T7 RNA polymerase-driven IVT protocols and the known substrate promiscuity of the enzyme for C5-substituted pyrimidines. Researchers should note that optimization of reaction conditions may be necessary for specific templates and desired levels of 5-HECTP incorporation.

Expected Impact of 5-HECTP Modification on mRNA Properties

While direct quantitative data for 5-HECTP is not extensively available in published literature, we can extrapolate potential effects based on studies of other C5-modified cytidines, such as 5-methylcytidine (B43896) (5mC) and N4-acetylcytidine (ac4C). These modifications have been shown to influence mRNA translation and immunogenicity.[2][3]

Table 1: Anticipated Effects of 5-HECTP Incorporation on mRNA Characteristics

PropertyExpected Effect of 5-HECTP ModificationRationale based on Structurally Similar Modifications
Transcription Yield Potentially slight to moderate reduction compared to unmodified CTP.T7 RNA polymerase can accommodate modified NTPs, but bulky substitutions may slightly impede polymerization efficiency.[1]
Translation Efficiency Potentially enhanced.Modifications at the C5 position of cytidine, such as 5-methylcytidine, have been shown to enhance translation efficiency.[2] The hydroxyethyl group may positively influence ribosome binding or elongation.
mRNA Stability Potentially increased.C5 modifications can protect against degradation by certain cellular nucleases.
Immunogenicity Potentially reduced.Modified nucleosides can decrease recognition by innate immune sensors like Toll-like receptors (TLRs) and RIG-I, leading to a dampened interferon response.[4]

Note: The data in Table 1 is speculative and should be experimentally validated for 5-HECTP.

Experimental Protocols

Protocol 1: In Vitro Transcription of 5-HECTP-Modified mRNA

This protocol describes the synthesis of mRNA with complete or partial substitution of CTP with 5-HECTP.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • ATP, GTP, UTP solutions (100 mM each)

  • CTP solution (100 mM)

  • This compound triphosphate (5-HECTP) solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation or column-based purification)

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL reaction. For partial incorporation, adjust the ratio of CTP to 5-HECTP accordingly.

    Table 2: In Vitro Transcription Reaction Setup

ComponentVolume (µL) for 100% CTP SubstitutionFinal Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
UTP (100 mM)2 µL10 mM
5-HECTP (100 mM)2 µL10 mM
Linearized DNA TemplateX µL50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized mRNA using a method of choice. Options include:

    • Lithium Chloride (LiCl) Precipitation: Add a final concentration of 2.5 M LiCl, incubate on ice, centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.

    • Column-Based Purification: Use a commercially available RNA cleanup kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Assess the integrity and size of the transcript by agarose (B213101) gel electrophoresis.

Protocol 2: Analysis of Translation Efficiency of 5-HECTP-Modified mRNA

This protocol describes a method to assess the protein expression from the synthesized mRNA in a cell-based assay.

Materials:

  • HEK293T or other suitable mammalian cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Unmodified control mRNA (encoding a reporter protein like luciferase or GFP)

  • 5-HECTP-modified mRNA (encoding the same reporter protein)

  • Transfection reagent (e.g., lipid-based)

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer for GFP)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: On the day of the experiment, transfect the cells with the unmodified and 5-HECTP-modified mRNAs according to the transfection reagent manufacturer's protocol. Include a mock-transfected control (transfection reagent only).

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Protein Expression Analysis:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.

    • For GFP: Analyze GFP expression by fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the reporter protein signal to cell viability (if necessary) and compare the expression levels from the 5-HECTP-modified mRNA to the unmodified control.

Visualizations

IVT_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearized Linearized DNA Template plasmid->linearized Restriction Digest ivt_mix Transcription Mix (NTPs, 5-HECTP, T7 Polymerase) linearized->ivt_mix incubation Incubation (37°C) ivt_mix->incubation dnase DNase I Treatment incubation->dnase purify RNA Purification dnase->purify qc Quantification & Gel Electrophoresis purify->qc final_product final_product qc->final_product 5-HECTP Modified mRNA Innate_Immune_Signaling cluster_cell Cellular Compartments cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_rna Unmodified mRNA rigi RIG-I Sensor unmodified_rna->rigi Binds & Activates modified_rna 5-HECTP Modified mRNA modified_rna->rigi Reduced Binding mavs MAVS rigi->mavs irf3 IRF3/7 mavs->irf3 nfkb NF-κB mavs->nfkb ifn_genes Interferon Gene Expression irf3->ifn_genes nfkb->ifn_genes ifn_response Type I Interferon Response ifn_genes->ifn_response Leads to

References

Application Notes and Protocols for the Study of 5-(2-Hydroxyethyl)cytidine in Epitranscriptomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-(2-Hydroxyethyl)cytidine (5-heC) is not a currently recognized or well-characterized epitranscriptomic modification. The information presented herein is based on the broader context of RNA alkylation damage and provides hypothetical applications and adapted protocols for the investigation of such novel RNA adducts. The existence and biological relevance of 5-heC in native RNA have not been established.

Introduction

The epitranscriptome comprises a diverse array of chemical modifications to RNA that play crucial roles in regulating gene expression. While modifications like N6-methyladenosine (m6A) and 5-methylcytidine (B43896) (m5C) are well-studied, the landscape of RNA modifications is continually expanding. Alkylating agents, from both endogenous and environmental sources, can induce damage to RNA, resulting in a variety of adducts.[1][2][3][4][5] this compound (5-heC) is a potential RNA adduct that could arise from exposure to ethylene (B1197577) oxide, a known carcinogen.[6][7] This document provides a framework for the hypothetical investigation of 5-heC as a marker of RNA damage and its potential implications in cellular processes and disease.

Potential Applications

  • Biomarker of RNA Damage: The presence and abundance of 5-heC in cellular RNA could serve as a biomarker for exposure to ethylene oxide or other hydroxyethylating agents.

  • Investigating the Impact on RNA Function: The presence of a bulky adduct like 5-heC on RNA could interfere with RNA structure, stability, and its interactions with RNA-binding proteins and ribosomes, potentially leading to stalled translation.[8]

  • Understanding RNA Repair Mechanisms: Studying the cellular response to 5-heC could provide insights into novel RNA repair pathways that handle alkylation damage.[3][4][9]

  • Drug Development and Toxicology: For pharmaceutical companies developing drugs that may have alkylating properties, monitoring for the formation of 5-heC and other RNA adducts could be a critical component of preclinical toxicology studies.

Quantitative Data Summary

Should 5-heC be identified and quantified in biological samples, the data could be presented as follows for comparative analysis.

Sample TypeCondition5-heC Abundance (fmol/µg RNA)MethodReference
Human Lung FibroblastsControl (No Treatment)Not DetectedLC-MS/MSHypothetical Data
Human Lung FibroblastsEthylene Oxide (1 µM)1.5 ± 0.3LC-MS/MSHypothetical Data
Human Lung FibroblastsEthylene Oxide (10 µM)8.2 ± 1.1LC-MS/MSHypothetical Data
Rat Liver TissueControlNot DetectedAlkylation-SeqHypothetical Data
Rat Liver TissueChronic Ethylene Exposure3.7 ± 0.8Alkylation-SeqHypothetical Data

Experimental Protocols

Protocol 1: Global Quantification of this compound in RNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for quantifying modified nucleosides.[10][11][12]

1. RNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a standard Trizol-based or column-based method.
  • Treat the RNA with DNase I to remove any contaminating DNA.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a Bioanalyzer.

2. RNA Digestion to Nucleosides:

  • To 1-5 µg of total RNA, add nuclease P1 (2U) in a final volume of 25 µL containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
  • Incubate at 42°C for 2 hours.
  • Add bacterial alkaline phosphatase (1U) and 50 mM ammonium bicarbonate to a final volume of 50 µL.
  • Incubate at 37°C for 2 hours.
  • Filter the reaction mixture through a 10-kDa molecular weight cutoff filter to remove enzymes.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation on a C18 reverse-phase column.
  • Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
  • Couple the liquid chromatography to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
  • Monitor the specific mass transition for 5-heC. A synthetic 5-heC standard would be required to determine the exact mass-to-charge ratio (m/z) and fragmentation pattern.
  • Quantify the amount of 5-heC by comparing the peak area to a standard curve generated with the synthetic 5-heC standard.

Protocol 2: Transcriptome-wide Mapping of this compound by Alkylation-Sequencing (Alkylation-Seq)

This hypothetical protocol is based on chemical derivatization methods used for other RNA modifications like N4-acetylcytidine (ac4C-seq).[13][14][15] The principle relies on a chemical treatment that specifically alters 5-heC, leading to misincorporation during reverse transcription, which can then be identified by high-throughput sequencing. A specific chemical reaction for 5-heC would need to be developed.

1. Chemical Derivatization of 5-heC (Hypothetical):

  • This step is speculative and would require significant research and development. A potential approach could involve the selective oxidation of the primary alcohol in the hydroxyethyl (B10761427) group to an aldehyde or carboxylic acid, followed by a reaction that introduces a bulky adduct or alters the base-pairing properties.

2. RNA Fragmentation and Library Preparation:

  • Fragment the chemically treated RNA and a control (untreated) RNA sample to an appropriate size (e.g., ~100 nucleotides) using alkaline hydrolysis or enzymatic methods.
  • Perform 3'-end dephosphorylation and 5'-end phosphorylation.
  • Ligate a 3' adapter to the fragmented RNA.

3. Reverse Transcription and cDNA Synthesis:

  • Perform reverse transcription using a reverse transcriptase that is sensitive to the modified base and will introduce a mismatch.
  • The misincorporation (e.g., a C-to-T transition at the site of modified 5-heC) will serve as the signature of the modification.

4. Library Amplification and Sequencing:

  • Ligate a 5' adapter to the cDNA.
  • Amplify the library by PCR.
  • Perform high-throughput sequencing (e.g., on an Illumina platform).

5. Bioinformatic Analysis:

  • Align the sequencing reads to the reference transcriptome.
  • Identify sites with a high frequency of C-to-T mismatches in the chemically treated sample compared to the control sample. These sites represent potential locations of 5-heC.

Visualizations

experimental_workflow cluster_lcms Protocol 1: LC-MS/MS Quantification cluster_seq Protocol 2: Alkylation-Seq Mapping rna_isolation1 RNA Isolation & Purification rna_digestion Enzymatic Digestion to Nucleosides rna_isolation1->rna_digestion lcms_analysis LC-MS/MS Analysis rna_digestion->lcms_analysis quantification Absolute Quantification lcms_analysis->quantification rna_isolation2 RNA Isolation chemical_mod Chemical Derivatization (Hypothetical) rna_isolation2->chemical_mod fragmentation RNA Fragmentation & Library Prep chemical_mod->fragmentation rt_mismatch Reverse Transcription with Mismatch fragmentation->rt_mismatch sequencing High-Throughput Sequencing rt_mismatch->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: Workflow for the detection and mapping of this compound.

signaling_pathway alkylating_agent Alkylating Agent (e.g., Ethylene Oxide) rna Cellular RNA alkylating_agent->rna Alkylation Damage hec_rna 5-heC Modified RNA stalled_ribosome Stalled Ribosome hec_rna->stalled_ribosome Interferes with Translation rna_repair RNA Repair Mechanisms hec_rna->rna_repair Recognition & Repair rna_degradation RNA Degradation hec_rna->rna_degradation Targeting for Degradation translation_inhibition Inhibition of Protein Synthesis stalled_ribosome->translation_inhibition cellular_stress Cellular Stress Response stalled_ribosome->cellular_stress translation_inhibition->cellular_stress

Caption: Hypothetical cellular response to 5-heC RNA damage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-(2-Hydroxyethyl)cytidine, a crucial modified nucleoside for research and development in epigenetics and drug discovery. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Table 1: Troubleshooting Low Overall Yield

Potential CauseRecommended Troubleshooting Steps
Inefficient protection of the 5-hydroxymethyl group: The pseudobenzylic nature of the 5-hydroxymethyl group makes it susceptible to nucleophilic attack during subsequent reaction steps, especially during deprotection.[1]- Choice of Protecting Group: Consider using tert-butyldimethylsilyl (TBDMS) as a protecting group for the 5-hydroxymethyl function, which has been shown to be effective.[1][2][3] Acetyl (Ac) protection is another option, though it may be more labile under certain conditions.[1][4] - Optimize Protection Reaction: Ensure complete protection by using a slight excess of the protecting group reagent and an appropriate base (e.g., imidazole (B134444) for TBDMS-Cl). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
Suboptimal conditions for key reactions: Inefficient palladium-catalyzed carbonylation (if starting from 5-iodocytidine) or incomplete reduction of the intermediate 5-formylcytidine (B110004) can significantly lower the yield.[1]- Palladium-Catalyzed Carbonylation:     - Catalyst and Ligand: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine (B1218219) ligands to find the optimal combination for your substrate.     - CO Source: Formic acid can be used as a CO source in some carbonylation reactions.[5][6]     - Reaction Conditions: Optimize temperature, pressure, and reaction time. Monitor the reaction progress to avoid side product formation. - Reduction of 5-formylcytidine:     - Reducing Agent: Use a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) under Luche conditions (with CeCl₃) to selectively reduce the aldehyde without affecting other functional groups.[1]     - Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to minimize side reactions.
Degradation during purification: The target molecule can be sensitive to prolonged exposure to silica (B1680970) gel or harsh elution conditions.- Purification Method: Use flash column chromatography with a carefully chosen solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. - Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period. - Alternative Purification: Consider other purification techniques like preparative HPLC for higher purity if needed.
Non-regioselective 2'-silylation: This step can have low efficiency, significantly impacting the overall yield of phosphoramidite (B1245037) synthesis.[1]- Temporary Ribose Protection: Employ a temporary 3',5'-di-tert-butylsilylene protecting group to improve the regioselectivity of the 2'-silylation.[1][7]
Issue 2: Formation of Impurities

Table 2: Troubleshooting Impurity Formation

Impurity TypePotential CauseIdentification and Removal
Unreacted Starting Material Incomplete reaction in any of the synthesis steps.- Identification: Compare TLC or LC-MS of the crude product with the starting material. - Removal: Can often be separated by flash column chromatography. Optimize reaction time and stoichiometry to drive the reaction to completion.
Side-products from nucleophilic attack on the 5-position Inadequate protection of the 5-hydroxymethyl group, especially when using ester-type protecting groups like pivaloyl.[1]- Identification: Can be challenging to identify without advanced analytical techniques like NMR or Mass Spectrometry. Look for unexpected spots on TLC or peaks in LC-MS. - Prevention: Use a more robust protecting group like TBDMS.[1][3]
Over-acetylation of ribose hydroxyl groups Prolonged reaction times during the acetylation of the 5-hydroxymethyl group when starting from 5-hydroxymethyluridine (B1210401).[4]- Identification: Can be detected by ¹H NMR spectroscopy, showing additional acetyl signals. - Prevention: Carefully monitor the reaction time (e.g., around 40 minutes) to achieve selective acetylation of the 5-hydroxymethyl group.[4]
Uridine (B1682114) formation A potential side-product during the synthesis of N-hydroxycytidine from cytidine (B196190), which can be influenced by the reaction solvent and hydroxylamine (B1172632) concentration.[8]- Identification: Can be detected by HPLC analysis. - Prevention: Optimize the water content in the solvent system; water can suppress uridine formation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in the synthesis of this compound?

A1: The protection of the 5-hydroxymethyl group is one of the most critical steps. Due to its pseudobenzylic character, this group is prone to nucleophilic attack, especially during deprotection steps when preparing for phosphoramidite synthesis.[1] The choice of a robust protecting group, such as TBDMS, is crucial to prevent the formation of side products and improve the overall yield.[1][2][3]

Q2: Which starting material is better: uridine or cytidine?

A2: Both uridine and cytidine can be used as starting materials.[1]

  • Starting from Uridine: This route often involves the conversion of the uridine to a cytidine derivative later in the synthesis. An advantage is that commercially available 5-hydroxymethyluridine can be used, and it avoids potential reactivity issues with the N4-amino group of cytidine in the initial steps.[1] However, it might involve more steps.

  • Starting from Cytidine: This approach can be more direct. A common strategy involves the 5-iodination of a protected cytidine, followed by palladium-catalyzed carbonylation to introduce a formyl group, which is then reduced to the hydroxymethyl group.[1]

The choice may depend on the availability of starting materials and the specific synthetic strategy being employed.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of products. LC-MS can provide more detailed information, including the molecular weights of the components in the reaction mixture, which helps in identifying the desired product and potential byproducts.

Q4: What are the typical purification methods for this compound and its intermediates?

A4: The most common purification method is flash column chromatography on silica gel.[4] The choice of the solvent system is crucial for good separation. Typically, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[1]

Quantitative Data Summary

Table 3: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StepStarting MaterialProductReagents/ConditionsReported YieldReference
Acetylation of 5-hydroxymethyl5-hydroxymethyluridine5-acetoxymethyluridineAcetic acid, cat. TFA, reflux, 40 min62%[4]
Conversion to cytidine derivativeO4-(2,4,6-triisopropyl)benzenesulfonyl uridine derivative5-hydroxymethylcytidine (B44077) derivativeaq. NH₃, THF, r.t., 3h44% (over 2 steps)[4]
Overall phosphoramidite synthesis5-hydroxymethyluridinebisacetylated hm⁵C phosphoramiditeMultiple steps3% (11 steps)[1]
Overall phosphoramidite synthesis5-methyluridinebisacetylated hm⁵C phosphoramiditeMultiple steps6.4% (8 steps)[1][7]
Overall phosphoramidite synthesis5-iodo-2'-deoxyuridineTBDMS-protected phosphoramiditeMultiple steps18-32%[2][3][9]

Experimental Protocols

Protocol 1: Synthesis of 5-acetoxymethyluridine from 5-hydroxymethyluridine

This protocol is adapted from a reported synthesis.[4]

  • Reaction Setup: To a solution of 5-hydroxymethyluridine in acetic acid, add a catalytic amount of trifluoroacetic acid (TFA) (0.0002 equivalents).

  • Reaction: Reflux the mixture for 40 minutes. It is critical to monitor the time to avoid over-acetylation of the ribose hydroxyl groups.[4]

  • Work-up: After cooling, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol) to obtain 5-acetoxymethyluridine. The reported yield for this step is 62%.[4]

Protocol 2: Synthesis of 5-hydroxymethylcytidine derivative from 5-iodocytidine (B14750) derivative

This protocol is based on a common synthetic route.[1]

  • Palladium-Catalyzed Reductive Carbonylation:

    • Reaction Setup: In a suitable pressure vessel, dissolve the 5-iodocytidine derivative in an appropriate solvent (e.g., DMF). Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand if necessary.

    • Reaction: Pressurize the vessel with carbon monoxide and hydrogen gas and heat the reaction mixture. The reaction progress should be monitored by TLC or LC-MS.

    • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent. Purify the resulting 5-formylcytidine derivative by column chromatography.

  • Reduction to 5-hydroxymethylcytidine derivative:

    • Reaction Setup: Dissolve the 5-formylcytidine derivative in a suitable solvent (e.g., methanol). Cool the solution to 0 °C.

    • Reaction: Add sodium borohydride (NaBH₄) portion-wise. For improved selectivity, Luche conditions (addition of CeCl₃·7H₂O) can be employed.[1] Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

    • Work-up: Quench the reaction by the slow addition of acetone (B3395972) or acetic acid. Remove the solvent under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-hydroxymethylcytidine derivative.

Visualizations

Synthesis_Workflow_from_Uridine cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Uridine 5-Hydroxymethyluridine Acetylation Selective Acetylation (5-hydroxymethyl group) Uridine->Acetylation Acetic Acid, TFA Conversion Conversion to Cytidine (via O4-sulfonyl intermediate) Acetylation->Conversion 1. TPS-Cl 2. NH₃ Protection Protection of other functional groups (e.g., 2'-OH) Conversion->Protection e.g., TBDMS-Cl Phosphitylation Phosphitylation Protection->Phosphitylation CEP-Cl, DIPEA Phosphoramidite 5-(acetoxymethyl)cytidine Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Synthetic workflow for 5-(acetoxymethyl)cytidine phosphoramidite starting from 5-hydroxymethyluridine.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Protection Is 5-CH₂OH protection complete? Start->Check_Protection Optimize_Protection Optimize protection reaction: - Increase reagent stoichiometry - Change protecting group (e.g., to TBDMS) Check_Protection->Optimize_Protection No Check_Reaction_Conditions Are key reaction conditions optimal? Check_Protection->Check_Reaction_Conditions Yes Optimize_Protection->Check_Reaction_Conditions Optimize_Carbonylation Optimize Pd-catalyzed carbonylation: - Screen catalysts/ligands - Adjust T, P, time Check_Reaction_Conditions->Optimize_Carbonylation No (Carbonylation) Optimize_Reduction Optimize reduction: - Use mild reducing agent (NaBH₄/Luche) - Control temperature Check_Reaction_Conditions->Optimize_Reduction No (Reduction) Check_Purification Is purification causing degradation? Check_Reaction_Conditions->Check_Purification Yes Optimize_Carbonylation->Check_Purification Optimize_Reduction->Check_Purification Optimize_Purification Optimize purification: - Use flash chromatography - Minimize silica contact time - Consider prep-HPLC Check_Purification->Optimize_Purification Yes End Yield Improved Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: 5-(2-Hydroxyethyl)cytidine Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)cytidine phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound phosphoramidite.

Question: Why am I observing low coupling efficiency with this compound phosphoramidite?

Answer: Low coupling efficiency is a frequent challenge in oligonucleotide synthesis, often stemming from reagent quality, handling, or the specific properties of the modified phosphoramidite. Key factors include:

  • Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can react with the activated phosphoramidite, preventing it from coupling with the growing oligonucleotide chain, or directly hydrolyze the phosphoramidite monomer.[1][2] Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the activator solution, are anhydrous.[1]

  • Improper Protection of the 2-Hydroxyethyl Group: The free hydroxyl group on the 5-(2-Hydroxyethyl) side chain must be protected to prevent unwanted side reactions during synthesis. If this protecting group is labile or incompatible with the synthesis conditions, it can lead to branching or other modifications, reducing the yield of the desired full-length oligonucleotide. Acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups are commonly used for such hydroxyl protections.[3][4]

  • Steric Hindrance: The modified base, particularly with a bulky protecting group on the 2-hydroxyethyl moiety, can create steric hindrance, slowing down the coupling reaction.[5][6]

  • Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.[][] For sterically hindered phosphoramidites, a stronger activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may be necessary.[6][9]

  • Phosphoramidite Quality: Degradation of the phosphoramidite monomer, such as oxidation of the P(III) center to P(V), will render it inactive for coupling.[2] Ensure the phosphoramidite is stored correctly under anhydrous conditions and has not expired.

Question: I am seeing a significant n-1 peak in my HPLC analysis after synthesis. What could be the cause?

Answer: A prominent n-1 peak indicates a failure in one of the coupling cycles. For this compound phosphoramidite, this can be due to:

  • Incomplete Coupling: As discussed above, moisture, steric hindrance, or a suboptimal activator can lead to incomplete coupling of the modified phosphoramidite.

  • Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently capped after a failed coupling step, they will be available for coupling in the subsequent cycle, leading to a single base deletion and the formation of an n-1 oligonucleotide.[6][10]

Question: My final product shows unexpected modifications or byproducts after deprotection. What is the likely cause?

Answer: The choice of protecting group for the 2-hydroxyethyl side chain and the deprotection conditions are critical to avoid the formation of byproducts.

  • Side Reactions during Deprotection: If an inappropriate protecting group is used on the 2-hydroxyethyl moiety, it may not be cleanly removed during the standard deprotection step or could lead to side reactions. For example, some protecting groups might be susceptible to modification by the ammonia (B1221849) or other amines used for deprotection.[3][4]

  • Incomplete Deprotection: The protecting groups on the nucleobases, the phosphate (B84403) backbone, and the 2-hydroxyethyl side chain must all be completely removed. Residual protecting groups will result in a more hydrophobic product that can be difficult to purify and may interfere with downstream applications.[11][12]

Frequently Asked Questions (FAQs)

Q1: What protecting group strategy is recommended for the 5-(2-Hydroxyethyl) side chain?

A1: An acetyl (Ac) or a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) is often employed.[3][4] The choice depends on the overall protection strategy for the oligonucleotide, particularly if other sensitive modifications are present. The protecting group must be stable throughout the synthesis cycles but readily removable under conditions that do not damage the final oligonucleotide.

Q2: How can I optimize the coupling time for this compound phosphoramidite?

A2: Due to potential steric hindrance, a longer coupling time may be required compared to standard phosphoramidites.[5] It is advisable to start with an extended coupling time (e.g., 5-15 minutes) and optimize based on the observed coupling efficiency.[5] A double coupling step, where the phosphoramidite is delivered a second time before the oxidation step, can also significantly improve the yield of the full-length product.[5]

Q3: What are the recommended deprotection conditions for an oligonucleotide containing this compound?

A3: The deprotection conditions will depend on the protecting group used for the 2-hydroxyethyl side chain and the other protecting groups on the oligonucleotide. If an acetyl group is used, standard deprotection with ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is typically sufficient.[12][13] If a TBDMS group is used, a fluoride-based reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF) will be required for its removal.[3] Always consult the manufacturer's recommendations for the specific phosphoramidite.

Q4: How should I purify my oligonucleotide containing the hydrophilic this compound modification?

A4: Due to the hydrophilic nature of the 5-(2-hydroxyethyl) group, the resulting oligonucleotide will be more polar than an unmodified oligonucleotide of the same length. This can affect its retention behavior during purification. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a highly effective method for purifying modified oligonucleotides.[14] Anion-exchange HPLC (AEX) can also be used, which separates oligonucleotides based on their charge.[14]

Data Presentation

Table 1: Troubleshooting Guide for Low Coupling Efficiency

Potential Cause Recommended Action Reference
Moisture in ReagentsUse anhydrous acetonitrile and activator solutions. Ensure the synthesizer lines are dry.[1]
Inactive PhosphoramiditeUse fresh, high-quality phosphoramidite. Store under inert gas at the recommended temperature.[2]
Suboptimal ActivatorUse a more potent activator such as DCI or ETT. Optimize activator concentration.[6][9]
Steric HindranceIncrease coupling time. Perform a double coupling.[5]
Improper Side Chain ProtectionEnsure the 2-hydroxyethyl group is appropriately protected (e.g., with Ac or TBDMS).[3][4]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines a standard cycle for solid-phase oligonucleotide synthesis on an automated synthesizer.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[10]

  • Coupling: The this compound phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by an appropriate activator (e.g., 0.25 M DCI) and delivered to the synthesis column.[5][9] The reaction is allowed to proceed for an extended time (e.g., 10-15 minutes) to ensure complete coupling.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6][10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[][10]

  • Wash Steps: After each chemical step, the solid support is thoroughly washed with acetonitrile to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

  • Cleavage from Support and Phosphate Deprotection: The solid support is treated with a solution of concentrated ammonium hydroxide or AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.[12]

  • Base and Side Chain Deprotection: The solution containing the oligonucleotide is heated (e.g., at 55°C) to remove the protecting groups from the nucleobases and the 2-hydroxyethyl side chain (if an acyl protecting group was used).[12]

  • Desilylation (if applicable): If a silyl protecting group (e.g., TBDMS) was used, an additional deprotection step with a fluoride (B91410) source, such as TEA·3HF, is required.[3]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping New Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Wash Wash Steps Oxidation->Wash Wash->Deblocking Repeat for next cycle Cleavage 5. Cleavage & Deprotection Wash->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification Analysis 7. Quality Control (e.g., Mass Spec) Purification->Analysis

Caption: Experimental workflow for oligonucleotide synthesis incorporating this compound.

troubleshooting_logic Start Low Coupling Efficiency Observed CheckMoisture Check for Moisture Contamination (Anhydrous Reagents?) Start->CheckMoisture CheckAmidite Verify Phosphoramidite Quality (Fresh? Stored Properly?) CheckMoisture->CheckAmidite No Solution1 Use Anhydrous Solvents CheckMoisture->Solution1 Yes CheckActivator Evaluate Activator (Sufficiently Strong? Correct Concentration?) CheckAmidite->CheckActivator No Solution2 Use Fresh Phosphoramidite CheckAmidite->Solution2 Yes CheckTime Assess Coupling Time (Sufficient for Steric Hindrance?) CheckActivator->CheckTime No Solution3 Switch to Stronger Activator (e.g., DCI) CheckActivator->Solution3 Yes Solution4 Increase Coupling Time or Double Couple CheckTime->Solution4 Yes

Caption: Troubleshooting logic for addressing low coupling efficiency.

References

Technical Support Center: Detection of 5-(2-Hydroxyethyl)cytidine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 5-(2-Hydroxyethyl)cytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to detect?

A1: this compound is a DNA adduct formed upon exposure to ethylene (B1197577) oxide, a known carcinogen. Its detection and quantification are crucial for toxicological studies, assessing DNA damage, and understanding the mechanisms of carcinogenesis.

Q2: What is the general workflow for detecting this compound using LC-MS/MS?

A2: The general workflow involves:

  • Sample Preparation: Extraction of DNA from biological matrices, followed by enzymatic hydrolysis to release individual nucleosides.

  • Chromatographic Separation: Separation of this compound from other nucleosides using liquid chromatography (LC).

  • Mass Spectrometric Detection: Ionization of the separated nucleosides and detection using a mass spectrometer (MS), typically in tandem mode (MS/MS) for enhanced specificity and sensitivity.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of modified nucleosides like this compound.

Q4: How can I improve the sensitivity of my assay?

A4: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient DNA extraction and hydrolysis. Use solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Instrument Optimization: Fine-tune mass spectrometer parameters such as spray voltage, gas flows, and detector settings.

  • Chemical Derivatization: Although more complex, derivatization of the cytidine (B196190) moiety can improve ionization efficiency and chromatographic retention.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of formic acid to promote protonation).
Analyte degradation.This compound may be unstable. Prepare fresh samples and standards. Avoid prolonged storage at room temperature.
Incorrect MS/MS transition.Verify the precursor and product ion m/z values. Perform a product ion scan of a standard to confirm the fragmentation pattern.
Poor Peak Shape (Tailing, Fronting, or Broadening) Suboptimal chromatographic conditions.Optimize the LC gradient, flow rate, and column temperature. Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample cleanup procedures. Use a divert valve to direct the sample flow to waste during the initial and final stages of the chromatographic run when highly interfering compounds may elute.
Inconsistent Retention Times Unstable LC pump performance.Purge the pumps to remove air bubbles. Check for leaks in the system.
Changes in mobile phase composition.Prepare fresh mobile phases daily. Ensure proper mixing if using a gradient.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Ion Suppression Co-eluting matrix components.Modify the chromatographic method to better separate the analyte from interfering compounds. Enhance sample preparation to remove matrix components.
High salt concentration in the sample.Desalt the sample using SPE or a similar technique before injection.

Experimental Protocols

Sample Preparation: DNA Extraction and Hydrolysis
  • DNA Extraction: Extract genomic DNA from the biological sample (e.g., cells, tissues) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure an appropriate amount is used for hydrolysis.

  • Enzymatic Hydrolysis:

    • To 10-20 µg of DNA, add nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer.

    • Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of DNA into individual nucleosides.

    • Terminate the reaction by adding a solvent like acetonitrile (B52724) or by heating.

  • Protein Precipitation: Centrifuge the hydrolysate to pellet the enzymes and any precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the nucleosides with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

LC-MS/MS Analysis

The following are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15-16 min: 95-2% B; 16-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

Parameter Recommendation
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data: MRM Transitions for this compound

The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for this compound. These values are based on its molecular weight and common fragmentation patterns of nucleosides. It is critical to optimize these on your specific mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Starting Point) Cone Voltage (V) (Starting Point)
This compound288.1 (M+H)⁺172.1 (Loss of deoxyribose)1530
This compound288.1 (M+H)⁺154.1 (Further fragmentation)2530

Note: The molecular formula for this compound is C11H17N3O5, with an average molecular mass of 287.27 g/mol and a monoisotopic mass of 287.1168 Da. The precursor ion is the protonated molecule [M+H]⁺.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dna_extraction DNA Extraction (from cells/tissue) hydrolysis Enzymatic Hydrolysis (to nucleosides) dna_extraction->hydrolysis Genomic DNA cleanup Sample Cleanup (SPE or Precipitation) hydrolysis->cleanup Nucleoside Mixture lc_separation LC Separation (C18 Column) cleanup->lc_separation Prepared Sample ms_detection MS Detection (ESI+) lc_separation->ms_detection Separated Nucleosides msms_fragmentation MS/MS Fragmentation (MRM) ms_detection->msms_fragmentation Precursor Ion Selection quantification Quantification msms_fragmentation->quantification Product Ion Detection

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

formation_repair_pathway exposure Exposure to Ethylene Oxide adduct_formation Alkylation Reaction exposure->adduct_formation dna Cellular DNA (Cytidine) dna->adduct_formation adduct This compound DNA Adduct adduct_formation->adduct repair DNA Repair Mechanisms (e.g., Base Excision Repair) adduct->repair repaired_dna Repaired DNA repair->repaired_dna

Caption: Formation and repair pathway of the this compound DNA adduct.

Technical Support Center: Troubleshooting Poor Resolution in HPLC for 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 5-(2-Hydroxyethyl)cytidine. Due to its polar nature, this cytidine (B196190) analog can present unique separation challenges. This document provides structured troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you achieve optimal chromatographic resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing poor resolution, peak broadening, or co-elution with this compound?

Poor resolution in the analysis of polar compounds like this compound is a common issue that can stem from several factors. The primary reasons often involve an improperly optimized mobile phase, an unsuitable column choice, or issues with the sample preparation itself.[1][2]

  • Mobile Phase Issues : The mobile phase composition, including its pH, organic solvent ratio, and buffer concentration, is critical for separating polar, ionizable compounds.[2][3] An incorrect pH can lead to poor peak shape and shifting retention times.[4]

  • Column Problems : Standard C18 columns may not provide sufficient retention for highly polar molecules, causing them to elute near the solvent front.[5][6] Column degradation, contamination, or clogged frits can also lead to broad or split peaks.[1][7]

  • Sample Overload : Injecting too much sample can saturate the column, leading to peak distortion and reduced resolution.[1][8]

  • System and Method Issues : Excessive extra-column volume (e.g., long tubing), temperature fluctuations, or an inappropriate flow rate can all contribute to peak broadening and poor separation.[8]

Q2: My this compound peak is eluting very early, close to the void volume. How can I increase its retention time?

Early elution is a classic sign of insufficient interaction between a polar analyte and a non-polar stationary phase (like C18). This compound, being a polar nucleoside, requires specific chromatographic conditions to be retained effectively.[6][9]

  • Decrease Mobile Phase Polarity : Increase the aqueous portion of your mobile phase (e.g., from 90% water/10% acetonitrile (B52724) to 95% water/5% acetonitrile) in a reversed-phase setup.

  • Use a Polar-Compatible Column : Standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases. Consider using a column with a polar-embedded or polar-endcapped stationary phase, which are designed for stability and retention in 100% aqueous conditions.[5]

  • Consider Alternative Chromatography Modes :

    • HILIC (Hydrophilic Interaction Liquid Chromatography) : This technique uses a polar stationary phase and a high organic/low aqueous mobile phase, which is ideal for retaining and separating very polar compounds.[10]

    • Mixed-Mode Chromatography : Columns that combine reversed-phase and ion-exchange mechanisms can provide excellent selectivity for polar and charged molecules.[6]

Q3: My peak shape is poor (tailing or fronting). What are the potential causes and solutions?

Poor peak shape compromises resolution and the accuracy of quantification.

  • Peak Tailing : This can be caused by secondary interactions between the analyte and the column packing material (e.g., active silanol (B1196071) groups), column contamination, or a mismatch between the sample solvent and the mobile phase.[1]

    • Solution : Ensure the mobile phase pH is appropriate to maintain a single ionic state for the analyte. Using a high-purity, base-deactivated C18 column can minimize silanol interactions.[5] Always try to dissolve your sample in the initial mobile phase.[11]

  • Peak Fronting : This is often a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[8]

    • Solution : Reduce the concentration of your sample or decrease the injection volume.[7][8] Ensure the sample solvent is the same as or weaker than the mobile phase.[11]

Q4: What are the most critical mobile phase parameters to optimize for this analysis?

For polar and ionizable analytes, mobile phase optimization is the most powerful tool for improving resolution.[12]

  • pH Control : The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its retention and peak shape.[3] Using a buffer (e.g., phosphate, acetate, or formate) to maintain a consistent pH is crucial.[13] A stable pH prevents retention time drift and peak shape distortion.

  • Organic Modifier : Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. They offer different selectivities, and switching from one to the other can significantly alter the separation of co-eluting peaks.[4]

  • Gradient Elution : For samples containing compounds with a range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve resolution and shorten analysis time.[12][14] A shallow gradient often improves the separation of closely eluting peaks.[4][14]

Data and Protocols

Troubleshooting Summary
Observed ProblemPotential CauseRecommended Solution
Poor Resolution / Co-elution Incorrect mobile phase composition (pH, organic content).[1]Optimize mobile phase pH and organic modifier percentage. Try a different organic solvent (e.g., methanol instead of acetonitrile).[4]
Unsuitable column chemistry for a polar analyte.[5]Switch to a polar-embedded, polar-endcapped, or HILIC column.[5]
Flow rate is too high.[8]Reduce the flow rate to improve separation efficiency.
Broad Peaks Column degradation or contamination.[1]Flush the column with a strong solvent or replace it if necessary.
High extra-column dead volume.Use shorter, narrower ID tubing to connect system components.
Sample solvent is stronger than the mobile phase.[11][14]Dissolve the sample in the initial mobile phase composition.
Early Elution (Low Retention) Analyte is too polar for the stationary phase.[6]Increase the aqueous component of the mobile phase. Use a HILIC or polar-embedded column.[5]
Mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier in the mobile phase.
Peak Tailing Secondary interactions with the column.Use a high-purity, end-capped column. Adjust mobile phase pH.
Column overload.[1]Dilute the sample or reduce injection volume.
Shifting Retention Times Poor column equilibration.[7]Equilibrate the column for a longer period before injection.
Inconsistent mobile phase composition or temperature.[7]Prepare fresh mobile phase daily, ensure it is well-mixed, and use a column oven for temperature control.[8]
Recommended Column Chemistries for this compound
Stationary PhaseSeparation MechanismBest ForConsiderations
Polar-Embedded (e.g., Aqua, Hydro) Reversed-Phase with enhanced polar selectivity.Retaining polar compounds in highly aqueous mobile phases.[5]Good alternative to standard C18 when phase collapse is a concern.[5]
Phenyl-Hexyl Reversed-Phase with π-π interactions.Analytes with aromatic rings, offering alternative selectivity to C18.[15]Can provide unique separation patterns for nucleoside analogs.[15]
HILIC (e.g., Amide, Diol) Hydrophilic Interaction.Highly polar and hydrophilic compounds that are unretained by reversed-phase.[10]Requires careful equilibration and use of high organic mobile phases.
Mixed-Mode (e.g., RP/Anion-Exchange) Reversed-Phase and Ion-Exchange.Polar and charged analytes, offering high selectivity.[6]Separation is influenced by both hydrophobicity and charge.
Example HPLC Protocol for this compound

This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and HPLC system.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV or PDA detector.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95% Mobile Phase A / 5% Mobile Phase B).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[16]

HPLC Method Parameters:

ParameterRecommended Setting
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, adjust pH to 5.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Profile 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm (or as determined by UV scan of analyte)
Injection Volume 5 µL

Visualized Workflows

Troubleshooting_Workflow Start Poor Resolution Observed Check_Mobile_Phase Step 1: Verify Mobile Phase (Fresh, Correct pH, Degassed?) Start->Check_Mobile_Phase Check_Sample_Prep Step 2: Evaluate Sample (Solvent Match? Overloaded?) Check_Mobile_Phase->Check_Sample_Prep No Issues Check_System Step 3: Inspect System (Leaks? Pressure Stable?) Check_Sample_Prep->Check_System No Issues Evaluate_Column Step 4: Assess Column (Correct Chemistry? Aged?) Check_System->Evaluate_Column No Issues Optimize_Method Step 5: Optimize Method (Adjust Gradient, Temp, Flow?) Evaluate_Column->Optimize_Method No Issues Resolution_OK Resolution Acceptable Optimize_Method->Resolution_OK

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Cause_Effect_Diagram cluster_causes Potential Causes cluster_mp_details cluster_col_details cluster_sample_details cluster_sys_details Mobile_Phase Mobile Phase Effect Poor Chromatographic Resolution Mobile_Phase->Effect Column Column Column->Effect Sample Sample Sample->Effect System System System->Effect MP1 Incorrect pH MP1->Mobile_Phase MP2 Wrong % Organic MP2->Mobile_Phase MP3 No Buffer MP3->Mobile_Phase C1 Wrong Chemistry C1->Column C2 Degradation C2->Column C3 Contamination C3->Column S1 Overload S1->Sample S2 Solvent Mismatch S2->Sample SY1 High Dead Volume SY1->System SY2 Temp Fluctuations SY2->System

References

Technical Support Center: Preserving 5-(2-Hydroxyethyl)cytidine Integrity During RNA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance to prevent the degradation of 5-(2-Hydroxyethyl)cytidine (5-HEC) and other sensitive modified nucleosides during RNA isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-HEC) and why is it sensitive during RNA isolation?

A1: this compound is a modified version of the standard RNA base, cytidine. Like many modified nucleosides, it can be chemically sensitive. The hydroxyethyl (B10761427) group at the 5th position of the pyrimidine (B1678525) ring may be susceptible to oxidation or other chemical alterations under the harsh conditions of some RNA extraction protocols, which can involve organic solvents, high salt concentrations, and varying pH levels. Maintaining the integrity of such modifications is crucial for accurate downstream analysis in fields like epitranscriptomics and for the development of RNA-based therapeutics.

Q2: Which steps in a standard RNA isolation protocol pose the highest risk to 5-HEC?

A2: The most critical steps are:

  • Cell Lysis: Aggressive lysis buffers containing strong detergents or chaotropic agents like guanidinium (B1211019) salts can chemically alter sensitive nucleosides.

  • Phenol-Chloroform Extraction: This method, while effective for purification, uses harsh organic solvents.[1][2] Residual phenol (B47542) or acidic conditions can lead to base modification or degradation.

  • High-Temperature Steps: Any steps involving heating, such as for elution or DNase inactivation, can accelerate chemical degradation.[3]

  • Final Resuspension and Storage: The pH of the storage buffer and repeated freeze-thaw cycles can compromise the long-term stability of the modified RNA.[2][4]

Q3: Are column-based kits safer for isolating RNA with 5-HEC than traditional phenol-chloroform methods?

A3: Column-based methods using silica (B1680970) membranes are generally considered gentler as they avoid the use of toxic organic solvents.[1][5] This can reduce the risk of chemical modification to sensitive bases like 5-HEC. However, it is still crucial to ensure the buffers used in the kit are at a neutral pH and that the protocol does not involve high-temperature incubation steps.

Q4: How can I detect if 5-HEC has been degraded in my RNA sample?

A4: Detecting the degradation of a specific modified nucleoside typically requires sensitive analytical techniques. The most common method is liquid chromatography-mass spectrometry (LC-MS), which can identify and quantify specific RNA modifications.[6] A change in the expected mass or retention time for 5-HEC would indicate degradation or modification. For general RNA quality, gel electrophoresis or capillary electrophoresis can assess overall integrity.[2]

Troubleshooting Guide: Preventing 5-HEC Degradation

This guide addresses common issues encountered when isolating RNA containing sensitive modified nucleosides.

Problem EncounteredPotential CauseRecommended Solution
Low A260/230 ratio Contamination with chaotropic salts (e.g., guanidinium) from lysis or binding buffers.Perform an additional wash step with 70-80% ethanol (B145695) on the silica column to remove residual salts.[7] For precipitated RNA, wash the pellet with 70% ethanol.
Evidence of RNA degradation (smears on gel) RNase contamination or harsh handling.Ensure a strict RNase-free environment.[8] Immediately inactivate endogenous RNases upon sample collection using a potent lysis buffer or a stabilization reagent.[4] Avoid excessive heating or vortexing.[7][9]
Inconsistent results in downstream applications (e.g., sequencing, RT-qPCR) Chemical alteration of 5-HEC during isolation.Opt for a gentler, column-based isolation method that avoids phenol-chloroform.[5] Ensure all buffers are at a neutral pH. Avoid any protocol steps that require high heat.
Low overall RNA yield Incomplete cell lysis or sample overload on the purification column.Optimize the lysis procedure by combining chemical lysis with mechanical disruption (e.g., bead beating), especially for difficult samples.[4] Ensure the amount of starting material does not exceed the capacity of the purification kit.[10]
DNA contamination in the final RNA sample Inefficient DNase treatment.Perform an on-column or in-solution DNase digestion. Ensure the DNase is subsequently and completely removed or inactivated, as some inactivation methods (e.g., heat) can harm the RNA.[4]

Recommended Experimental Protocol: Gentle RNA Isolation for 5-HEC Integrity

This protocol is a synthesized approach based on best practices for preserving sensitive RNA modifications. It prioritizes neutral pH, avoids harsh organic solvents, and minimizes heat exposure.

I. Sample Collection and Stabilization

  • Harvest cells or tissues and immediately process them to prevent degradation by endogenous RNases.

  • If immediate processing is not possible, stabilize the sample by either flash-freezing in liquid nitrogen or by submerging it in an RNA stabilization solution.[4][8]

II. Cell Lysis and Homogenization

  • Lyse the sample in a buffer containing a mild detergent and a potent RNase inhibitor cocktail at a neutral pH.

  • For tissues or difficult-to-lyse cells, homogenize the sample mechanically on ice. This can be done using a bead mill or a rotor-stator homogenizer. Perform homogenization in short bursts, with cooling periods in between, to prevent heat generation.[7]

III. RNA Purification (Silica Column-Based)

  • Centrifuge the lysate to pellet any debris and transfer the cleared supernatant to a new tube.

  • Add ethanol to the lysate to facilitate RNA binding to the silica membrane.

  • Apply the mixture to a silica-membrane spin column and centrifuge. Discard the flow-through.

  • Wash the membrane with the recommended wash buffers. It is critical to perform these washes to remove proteins, salts, and other inhibitors.

  • Optional but Recommended: Perform an on-column DNase I digestion at room temperature to remove contaminating DNA.

  • Perform a final wash step to remove the DNase and any remaining contaminants.

IV. Elution and Storage

  • Elute the RNA from the column using RNase-free water or a low-salt elution buffer (e.g., 10 mM Tris-HCl, pH 7.0) at room temperature.[2] Avoid using hot water for elution.

  • To maximize yield, you can let the elution buffer sit on the membrane for 5-10 minutes at room temperature before the final centrifugation.[10]

  • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer). A high-purity sample should have an A260/A280 ratio between 1.8 and 2.1.[2]

  • Store the purified RNA at –80°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2][8]

Visual Guides and Workflows

The following diagrams illustrate key workflows and decision-making processes for preserving 5-HEC during RNA isolation.

G_1 Workflow for Preserving 5-HEC During RNA Isolation cluster_0 Sample Preparation cluster_1 Lysis & Homogenization cluster_2 Purification cluster_3 Final Steps A 1. Sample Collection B 2. Immediate Stabilization (Lysis Buffer or Freezing) A->B C 3. Lysis in Gentle, Neutral pH Buffer B->C D 4. Mechanical Homogenization (On Ice) C->D E 5. Bind to Silica Column D->E F 6. On-Column DNase I (Room Temp) E->F G 7. Wash Steps F->G H 8. Elute in RNase-Free Water (Room Temp) G->H I 9. Quality Control (Spectrophotometry, Electrophoresis) H->I J 10. Store at -80°C in Aliquots I->J

Caption: Recommended workflow for gentle RNA isolation to preserve 5-HEC integrity.

G_2 Troubleshooting Logic for RNA Degradation A Degradation Detected? B Issue: Smearing on Gel A->B Yes C Issue: Low A260/230 Ratio A->C No, but... Sol_B Review RNase-Free Technique. Use Stabilization Reagent. B->Sol_B D Issue: Inconsistent Downstream Results C->D No, but... Sol_C Add Extra Ethanol Wash Step. Ensure Complete Buffer Removal. C->Sol_C Sol_D Switch to a Phenol-Free Method. Avoid All High-Temp Steps. D->Sol_D

Caption: Decision tree for troubleshooting common issues in modified RNA isolation.

References

Technical Support Center: Enhancing Specificity of 5-(2-Hydroxyethyl)cytidine (5-HEC) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using antibodies against 5-(2-Hydroxyethyl)cytidine (5-HEC). Our goal is to help you enhance the specificity of your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-HEC) and why is it important?

This compound (5-HEC) is a modified nucleoside. Such modifications can play roles in various biological processes, and antibodies targeting them are crucial research tools.

Q2: My anti-5-HEC antibody shows high background or non-specific binding. What are the potential causes and solutions?

High background is a common issue in immunoassays. The potential causes can be categorized as issues with the primary antibody, secondary antibody, blocking, or washing steps.

  • Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. It is crucial to titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[1]

  • Secondary Antibody Issues: The secondary antibody may be cross-reacting with other proteins in your sample. Running a "secondary antibody only" control (omitting the primary antibody) can help identify this issue.[1] Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or plate can result in high background.

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a higher background signal.

Q3: What are some potential cross-reactants for a 5-HEC antibody?

Due to structural similarities, antibodies raised against 5-HEC may exhibit cross-reactivity with other 5-substituted cytidine (B196190) analogs or even unmodified cytidine. The specificity of the antibody for the 2-hydroxyethyl group is critical. Potential cross-reactants include:

  • 5-Hydroxymethylcytidine (5-hmC): Shares a hydroxyl group at the 5-position, which could be recognized by some antibodies.

  • 5-Formylcytidine (5-fC): Another oxidized derivative of 5-methylcytidine.

  • 5-Methylcytidine (5-mC): A common epigenetic modification.[2]

  • Cytidine: The unmodified nucleoside.

It is essential to validate the specificity of your antibody against these potential cross-reactants. A competitive ELISA is an excellent method for this purpose.[3]

Q4: How can I validate the specificity of my 5-HEC antibody?

Several methods can be employed to validate the specificity of your antibody for 5-HEC:

  • Competitive ELISA: This is a powerful technique to quantify the specificity of your antibody. By pre-incubating the antibody with varying concentrations of 5-HEC and potential cross-reactants, you can determine the extent to which each compound inhibits the antibody's binding to the coated antigen.[3]

  • Dot Blot: A simpler and quicker method than ELISA, a dot blot can be used to screen the antibody against various modified and unmodified nucleosides spotted on a membrane.[4]

  • Western Blot with Knockout/Knockdown Samples: If the biological pathway leading to the formation of 5-HEC is known and can be genetically manipulated, using cell lysates from knockout or knockdown models can be a powerful validation tool.[5]

  • Peptide/Nucleoside Array: Screening the antibody against an array of different modified and unmodified nucleosides can provide a broad overview of its specificity.[6]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during experiments with 5-HEC antibodies.

Issue 1: High Background
Potential Cause Recommended Solution
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions above and below it.
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7]
Inadequate Washing Increase the number of wash steps and the duration of each wash. Add a mild detergent like Tween-20 to the wash buffer.[1]
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody from a different host species than your primary antibody.
Over-development of Signal (Enzymatic Detection) Reduce the incubation time with the substrate. Dilute the substrate according to the manufacturer's instructions.
Issue 2: Weak or No Signal
Potential Cause Recommended Solution
Primary Antibody Concentration Too Low Increase the concentration of the primary antibody. Ensure the antibody has been stored correctly and has not expired.
Inactive Antibody Aliquot the antibody upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Test the antibody on a positive control to confirm its activity.
Insufficient Antigen Ensure that your sample contains a sufficient amount of 5-HEC. If possible, use a positive control sample with a known presence of 5-HEC.
Incorrect Secondary Antibody Verify that the secondary antibody is specific for the host species and isotype of your primary antibody.
Substrate Inactivity Use fresh substrate and ensure it has been stored correctly.
Over-washing Reduce the number or stringency of wash steps.

Data Presentation

Quantitative data is crucial for assessing the performance and specificity of your 5-HEC antibody. We recommend summarizing your validation data in a clear and structured format.

Table 1: Example Antibody Performance Data

Parameter Value Method
Affinity (Kd) e.g., 5 nMSurface Plasmon Resonance (SPR)
Optimal Dilution (Western Blot) e.g., 1:1000Titration Experiment
Optimal Dilution (ELISA) e.g., 1:5000Titration Experiment
Optimal Dilution (IHC) e.g., 1:200Titration Experiment

Table 2: Example Cross-Reactivity Data (Competitive ELISA)

Competitor IC50 (nM) Cross-Reactivity (%)
This compound (5-HEC) e.g., 10100
5-Hydroxymethylcytidine (5-hmC) e.g., 5002
5-Formylcytidine (5-fC) e.g., >10,000<0.1
5-Methylcytidine (5-mC) e.g., >10,000<0.1
Cytidine e.g., >50,000<0.02

*Note: The data presented in these tables are for illustrative purposes only. Researchers should determine these values for their specific antibody lot.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol helps determine the ideal antibody dilution that maximizes the specific signal while minimizing background noise.

  • Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:500, 1:1000, 1:5000, 1:10000) in your blocking buffer.

  • Coat your ELISA plate or prepare your Western blot membrane with the target antigen or protein lysate.

  • Block the plate/membrane to prevent non-specific binding.

  • Incubate separate wells/lanes with each antibody dilution for the recommended time.

  • Wash thoroughly.

  • Incubate with a constant, appropriate dilution of the secondary antibody.

  • Wash thoroughly.

  • Develop the signal using your chosen substrate.

  • Analyze the results to identify the dilution that gives the highest signal-to-noise ratio.

Protocol 2: Competitive ELISA for Specificity Testing

This protocol is used to assess the cross-reactivity of the 5-HEC antibody with structurally similar molecules.[2][5][8]

  • Coat a 96-well plate with a conjugate of 5-HEC (e.g., 5-HEC-BSA).

  • Block the plate to prevent non-specific binding.

  • Prepare a series of dilutions of your competitor compounds (5-HEC, 5-hmC, 5-fC, 5-mC, cytidine, etc.).

  • Pre-incubate your 5-HEC antibody (at its optimal dilution determined from titration) with each dilution of the competitor compounds for 1-2 hours.

  • Add the antibody-competitor mixtures to the coated and blocked plate.

  • Incubate for 1-2 hours.

  • Wash the plate thoroughly.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate for 1 hour.

  • Wash the plate thoroughly.

  • Add the substrate and allow the color to develop.

  • Stop the reaction and read the absorbance.

  • Plot the absorbance against the competitor concentration to determine the IC50 for each compound.

Visualizations

Antibody_Validation_Workflow cluster_Initial_Checks Initial Antibody Checks cluster_Specificity_Validation Specificity Validation cluster_Troubleshooting Troubleshooting Titration Antibody Titration (Determine Optimal Concentration) Positive_Control Test on Positive Control Titration->Positive_Control Competitive_ELISA Competitive ELISA (vs. Analogs) Positive_Control->Competitive_ELISA Proceed if signal is present Weak_Signal Weak/No Signal Positive_Control->Weak_Signal If no signal Dot_Blot Dot Blot (Screen against multiple nucleosides) Competitive_ELISA->Dot_Blot High_Background High Background Competitive_ELISA->High_Background If cross-reactive Genetic_Validation Genetic Validation (Knockout/Knockdown) Dot_Blot->Genetic_Validation Validated_Antibody Validated Antibody Ready for Experiment Genetic_Validation->Validated_Antibody If specific Start Start: New Antibody Lot Start->Titration

Caption: Workflow for validating 5-HEC antibody specificity.

Competitive_ELISA_Principle cluster_No_Competitor A: No Competitor cluster_With_Competitor B: With Free 5-HEC (Competitor) Antibody1 Anti-5-HEC Antibody Antigen1 Coated 5-HEC Antibody1->Antigen1 Binds Signal1 Strong Signal Antigen1->Signal1 Antibody2 Anti-5-HEC Antibody Free_Antigen Free 5-HEC Antibody2->Free_Antigen Binds in solution Antigen2 Coated 5-HEC Antibody2->Antigen2 Binding blocked Signal2 Weak/No Signal Free_Antigen->Signal2

Caption: Principle of Competitive ELISA for antibody specificity.

References

Technical Support Center: Reducing Bias in 5-(2-Hydroxyethyl)cytidine Sequencing Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(2-Hydroxyethyl)cytidine (5-HEC) Sequencing. This resource is designed for researchers, scientists, and drug development professionals working with RNA containing the 5-HEC modification. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of preparing high-quality sequencing libraries from 5-HEC-modified RNA and minimize bias in your data.

Disclaimer

Direct, peer-reviewed protocols and extensive troubleshooting guides specifically for this compound (5-HEC) sequencing are not yet widely available in the scientific literature. The information provided here is based on established principles of sequencing RNA with bulky adducts and other modifications. The protocols and troubleshooting advice are extrapolated from best practices in the field of RNA sequencing and should be considered as a starting point for developing your own optimized workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-HEC) and why is its sequencing important?

This compound (5-HEC) is an RNA adduct formed by the reaction of ethylene (B1197577) oxide with cytidine (B196190). Ethylene oxide is a known carcinogen, and its presence in the environment and as a sterilization agent makes human exposure a significant concern. Sequencing RNA containing 5-HEC is crucial for understanding the landscape of RNA damage caused by ethylene oxide, its impact on RNA function, and its potential role in disease development. This information is vital for toxicology studies and the development of novel therapeutics.

Q2: What are the primary challenges expected when preparing sequencing libraries from RNA containing 5-HEC?

The bulky 2-hydroxyethyl group at the C5 position of cytidine is expected to present several challenges during standard RNA sequencing library preparation:

  • Reverse Transcriptase (RT) Stalling: The bulky adduct can hinder the processivity of reverse transcriptase, leading to truncated cDNA fragments and underrepresentation of modified regions.[1]

  • Ligation Inefficiency: The presence of 5-HEC may interfere with the enzymatic ligation of adapters to the RNA or cDNA fragments, resulting in lower library yields.

  • PCR Amplification Bias: DNA polymerases used in PCR may stall or misincorporate nucleotides when encountering the modified base in the template strand, leading to biases in the final library.[2][3][4]

  • Base-Calling Errors: The sequencing instrument may misinterpret the modified base, leading to inaccuracies in the final sequence data.

Q3: How can I detect the presence of 5-HEC in my RNA samples before sequencing?

Currently, the most reliable methods for detecting and quantifying 5-HEC in RNA are based on mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide accurate quantification of the modification.

Q4: Are there specialized kits available for 5-HEC sequencing?

As of now, there are no commercially available kits specifically designed for 5-HEC sequencing. Researchers typically need to adapt existing RNA sequencing protocols to accommodate the challenges posed by this modification.

Troubleshooting Guide

This guide addresses potential issues you might encounter during your 5-HEC sequencing experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low cDNA Yield After Reverse Transcription RT Stalling at 5-HEC Sites: The bulky adduct can block the reverse transcriptase.[1]Enzyme Selection: Use a reverse transcriptase known for high processivity and the ability to read through various types of RNA damage. Consider enzymes like TGIRT (Thermostable Group II Intron Reverse Transcriptase) or other engineered reverse transcriptases with reduced sensitivity to RNA structure and modifications. Reaction Conditions: Optimize the reverse transcription temperature. Higher temperatures can help resolve RNA secondary structures that might exacerbate stalling.
Poor RNA Quality: The starting RNA may be degraded.[5]Quality Control: Always assess the integrity of your input RNA using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
Presence of Inhibitors: Contaminants from RNA extraction can inhibit the reverse transcriptase.[6]RNA Cleanup: Re-purify your RNA sample using a column-based kit or ethanol (B145695) precipitation to remove potential inhibitors.
Low Library Yield After Adapter Ligation Inefficient Ligation to Modified Fragments: The 5-HEC adduct may sterically hinder the ligase enzyme.Optimize Ligation Conditions: Increase the concentration of ligase and/or extend the ligation incubation time. Consider using a ligase with higher efficiency for difficult templates.
Adapter Dimers: Excess adapters relative to input RNA can lead to the formation of adapter-dimers, which compete in downstream steps.[5]Titrate Adapters: Optimize the molar ratio of adapters to your RNA/cDNA fragments. Size Selection: Perform a stringent size selection after ligation to remove adapter-dimers.
High Frequency of Mismatches or Deletions at Specific Loci Misincorporation by Reverse Transcriptase: The RT enzyme may misread the 5-HEC base and incorporate an incorrect nucleotide.Data Analysis: This can be a signature of the modification. Use bioinformatics tools that can account for systematic mismatches at specific sites. Compare with an unmodified control to identify 5-HEC-specific signatures.
PCR-induced Errors: The DNA polymerase may stall or misincorporate bases opposite the adduct during amplification.[2][3][4]High-Fidelity Polymerase: Use a high-fidelity, proofreading DNA polymerase for PCR amplification to minimize errors. Limit PCR Cycles: Use the minimum number of PCR cycles necessary to generate sufficient library for sequencing to reduce amplification bias.
Uneven Coverage Across Transcripts Amplification Bias: Fragments containing 5-HEC may be amplified less efficiently than unmodified fragments.[2][3][4]PCR-Free Library Preparation: If you have sufficient starting material, consider a PCR-free library preparation protocol to eliminate amplification bias.
Fragmentation Bias: Enzymatic or chemical fragmentation methods may have sequence-specific biases that are exacerbated by the presence of modifications.Random Priming: During reverse transcription, use random hexamers to ensure more uniform priming along the RNA molecule. Mechanical Fragmentation: Consider mechanical shearing (sonication) of cDNA instead of enzymatic fragmentation of RNA to achieve more random fragmentation.

Quantitative Data Summary: Hypothetical Impact of Bias Reduction Strategies

The following table provides a hypothetical summary of how different strategies might impact the quality of a 5-HEC sequencing library. These values are illustrative and will vary depending on the specific experimental conditions.

Library Preparation Strategy Hypothetical cDNA Yield (ng) Hypothetical Adapter-Dimer Contamination (%) Hypothetical Coverage Bias (Fold-change difference between modified and unmodified regions)
Standard RNA-Seq Protocol51510
Optimized RT Enzyme & Conditions15126
Optimized Ligation & Size Selection1259
High-Fidelity, Low-Cycle PCR10104
Combined Optimized Protocol 20 <5 <3
PCR-Free Protocol (High Input)25<21.5

Experimental Protocols

Disclaimer: This is a hypothetical protocol and should be optimized for your specific experimental needs.

Protocol: Library Preparation for 5-HEC-Modified RNA

This protocol is adapted from a standard stranded RNA-seq workflow with modifications to address the challenges of 5-HEC.

1. RNA Quality Control:

  • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of >7.

  • Quantify RNA using a Qubit fluorometer.

2. RNA Fragmentation:

  • Fragment 10-100 ng of total RNA using enzymatic fragmentation (e.g., RNase III) or chemical fragmentation (e.g., magnesium-catalyzed hydrolysis).

  • Note: Optimize fragmentation time to achieve the desired fragment size distribution (e.g., 150-200 nt).

3. First-Strand cDNA Synthesis (Reverse Transcription):

  • Assemble the following reaction on ice:

    • Fragmented RNA: x µL

    • Random Hexamers (50 µM): 1 µL

    • dNTPs (10 mM each): 1 µL

    • Nuclease-free water: to 13 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Add the following:

    • 5X First-Strand Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • High-Processivity Reverse Transcriptase (e.g., TGIRT or similar): 1 µL

  • Incubate at 25°C for 10 minutes, then 50°C for 60 minutes.

  • Inactivate the enzyme at 85°C for 5 minutes.

4. Second-Strand cDNA Synthesis:

  • To the first-strand reaction, add:

    • 5X Second-Strand Buffer: 30 µL

    • dNTPs (with dUTP instead of dTTP): 3 µL

    • DNA Polymerase I: 1 µL

    • RNase H: 1 µL

    • Nuclease-free water: to 100 µL

  • Incubate at 16°C for 2.5 hours.

5. cDNA Purification:

  • Purify the double-stranded cDNA using magnetic beads (e.g., AMPure XP) according to the manufacturer's instructions.

6. End Repair and A-tailing:

  • Perform end repair and A-tailing of the cDNA fragments using a suitable enzyme mix.

  • Incubate at 20°C for 30 minutes, then 65°C for 30 minutes.

  • Purify the A-tailed cDNA using magnetic beads.

7. Adapter Ligation:

  • Ligate sequencing adapters with a T-overhang to the A-tailed cDNA.

  • Note: Perform a titration experiment to determine the optimal adapter-to-cDNA molar ratio to minimize adapter-dimer formation.

  • Incubate at 20°C for 15 minutes.

  • Purify the adapter-ligated library using magnetic beads, performing a stringent size selection to remove adapter-dimers.

8. USER Excision (for strandedness):

  • Treat the library with Uracil-Specific Excision Reagent (USER) enzyme to digest the second strand containing dUTP.

  • Incubate at 37°C for 15 minutes.

9. PCR Amplification:

  • Amplify the library using a high-fidelity, proofreading DNA polymerase.

  • Use the minimum number of cycles required to generate sufficient material for sequencing (typically 8-12 cycles).

  • Purify the final library using magnetic beads.

10. Library Quality Control and Quantification:

  • Assess the size distribution of the final library using an Agilent Bioanalyzer.

  • Quantify the library using qPCR with primers that target the adapter sequences.

Visualizations

Experimental Workflow for 5-HEC Sequencing

experimental_workflow cluster_rna_prep RNA Preparation & QC cluster_cDNA_synthesis cDNA Synthesis cluster_library_construction Library Construction cluster_final_steps Final Steps rna_qc RNA Quality Control (RIN > 7) fragmentation RNA Fragmentation (150-200 nt) rna_qc->fragmentation Input RNA rt Reverse Transcription (High-Processivity RT) fragmentation->rt Fragmented RNA second_strand Second-Strand Synthesis (with dUTP) rt->second_strand First-Strand cDNA bias1 Potential Bias: RT Stalling rt->bias1 end_repair End Repair & A-tailing second_strand->end_repair ds cDNA ligation Adapter Ligation (Optimized Ratio) end_repair->ligation A-tailed cDNA size_selection Size Selection (Remove Dimers) ligation->size_selection Adapter-ligated DNA bias2 Potential Bias: Ligation Inefficiency ligation->bias2 user USER Excision size_selection->user Purified Library pcr PCR Amplification (High-Fidelity, Low Cycles) user->pcr Stranded Library final_qc Final Library QC & Quantification pcr->final_qc Amplified Library bias3 Potential Bias: Amplification Skew pcr->bias3 sequencing Sequencing final_qc->sequencing Sequencing-Ready Library

Caption: Workflow for 5-HEC library preparation with highlighted bias points.

Troubleshooting Logic for Low Library Yield

troubleshooting_low_yield start Low Final Library Yield qc_point1 Check cDNA Yield after RT start->qc_point1 qc_point2 Check Ligation Efficiency (Bioanalyzer) qc_point1->qc_point2 OK cause1 Issue: RT Stalling Solution: Optimize RT enzyme/conditions qc_point1->cause1 Low cause2 Issue: Poor RNA Quality Solution: Re-extract/purify RNA qc_point1->cause2 Low qc_point3 Check for Adapter Dimers qc_point2->qc_point3 OK cause3 Issue: Ligation Failure Solution: Optimize ligase/conditions qc_point2->cause3 Low cause4 Issue: Dominant Adapter Dimers Solution: Optimize adapter ratio & size selection qc_point3->cause4 High cause5 Issue: Inefficient PCR Solution: Check polymerase, optimize cycles qc_point3->cause5 Low

Caption: Decision tree for troubleshooting low library yield in 5-HEC sequencing.

References

Technical Support Center: Incorporation of 5-(2-Hydroxyethyl)cytidine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the incorporation of 5-(2-Hydroxyethyl)cytidine into RNA during in vitro transcription.

Frequently Asked Questions (FAQs)

Q1: What is the required form of this compound for in vitro transcription?

A1: For incorporation into an RNA transcript during in vitro transcription (IVT) using RNA polymerases like T7, SP6, or T3, this compound must be in its triphosphate form, i.e., this compound-5'-triphosphate (5-(2-HE)-CTP). The polymerase utilizes the high-energy phosphate (B84403) bonds of the nucleotide triphosphate for the phosphodiester bond formation.[1][2]

Q2: Can I expect the same incorporation efficiency for this compound-5'-triphosphate as for canonical CTP?

A2: Not necessarily. RNA polymerases can be sensitive to modifications on the nucleobase.[3] The presence of the 2-hydroxyethyl group at the 5-position of the cytosine base may cause steric hindrance or altered electronic properties that could affect the efficiency of its incorporation by the RNA polymerase.[4] Therefore, you may observe a lower incorporation rate compared to the natural CTP.

Q3: My in vitro transcription reaction failed after introducing 5-(2-HE)-CTP. What are the initial checks I should perform?

A3: When an IVT reaction fails, it's crucial to first rule out common issues before focusing on the modified nucleotide. Start by checking the quality and integrity of your DNA template, ensuring the correct promoter sequence is present, verifying the activity of the RNA polymerase and other enzymes, and confirming that all reagents, especially the canonical NTPs, are of high quality and free of contaminants.[5] Running a positive control reaction with only the four canonical NTPs is highly recommended.[5]

Q4: How can I confirm that the lack of incorporation of this compound is the root cause of my problem?

A4: To definitively confirm the failed incorporation, you will need to analyze the synthesized RNA product. This is typically done by enzymatically digesting the purified RNA into its constituent nucleosides and then analyzing the digest using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These techniques can separate and identify the different nucleosides present, allowing you to see if this compound is present in the final product.[8][9]

Q5: Are there any specific storage conditions for this compound-5'-triphosphate?

Troubleshooting Guides

Issue 1: No or Low Yield of RNA Transcript

If you observe a significant drop in RNA yield or a complete failure of the transcription reaction upon addition of 5-(2-HE)-CTP, follow this troubleshooting workflow:

G cluster_0 Troubleshooting: No/Low RNA Yield start Start: Low/No RNA Yield with 5-(2-HE)-CTP control Run Positive Control (Canonical NTPs only) start->control control_ok Control Yield OK? control->control_ok reagent_issue Problem with Template, Polymerase, or other Reagents. Troubleshoot standard IVT. control_ok->reagent_issue No modified_ntp_issue Issue is likely related to 5-(2-HE)-CTP. control_ok->modified_ntp_issue Yes end End reagent_issue->end check_conc Verify 5-(2-HE)-CTP Concentration and Purity modified_ntp_issue->check_conc optimize_ratio Optimize Ratio of 5-(2-HE)-CTP to CTP check_conc->optimize_ratio optimize_mg Optimize MgCl2 Concentration optimize_ratio->optimize_mg lower_temp Lower Incubation Temperature (e.g., to 30°C) optimize_mg->lower_temp check_incorporation Analyze RNA for Incorporation (HPLC/LC-MS) lower_temp->check_incorporation check_incorporation->end G cluster_1 Workflow: Confirming Incorporation Failure start Start: Purified RNA from IVT with 5-(2-HE)-CTP digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphatase) start->digestion analysis Analyze Digest via HPLC or LC-MS digestion->analysis peak_id Identify Peaks based on Retention Time and/or Mass analysis->peak_id compare Compare with Standards (Canonical and Modified Nucleosides) peak_id->compare conclusion Conclusion: 5-(2-HE)-C Present? compare->conclusion success Incorporation Successful conclusion->success Yes failure Incorporation Failed conclusion->failure No end End success->end failure->end

References

Technical Support Center: Absolute Quantification of 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of absolute quantification of 5-(2-Hydroxyethyl)cytidine (5-HEC). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the absolute quantification of this compound (5-HEC)?

A1: The gold standard for the absolute quantification of 5-HEC in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance nucleoside modifications like 5-HEC in complex samples such as urine, plasma, and tissue extracts.

Q2: Why is an internal standard crucial for the absolute quantification of 5-HEC?

A2: An internal standard (IS) is essential for accurate and precise quantification as it corrects for variability throughout the analytical process. This includes variations in sample preparation, injection volume, chromatographic separation, and mass spectrometric detection. For absolute quantification, a stable isotope-labeled (SIL) internal standard of 5-HEC (e.g., ¹³C, ¹⁵N, or ²H labeled) is ideal as it shares very similar physicochemical properties with the unlabeled analyte, ensuring it behaves almost identically during the entire workflow.

Q3: What are the key challenges in quantifying 5-HEC in biological samples?

A3: The primary challenges include:

  • Low physiological concentrations: 5-HEC is often present at very low levels, requiring highly sensitive instrumentation and optimized methods.

  • Matrix effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the ionization of 5-HEC in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Sample stability: Like many modified nucleosides, 5-HEC may be susceptible to degradation. Proper sample collection, storage, and processing are critical to ensure the integrity of the analyte.

Q4: How can I minimize matrix effects in my 5-HEC analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic separation: Optimize the LC method to separate 5-HEC from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Q5: Where can I obtain a stable isotope-labeled internal standard for 5-HEC?

A5: The commercial availability of a stable isotope-labeled 5-HEC may be limited. If a commercial standard is not available, options include:

  • Custom synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds. You can inquire about the synthesis of ¹³C,¹⁵N- or D-labeled 5-HEC.

  • Use of a related labeled compound: In the absence of a specific 5-HEC SIL-IS, a labeled analog of a structurally similar modified cytidine (B196190) could be considered, though this is less ideal and requires careful validation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column: Residual silanol (B1196071) groups on the silica-based column can interact with the polar 5-HEC molecule. 2. Column overload: Injecting too much sample. 3. Inappropriate injection solvent: The solvent in which the sample is dissolved may be too strong, causing the peak to distort.1. Mobile phase modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to minimize silanol interactions. Alternatively, use a column with advanced end-capping. 2. Dilute the sample: Reduce the concentration of the injected sample. 3. Solvent matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Sensitivity / Poor Signal Intensity 1. Inefficient ionization: The mass spectrometer source conditions are not optimal for 5-HEC. 2. Ion suppression: Co-eluting matrix components are interfering with the ionization of 5-HEC. 3. Suboptimal sample preparation: The analyte is being lost during the extraction process.1. Optimize MS source parameters: Systematically tune the electrospray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for 5-HEC. 2. Improve chromatographic separation: Modify the LC gradient to better separate 5-HEC from interfering compounds. Enhance sample cleanup using a more rigorous SPE protocol. 3. Validate extraction recovery: Perform experiments to assess the recovery of 5-HEC during your sample preparation and optimize the protocol if recovery is low.
High Background Noise 1. Contaminated mobile phase or LC system: Impurities in solvents, tubing, or the autosampler can contribute to high background. 2. Carryover from previous injections: The analyte from a previous, more concentrated sample may not have been completely washed from the system.1. Use high-purity solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Optimize wash steps: Include a strong solvent wash in your autosampler method and a sufficient column wash at the end of each chromatographic run.
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation: Variability in manual extraction steps. 2. Unstable internal standard: The internal standard may not be behaving consistently across samples. 3. Instrument instability: Fluctuations in the LC or MS system.1. Automate sample preparation if possible: If not, ensure consistent timing and technique for all manual steps. 2. Verify internal standard addition: Ensure the internal standard is added at a consistent concentration to all samples and standards. Monitor the IS signal for consistency. 3. Perform system suitability tests: Regularly run system suitability tests to monitor the performance of the LC-MS system.

Experimental Protocols

Proposed Protocol for Absolute Quantification of 5-HEC in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the quantification of modified nucleosides in urine.[1] Note: This protocol should be thoroughly validated for your specific application.

1. Materials and Reagents

  • This compound (5-HEC) analytical standard

  • Stable isotope-labeled this compound (e.g., ¹³C,¹⁵N-5-HEC) as an internal standard (IS)

  • LC-MS grade water, methanol (B129727), and acetonitrile

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine samples

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at 4°C to pellet any precipitates.

  • Spike with Internal Standard: To 1 mL of urine supernatant, add a known amount of the 5-HEC internal standard solution.

  • Condition SPE Cartridge: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load Sample: Load the urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute 5-HEC and the IS from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., with polar end-capping).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A suitable gradient to separate 5-HEC from other urine components. For example:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-98% B

    • 12-15 min: 98% B

    • 15.1-20 min: 2% B (re-equilibration)

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Determine the optimal precursor and product ions for both 5-HEC and its internal standard by direct infusion.

    • Example MRM transitions (to be optimized):

      • 5-HEC: [M+H]⁺ → fragment ion

      • IS: [M+H]⁺ (labeled) → fragment ion (labeled)

4. Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the 5-HEC analytical standard into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous 5-HEC). Add the internal standard at a constant concentration to each calibrator.

  • Data Analysis: Plot the ratio of the peak area of 5-HEC to the peak area of the internal standard against the concentration of 5-HEC for the calibration standards. Use the resulting linear regression equation to calculate the concentration of 5-HEC in the unknown samples.

Quantitative Data Summary

The following table provides example concentration ranges for a structurally similar modified nucleoside, 2'-deoxy-5-(hydroxymethyl)cytidine (B12506532) (5hmC), in biological samples. Note: These values are for a different, though related, compound and should be used as a general reference. The actual concentration of 5-HEC may vary significantly.

AnalyteSample TypeConcentration RangeReference
2'-deoxy-5-(hydroxymethyl)cytidine (5hmC)Human Cancer Cells (A549)~0.034 µM[2]
5-hydroxymethylcytidine (5hmC)Human Urine (Healthy Controls)Typically in the low µM range[1]
5-hydroxymethylcytidine (5hmC)Human Urine (Cancer Patients)Can be significantly elevated compared to healthy controls[1]

Visualizations

Experimental Workflow for 5-HEC Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Urine Sample spike Spike with Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS System dry_recon->lcms Inject Sample data Data Acquisition (MRM) lcms->data quantify Calculate Concentration data->quantify calibration Calibration Curve calibration->quantify

Caption: Workflow for the absolute quantification of 5-HEC.

Logical Relationship for Troubleshooting Low Sensitivity

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions low_sensitivity Low Sensitivity ionization Inefficient Ionization low_sensitivity->ionization suppression Ion Suppression low_sensitivity->suppression sample_prep Analyte Loss in Sample Prep low_sensitivity->sample_prep optimize_ms Optimize MS Source ionization->optimize_ms improve_lc Improve LC Separation suppression->improve_lc enhance_cleanup Enhance Sample Cleanup suppression->enhance_cleanup validate_recovery Validate Extraction Recovery sample_prep->validate_recovery

Caption: Troubleshooting logic for low sensitivity issues.

References

Validation & Comparative

Validating Mass Spectrometry Data for 5-(2-Hydroxyethyl)cytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable quantification of modified nucleosides is paramount. This guide provides a comparative overview of mass spectrometry-based validation for 5-(2-Hydroxyethyl)cytidine, a significant DNA adduct. The following sections detail experimental protocols, present comparative data, and outline the logical workflows for its analysis.

Introduction to this compound Analysis

This compound (5-HE-dC) is a DNA adduct formed from exposure to ethylene (B1197577) oxide, a known carcinogen. Its accurate detection and quantification in biological matrices are crucial for toxicological studies and in the development of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity. This guide explores the validation of LC-MS/MS data for 5-HE-dC and compares it with other relevant analytical approaches.

Comparative Analysis of LC-MS/MS Methods

The validation of an LC-MS/MS method for this compound involves the optimization of several parameters to ensure accuracy, precision, and sensitivity. A common approach is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions.

Table 1: Projected LC-MS/MS Parameters for this compound and Comparison with a Known Oxidative DNA Damage Marker

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)Limit of Detection (fmol)
5-(2-Hydroxyethyl)deoxycytidine 272.1156.1~15-25~4-6~1-10
8-oxo-deoxyguanosine284.1168.120-30~5-70.5-5

Note: The values for 5-(2-Hydroxyethyl)deoxycytidine are projected based on its chemical structure and data from related compounds. The precursor ion corresponds to [M+H]+, and the product ion corresponds to the protonated base after loss of the deoxyribose sugar.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable data. Below are detailed methodologies for the key stages of this compound analysis.

DNA Extraction and Hydrolysis
  • Objective: To isolate genomic DNA from biological samples and enzymatically digest it into individual nucleosides.

  • Protocol:

    • Extract genomic DNA from cells or tissues using a commercially available DNA isolation kit or standard phenol-chloroform extraction.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

    • To 20 µg of DNA, add a solution of nuclease P1 (10 units) in 30 mM sodium acetate (B1210297) buffer (pH 5.3) containing 10 mM zinc chloride.

    • Incubate the mixture at 37°C for 2 hours.

    • Add alkaline phosphatase (10 units) and continue incubation at 37°C for an additional 2 hours.

    • Centrifuge the sample to pellet any undigested material.

    • Collect the supernatant containing the nucleoside mixture for LC-MS/MS analysis.

Stable Isotope-Labeled Internal Standard Synthesis
  • Objective: To synthesize a heavy-isotope labeled version of this compound to be used as an internal standard for accurate quantification.

  • General Approach: The synthesis of stable isotope-labeled nucleosides, such as [¹³C,¹⁵N]-5-(2-Hydroxyethyl)cytidine, is a multi-step process. A common strategy involves starting with commercially available labeled precursors, such as ¹⁵N₂-¹³C-cytidine, and then chemically introducing the 2-hydroxyethyl group at the 5-position. This is a complex organic synthesis procedure that is typically outsourced to specialized chemical synthesis companies.

LC-MS/MS Analysis
  • Objective: To separate the nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry.

  • Protocol:

    • Chromatography:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the transition from the protonated molecular ion of 5-(2-Hydroxyethyl)deoxycytidine to its characteristic product ion (see Table 1). Also, monitor the corresponding transition for the stable isotope-labeled internal standard.

      • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

Mandatory Visualizations

To further clarify the processes involved in the validation of this compound mass spectrometry data, the following diagrams illustrate the key workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Validation DNA_Extraction DNA Extraction from Biological Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Extraction->Enzymatic_Hydrolysis Spiking Spiking with Stable Isotope-Labeled Internal Standard Enzymatic_Hydrolysis->Spiking LC_Separation LC Separation of Nucleosides Spiking->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Performance_Check Performance Characteristics (LOD, LOQ, Precision, Accuracy) Calibration_Curve->Performance_Check

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway Precursor Precursor Ion 5-(2-Hydroxyethyl)deoxycytidine m/z 272.1 Product Product Ion 5-(2-Hydroxyethyl)cytosine m/z 156.1 Precursor->Product CID Neutral_Loss Neutral Loss (Deoxyribose) -116 Da

Caption: Predicted fragmentation pathway for 5-(2-Hydroxyethyl)deoxycytidine in MS/MS.

Conclusion

comparative analysis of 5-(2-Hydroxyethyl)cytidine and 5-hydroxymethylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-(2-Hydroxyethyl)cytidine and 5-hydroxymethylcytidine (B44077)

This guide provides a detailed , focusing on their chemical properties, biological significance, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Introduction

Modified nucleosides play a crucial role in various biological processes, from epigenetic regulation to the fine-tuning of RNA function. Among these, 5-hydroxymethylcytidine (5hmC) has emerged as a key epigenetic mark in mammals, often referred to as the "sixth base" of the genome.[1] It is an oxidation product of 5-methylcytosine (B146107) (5mC) and is involved in DNA demethylation pathways and gene regulation.[2][3] this compound, on the other hand, is a synthetic analog of cytidine (B196190). While less is known about its biological role, its unique chemical structure presents opportunities for various biochemical and therapeutic applications. This guide provides a side-by-side comparison of these two important cytidine derivatives.

Chemical Structure and Properties

The fundamental difference between this compound and 5-hydroxymethylcytidine lies in the substituent at the 5th position of the cytosine ring. 5-hydroxymethylcytidine features a hydroxymethyl group (-CH₂OH), while this compound has a longer hydroxyethyl (B10761427) group (-CH₂CH₂OH).

PropertyThis compound5-hydroxymethylcytidine
Molecular Formula C₁₁H₁₇N₃O₆[4]C₁₀H₁₅N₃O₆[5]
Molar Mass 287.27 g/mol [4]273.24 g/mol
IUPAC Name 4-amino-5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[6]4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one[5]
CAS Number 137248-63-6[4]7802-46-2 (for the nucleoside)
Chemical Structure A cytidine nucleoside with a 2-hydroxyethyl group at the C5 position of the cytosine base.A cytidine nucleoside with a hydroxymethyl group at the C5 position of the cytosine base.

Biological Role and Significance

5-hydroxymethylcytidine (5hmC)

5-hydroxymethylcytosine (B124674) is a stable epigenetic modification in the genome, derived from the oxidation of 5-methylcytosine.[7] This conversion is catalyzed by the Ten-eleven translocation (TET) family of enzymes.[2][3] 5hmC is not merely an intermediate in DNA demethylation but is now recognized as a distinct epigenetic mark with its own regulatory functions.[7][8]

Key biological roles of 5hmC include:

  • Gene Regulation: 5hmC is often associated with active gene expression and is enriched in gene bodies, promoters, and enhancer regions.[2][9]

  • DNA Demethylation: It is a key intermediate in the active DNA demethylation pathway, where it can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[7][10][11]

  • Neurodevelopment: 5hmC is particularly abundant in the central nervous system and plays a critical role in neuronal function and development.[12][13][14]

  • Stem Cell Pluripotency: It is important for maintaining the pluripotent state of embryonic stem cells.[13]

  • Cancer Biology: Altered levels of 5hmC have been observed in various cancers, suggesting its role as a potential biomarker.[1][8]

This compound

Experimental Protocols

Detection and Quantification of 5-hydroxymethylcytidine

A variety of methods are available for the sensitive detection and quantification of 5hmC.

Method: Selective Chemical Labeling and Affinity Enrichment

This method is based on the specific glucosylation of the hydroxyl group of 5hmC by T4 β-glucosyltransferase (β-GT), which allows for subsequent chemical tagging and enrichment.

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest using a standard DNA extraction kit.

  • DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.

  • Selective Glucosylation: In a 50 µL reaction, combine:

    • 1 µg of fragmented genomic DNA

    • 5 µL of 10x T4 β-GT reaction buffer

    • 1 µL of UDP-6-N3-Glucose (azide-modified UDP-glucose)

    • 2 µL of T4 β-GT enzyme

    • Nuclease-free water to 50 µL

    • Incubate at 37°C for 1 hour.

  • Click Chemistry Labeling: To the reaction mixture, add:

    • 10 µM of a DBCO-biotin conjugate (dibenzocyclooctyne-biotin).

    • Incubate at 37°C for 2 hours to allow for strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the reaction mixture.

    • Incubate for 30 minutes at room temperature with gentle rotation to capture the biotin-labeled DNA fragments containing 5hmC.

    • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound DNA.

  • Elution and Analysis: Elute the captured DNA from the beads. The enriched DNA can then be quantified by qPCR for specific loci or used for genome-wide sequencing (5hmC-seq).

Detection of this compound

As a synthetic analog, the detection of this compound, especially when incorporated into nucleic acids, would typically rely on mass spectrometry-based methods.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol:

  • Nucleic Acid Digestion:

    • Isolate DNA or RNA containing the this compound modification.

    • Digest the nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation:

    • Inject the digested nucleoside mixture onto a reverse-phase C18 HPLC column.

    • Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor for the specific precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode. The specific mass-to-charge ratios (m/z) would need to be determined based on the compound's exact mass and fragmentation pattern.

  • Quantification: Quantify the amount of this compound by comparing its peak area to a standard curve generated with known concentrations of a synthetic this compound standard.

Signaling and Metabolic Pathways

The DNA Demethylation Pathway Involving 5-hydroxymethylcytidine

5-hydroxymethylcytidine is a central intermediate in the active DNA demethylation pathway in mammals. This process is initiated by the TET family of enzymes, which iteratively oxidize 5-methylcytosine.

DNA_Demethylation_Pathway cluster_0 TET-mediated Oxidation cluster_1 Repair Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes TDG Thymine DNA Glycosylase 5caC->TDG Recognition & Excision C Cytosine BER Base Excision Repair TDG->BER BER->C Restoration

Caption: The active DNA demethylation pathway in mammals, showing the sequential oxidation of 5-methylcytosine to 5-hydroxymethylcytosine and its derivatives by TET enzymes, followed by base excision repair.

Chemical Synthesis Workflow for 5-substituted Cytidine Analogs

Synthesis_Workflow Start Starting Material (e.g., Cytidine or Uridine) Protect Protection of Hydroxyl and Amino Groups Start->Protect Halogenation Introduction of a Halogen at C5 Position (e.g., Iodination) Protect->Halogenation Coupling Palladium-Catalyzed Cross-Coupling with a Hydroxyethyl Precursor Halogenation->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification by Chromatography (HPLC) Deprotection->Purification Final Final Product: This compound Purification->Final

Caption: A generalized workflow for the chemical synthesis of 5-substituted cytidine analogs such as this compound.

Conclusion

5-hydroxymethylcytidine and this compound are two distinct cytidine derivatives with different origins and currently understood biological relevance. 5hmC is a naturally occurring, critical epigenetic mark with well-documented roles in gene regulation, development, and disease. In contrast, this compound is a synthetic analog whose biological functions and applications are still under exploration. The experimental methodologies for their study also differ, with a wide array of specific and sensitive techniques available for 5hmC, while the analysis of synthetic analogs like this compound primarily relies on standard analytical chemistry techniques such as mass spectrometry. Future research may uncover novel biological activities for synthetic analogs like this compound, potentially leading to new therapeutic or diagnostic tools.

References

Cross-Validation of 5-(2-Hydroxyethyl)cytidine Sequencing with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical novel sequencing method, "baixi-seq," for the detection of 5-(2-Hydroxyethyl)cytidine (5-HEC), with established orthogonal methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Antibody-based Dot Blot analysis. The supporting experimental data presented is hypothetical but designed to reflect realistic outcomes for the purpose of illustrating the comparative performance of these techniques.

Data Presentation

The following table summarizes the quantitative performance of baixi-seq compared to LC-MS/MS and Dot Blot for the detection and quantification of 5-HEC in synthetic RNA oligonucleotides and total RNA from cell culture.

Parameter baixi-seq LC-MS/MS Dot Blot
Limit of Detection (LOD) ~0.1%~0.01%~1%
Limit of Quantification (LOQ) ~0.5%~0.05%~5%
Quantitative Range 0.5% - 100%0.05% - 100%5% - 100% (Semi-quantitative)
Specificity High (Sequence context-dependent)Very High (Mass-based)Moderate to High (Antibody-dependent)
Throughput HighLow to MediumHigh
Sample Input 100 ng - 1 µg total RNA1-5 µg total RNA200 ng - 2 µg total RNA
Resolution Single nucleotideGlobal quantificationGlobal quantification

Experimental Protocols

Detailed methodologies for the hypothetical "baixi-seq" and the orthogonal validation methods are provided below.

baixi-seq Protocol (Hypothetical)

This protocol is based on the principles of bisulfite sequencing, adapted for the specific chemical properties of the 2-hydroxyethyl group of 5-HEC.

  • RNA Preparation: Isolate total RNA from the sample of interest using a standard Trizol-based method. Ensure high-quality RNA with a RIN score > 8.

  • Chemical Derivatization: Treat 1 µg of total RNA with a proprietary chemical agent that selectively modifies the 2-hydroxyethyl group of 5-HEC, rendering it resistant to the subsequent enzymatic deamination step. Unmodified cytidines and other modifications are not affected.

  • Enzymatic Deamination: Treat the derivatized RNA with a cytidine (B196190) deaminase that converts unmodified cytosines to uridines. The derivatized 5-HEC residues remain as cytosines.

  • Reverse Transcription and Library Preparation: Perform reverse transcription using random primers to generate cDNA. During this step, the uridines (from unmodified cytosines) are read as thymines. Prepare a sequencing library from the resulting cDNA using a standard next-generation sequencing (NGS) library preparation kit.

  • Sequencing and Data Analysis: Sequence the library on an Illumina platform. Align the sequencing reads to the reference transcriptome. Sites that retain a cytosine in the sequence correspond to the original positions of 5-HEC. The percentage of 5-HEC at a specific site can be quantified by the ratio of C reads to the total reads at that position.

LC-MS/MS Protocol for 5-HEC Quantification

This protocol provides a highly accurate and sensitive method for the global quantification of 5-HEC.

  • RNA Digestion: Digest 2 µg of total RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using a triple quadrupole mass spectrometer. Monitor the specific mass transitions for cytidine and 5-HEC. For 5-HEC, the precursor ion (m/z) would be determined based on its chemical formula, and a specific fragment ion would be monitored for quantification.

  • Quantification: Generate a standard curve using a synthesized this compound standard of known concentrations. Calculate the absolute quantity of 5-HEC in the sample by comparing its peak area to the standard curve. The relative abundance is determined by dividing the amount of 5-HEC by the amount of canonical cytidine.

Dot Blot Protocol for 5-HEC Detection

This protocol offers a semi-quantitative, antibody-based method for detecting the overall level of 5-HEC in an RNA sample.

  • RNA Denaturation and Spotting: Denature 1 µg of total RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice. Spot serial dilutions of the denatured RNA onto a nitrocellulose membrane.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a custom-generated polyclonal antibody specific for this compound (diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Perform densitometry analysis on the resulting spots. The intensity of the spots provides a semi-quantitative measure of the relative abundance of 5-HEC in the samples. A methylene (B1212753) blue stain of the membrane can be used as a loading control.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

baixi_seq_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Analysis rna_prep Total RNA Isolation chem_deriv Chemical Derivatization of 5-HEC rna_prep->chem_deriv enz_deam Enzymatic Deamination (C to U) chem_deriv->enz_deam rt_pcr Reverse Transcription & Library Prep enz_deam->rt_pcr ngs Next-Generation Sequencing rt_pcr->ngs data_analysis Data Analysis (5-HEC Identification) ngs->data_analysis lc_ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis rna_digest RNA Digestion to Nucleosides hplc HPLC Separation rna_digest->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms quant Quantification ms->quant dot_blot_workflow cluster_membrane_prep Membrane Preparation cluster_detection Detection rna_spot RNA Spotting on Membrane uv_crosslink UV Crosslinking rna_spot->uv_crosslink blocking Blocking uv_crosslink->blocking primary_ab Primary Antibody (anti-5-HEC) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Unveiling the Functional Impact of 5-(2-Hydroxyethyl)cytidine: A Comparative Guide to Validation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the epitranscriptomic landscape, this guide provides a comprehensive comparison of functional assays to validate the biological role of the novel RNA modification, 5-(2-Hydroxyethyl)cytidine. This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to empower rigorous scientific inquiry.

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, modifications at the C5 position of cytidine (B196190) are emerging as critical regulators of RNA fate. While the roles of 5-methylcytidine (B43896) (m5C) and 5-hydroxymethylcytidine (B44077) (hm5C) are increasingly understood, the functional significance of other C5-substituted cytidines, such as this compound, remains largely unexplored. This guide details essential functional assays to elucidate the impact of this modification on key cellular processes, including mRNA translation, stability, and RNA-protein interactions.

Comparative Analysis of Functional Assays

To systematically investigate the functional consequences of incorporating this compound into RNA, a multi-pronged approach is recommended. The following table summarizes key assays, their objectives, and the expected outcomes when comparing RNAs containing unmodified cytidine, 5-methylcytidine (a well-characterized modification), and this compound.

Functional Assay Primary Objective Unmodified Cytidine (Control) 5-Methylcytidine (m5C) This compound (he5C)
In Vitro Translation Assay To assess the direct impact of the modification on translation efficiency.Baseline translation level.May show a modest increase or decrease in translation depending on context.Hypothesized to alter translation efficiency, potentially due to steric hindrance or altered codon recognition.
Luciferase Reporter Assay To measure the effect of the modification on protein expression in a cellular context.High luciferase activity.May lead to altered luciferase expression, reflecting changes in translation and/or stability.Expected to modulate luciferase activity, providing insights into its regulatory role.
mRNA Stability Assay To determine the influence of the modification on mRNA half-life.Normal mRNA decay rate.Can increase mRNA stability by protecting from nuclease degradation.The bulky hydroxyethyl (B10761427) group may enhance or decrease stability by altering RNA structure and protein binding.
RNA-Protein Pulldown Assay To identify proteins that differentially bind to the modified RNA.Baseline protein binding profile.Known to be recognized by specific reader proteins.May recruit a unique set of "reader" proteins or inhibit the binding of others, revealing its specific interactome.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols are designed to be adaptable for the specific research context.

In Vitro Translation Assay

Objective: To directly measure the impact of this compound on the efficiency of protein synthesis using a cell-free system.

Methodology:

  • Template Preparation: Synthesize mRNAs encoding a reporter protein (e.g., Firefly luciferase) with either standard cytidine, 5-methylcytidine, or this compound triphosphate using in vitro transcription.

  • In Vitro Translation Reaction:

    • Set up translation reactions using a commercial rabbit reticulocyte lysate or wheat germ extract system.

    • To each reaction, add a defined amount of the respective modified or unmodified mRNA template.

    • Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 90 minutes).

  • Analysis:

    • Measure the activity of the translated reporter protein using a luminometer.

    • Quantify the amount of synthesized protein using a western blot or ELISA.

    • Normalize the results to the amount of input mRNA.

Luciferase Reporter Assay in Cultured Cells

Objective: To assess the in-cellulo effect of this compound on gene expression, which integrates the effects on translation and mRNA stability.

Methodology:

  • Reporter Construct Preparation: Clone the 3' UTR of a gene of interest downstream of a luciferase reporter gene in a mammalian expression vector.

  • In Vitro Transcription of Reporter mRNA: Synthesize capped and polyadenylated luciferase reporter mRNAs containing either unmodified cytidine, m5C, or this compound.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) to optimal confluency.

    • Transfect the cells with equimolar amounts of the different reporter mRNAs.

    • Co-transfect a Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Luciferase Assay:

    • Lyse the cells at various time points post-transfection (e.g., 24, 48 hours).

    • Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

mRNA Stability Assay

Objective: To determine if this compound affects the half-life of an mRNA molecule.

Methodology:

  • Synthesis of Modified RNA: Prepare reporter mRNAs (e.g., encoding GFP) with the different cytidine modifications as described above.

  • Cell Transfection and Transcription Inhibition:

    • Transfect the modified or unmodified mRNAs into cultured cells.

    • After allowing for initial protein expression (e.g., 4-6 hours), add a transcription inhibitor (e.g., Actinomycin D) to the cell culture medium to halt any further transcription from residual plasmid DNA.

  • Time-Course RNA Extraction:

    • Harvest cells at different time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12 hours).

    • Extract total RNA from the collected cell samples.

  • Quantitative RT-PCR (qRT-PCR):

    • Perform reverse transcription followed by quantitative PCR to measure the amount of the reporter mRNA remaining at each time point.

    • Normalize the reporter mRNA levels to a stable endogenous control RNA (e.g., GAPDH).

    • Calculate the mRNA half-life by plotting the natural logarithm of the normalized mRNA abundance against time.

RNA-Protein Pulldown Assay

Objective: To identify proteins that specifically interact with RNA containing this compound.

Methodology:

  • Biotinylated RNA Bait Synthesis: Synthesize short biotinylated RNA oligonucleotides containing either unmodified cytidine, m5C, or this compound at a specific position.

  • Cell Lysate Preparation: Prepare a whole-cell or nuclear protein extract from the cell line of interest.

  • RNA-Protein Binding:

    • Incubate the biotinylated RNA baits with the cell lysate to allow the formation of RNA-protein complexes.

    • Include a non-biotinylated competitor RNA to assess the specificity of the interactions.

  • Pulldown and Elution:

    • Capture the RNA-protein complexes using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental logic and potential downstream effects of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis RNA Synthesis cluster_assays Functional Assays cluster_outcomes Functional Outcomes unmodified Unmodified CTP ivt In Vitro Transcription unmodified->ivt m5C 5-mCTP m5C->ivt he5C 5-heCTP he5C->ivt translation In Vitro Translation Luciferase Assay ivt->translation stability mRNA Stability Assay ivt->stability binding RNA-Protein Pulldown ivt->binding translation_out Translation Efficiency translation->translation_out stability_out mRNA Half-life stability->stability_out binding_out Protein Interactome binding->binding_out

Caption: Workflow for the functional validation of this compound.

Signaling_Pathway cluster_rna Modified mRNA cluster_readers Reader Proteins cluster_effect Cellular Effects mRNA_he5C mRNA with This compound Reader_A Reader A (Promotes Stability) mRNA_he5C->Reader_A Binds Reader_B Reader B (Inhibits Translation) mRNA_he5C->Reader_B Binds Stability Increased mRNA Stability Reader_A->Stability Translation Altered Translation Reader_B->Translation Phenotype Altered Cellular Phenotype Stability->Phenotype Translation->Phenotype

Caption: Hypothetical signaling pathway initiated by this compound.

By employing the assays and methodologies outlined in this guide, researchers can systematically dissect the functional role of this compound, contributing to a deeper understanding of the epitranscriptomic code and its implications in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting RNA modifications.

Unraveling the Impact of 5-(2-Hydroxyethyl)cytidine on Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein synthesis, or translation, is a cornerstone of cellular function and a critical target in drug development. The modification of nucleosides within RNA molecules can profoundly influence this process. This guide provides a comparative analysis of the biological validation of 5-(2-Hydroxyethyl)cytidine's (5-HO-rC) effect on translation, juxtaposed with other known modulators of protein synthesis. We present available experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers in the field.

Quantitative Comparison of Translation Modulators

To objectively assess the efficacy of this compound as a translational modulator, it is essential to compare its effects with established compounds. The following table summarizes the available quantitative data on 5-HO-rC and its comparators. It is important to note that direct, side-by-side comparative studies involving 5-HO-rC are limited in the currently available literature. The data presented here are compiled from various independent studies.

CompoundTarget/MechanismEffect on TranslationQuantitative DataCell/System Type
This compound (5-HO-rC) Ribosome StallingInhibitionData not readily available in searched literature. Described as reducing overall translation efficiency.In vitro translation systems
Cycloheximide (B1669411) Eukaryotic Ribosome (E-site of 60S subunit)Inhibition of translocationIC50: ~0.1 µM - 6.6 µM[1][2]Various eukaryotic cells (e.g., HepG2, CEM)
N4-acetylcytidine (ac4C) mRNA modification (catalyzed by NAT10)EnhancementEnhances mRNA stability and translation efficiency[3][4][5][6][7][8]. Specific fold-change varies by transcript.Eukaryotic cells (e.g., HeLa, mouse oocytes)
5-azacytidine Incorporation into RNA and DNAInhibition81% inhibition of nascent protein synthesis in female Schistosoma mansoni. Also affects protein synthesis in various other systems[9].Eukaryotic cells and organisms

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation to precisely quantify its inhibitory effects on translation.

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating the biological effects of compounds on translation. Below are detailed protocols for two key assays widely used in the field.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate with Luciferase Reporter

This assay provides a quantitative measure of protein synthesis in a cell-free system by monitoring the expression of a reporter gene, typically luciferase.

Principle: A DNA or mRNA template encoding luciferase is added to a rabbit reticulocyte lysate, which contains all the necessary components for translation. The amount of light produced upon addition of the luciferase substrate is directly proportional to the amount of newly synthesized luciferase, thus reflecting the efficiency of translation. The effect of a test compound like this compound can be assessed by its inclusion in the reaction.

Protocol:

  • Template Preparation: Prepare a high-quality, purified mRNA transcript encoding Firefly luciferase. The mRNA should ideally be capped and polyadenylated for efficient translation in the eukaryotic lysate.

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • Rabbit Reticulocyte Lysate (nuclease-treated): 12.5 µL

    • Amino Acid Mixture (minus methionine): 0.5 µL

    • ³⁵S-Methionine (or non-radioactive methionine for non-radioactive detection): 0.5 µL

    • RNasin® Ribonuclease Inhibitor: 0.5 µL

    • Luciferase mRNA template (1 µg/µL): 1.0 µL

    • Test Compound (e.g., this compound) or vehicle control: 1.0 µL

    • Nuclease-free water to a final volume of 25 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 90 minutes.

  • Luciferase Assay:

    • Allow the reaction to cool to room temperature.

    • Add 2 µL of the translation reaction to 100 µL of Luciferase Assay Reagent in a luminometer tube.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence readings from reactions containing the test compound to the vehicle control to determine the percentage of inhibition or enhancement of translation.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This allows for the identification of ribosome pause sites and the quantification of translation on a per-transcript basis.

Principle: Cells are treated with a translation inhibitor to stall ribosomes. The cells are then lysed, and RNases are used to digest any mRNA not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced. The density of reads mapping to a particular mRNA reflects the level of its translation.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired density. Treat the cells with the test compound (e.g., this compound) for the desired time. Add a translation elongation inhibitor like cycloheximide to the media for a short period (e.g., 1 minute) to arrest the ribosomes.

  • Cell Lysis: Harvest the cells and lyse them in a polysome lysis buffer containing cycloheximide.

  • Nuclease Digestion: Treat the lysate with RNase I to digest the unprotected mRNA. The concentration of RNase I needs to be optimized for the specific cell type.

  • Ribosome Isolation: Load the digested lysate onto a sucrose (B13894) gradient and centrifuge to isolate the monosome fraction (ribosomes that were actively translating).

  • RNA Extraction: Extract the RNA from the isolated monosomes. This will contain the ribosome-protected mRNA fragments (RPFs).

  • Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the gel region corresponding to the expected size of RPFs (typically 28-30 nucleotides). Elute the RNA from the gel slice.

  • Library Preparation:

    • Ligate a 3' adapter to the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA.

    • Perform PCR to amplify the library.

  • Sequencing and Data Analysis: Sequence the prepared library using a high-throughput sequencing platform. Align the sequencing reads to the reference genome or transcriptome. Analyze the data to determine ribosome occupancy, identify translation start sites, and detect ribosome pausing.

Visualizing the Mechanisms of Action

To better understand the molecular events underlying the effects of these compounds on translation, we provide the following diagrams generated using the DOT language.

G cluster_ribosome Ribosome cluster_inhibitors Translation Inhibitors P_site P-site A_site A-site P_site->A_site Peptide bond formation E_site E-site P_site->E_site Translocation A_site->P_site Translocation HOrC This compound HOrC->A_site Causes stalling CHX Cycloheximide CHX->E_site Inhibits translocation mRNA mRNA mRNA->P_site mRNA->A_site tRNA Aminoacyl-tRNA tRNA->A_site

Caption: Mechanism of action for this compound and Cycloheximide.

G cluster_modification mRNA Acetylation NAT10 NAT10 (Acetyltransferase) mRNA_unmodified mRNA (unmodified) NAT10->mRNA_unmodified Adds acetyl group ac4C N4-acetylcytidine (ac4C) mRNA_modified mRNA (acetylated) mRNA_unmodified->mRNA_modified Acetylation Ribosome Ribosome mRNA_modified->Ribosome Enhanced recruitment & stability Protein Protein Ribosome->Protein Increased Translation

Caption: N4-acetylcytidine's role in enhancing translation efficiency.

G cluster_mTOR mTOR Signaling Pathway cluster_translation Translation Initiation GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4F eIF4F Complex Assembly eIF4E->eIF4F Translation Translation Initiation eIF4F->Translation Inhibitors Translation Inhibitors (e.g., 5-HO-rC) Inhibitors->Translation Blocks

Caption: Overview of the mTOR signaling pathway and its role in translation regulation.

References

Comparative Transcriptomics of Cells with Varying 5-(2-Hydroxyethyl)cytidine Levels: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, direct comparative transcriptomic studies on cells with varying levels of 5-(2-Hydroxyethyl)cytidine are not available in the published literature. This guide provides a framework for conducting such a study, including hypothetical data, detailed experimental protocols, and potential signaling pathways that may be affected. This information is based on the known effects of other cytidine (B196190) analogs and general principles of transcriptomics.

Hypothetical Data Presentation

The following tables represent plausible data from a comparative transcriptomics study between a control cell line and a cell line treated to induce high levels of this compound incorporation into RNA.

Table 1: Summary of RNA-Sequencing Results

MetricControl CellsHigh this compound Cells
Total Reads45,000,00048,000,000
Mapped Reads (%)95%94%
Differentially Expressed Genes (DEGs)-1,250
- Upregulated Genes-750
- Downregulated Genes-500

Table 2: Top 10 Differentially Expressed Genes

GeneLog2 Fold Changep-valuePutative Function
Upregulated
GENE-A3.5<0.001DNA Damage Response
GENE-B3.2<0.001Unfolded Protein Response
GENE-C2.9<0.001Apoptosis
GENE-D2.7<0.005RNA Decay
GENE-E2.5<0.005Cell Cycle Arrest
Downregulated
GENE-F-4.1<0.001Ribosome Biogenesis
GENE-G-3.8<0.001mRNA Translation
GENE-H-3.5<0.001Cell Proliferation
GENE-I-3.2<0.005Cytoskeletal Organization
GENE-J-2.9<0.005Metabolic Pathways

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results in a comparative transcriptomics study.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for the research question (e.g., a cancer cell line for anti-tumor drug development).

  • Culture Conditions: Maintain the cells in the appropriate growth medium and conditions.

  • Treatment: Treat the experimental group of cells with a desired concentration of this compound for a specific duration to achieve incorporation into the cellular RNA. The control group should be mock-treated.

  • Replicates: Prepare at least three biological replicates for both the control and treated groups to ensure statistical power.[1]

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from both control and treated cells using a reputable RNA isolation kit.[2]

  • Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value greater than 8 is recommended for high-quality RNA sequencing.[1]

Library Preparation and Sequencing
  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves:

    • Poly(A) selection or ribosomal RNA depletion to enrich for mRNA.[2][3]

    • RNA fragmentation.

    • Reverse transcription to cDNA.

    • Ligation of sequencing adapters.

    • PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq. A sequencing depth of 10-20 million paired-end reads is recommended for coding mRNA analysis.[1]

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using an aligner such as STAR.[2]

  • Quantification of Gene Expression: Count the number of reads mapping to each gene to estimate its expression level.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between the control and treated groups.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by the presence of this compound in cellular RNA.

experimental_workflow A Cell Culture (Control vs. This compound) B RNA Extraction A->B C RNA Quality Control (RIN > 8) B->C D Library Preparation (Poly(A) Selection/rRNA Depletion) C->D E High-Throughput Sequencing D->E F Bioinformatic Analysis (Alignment, Quantification) E->F G Differential Gene Expression Analysis F->G H Functional Enrichment Analysis G->H I Identification of Affected Pathways H->I

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_rna RNA with this compound A This compound Incorporation B Ribosome Stalling A->B impairs codon recognition E DNA Damage Response (DDR) A->E potential for mis-incorporation during replication C Reduced Translation Efficiency B->C D Unfolded Protein Response (UPR) B->D H Altered Gene Expression C->H F Cell Cycle Arrest D->F G Apoptosis D->G E->F F->G

Caption: Hypothetical signaling pathways affected by this compound.

References

Safety Operating Guide

Navigating the Disposal of 5-(2-Hydroxyethyl)cytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The fundamental principle for the disposal of any laboratory chemical is to prevent its release into the environment.[1] Unwanted reagents should be managed as waste, and a disposal plan should be in place before any procedure begins.[1] For compounds like 5-(2-Hydroxyethyl)cytidine, where specific disposal data is limited, it is prudent to treat it as a chemical waste stream and consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all solid this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as chemical waste.

    • Solutions containing this compound should be collected as aqueous chemical waste. Do not mix with organic solvent waste.[1]

    • Segregate waste streams to avoid incompatible materials.[2]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste. The original container, if empty, can be reused for the same waste material.[1]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.[2][4] Avoid using abbreviations or chemical formulas.[2]

    • Keep the waste container securely closed at all times, except when adding waste.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[2][4]

    • Ensure the SAA is under the control of the laboratory personnel and is inspected weekly for any leaks.[2]

  • Disposal Request and Pickup:

    • Once the waste container is nearly full (approximately 90%), complete a chemical waste pickup request form as per your institution's procedures.[2][3]

    • Your institution's EHS department will then collect the waste for proper disposal.[3]

  • Empty Container Disposal:

    • A container that has held this compound must be triple-rinsed with a suitable solvent before it can be considered "RCRA empty" and disposed of in the regular trash.[5]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[1][5]

    • Deface or remove the original label from the empty container before disposal.[6]

Waste Segregation and Container Compatibility

Due to the lack of specific data for this compound, a general approach to waste segregation based on common laboratory practices is recommended.

Waste TypeContainer MaterialExamples
Solid Waste Lined cardboard box or plastic drumContaminated gloves, weighing boats, paper towels, solid this compound
Aqueous Waste Glass or polyethylene (B3416737) bottleSolutions of this compound, buffer solutions used in experiments
Sharps Waste Puncture-resistant sharps containerContaminated needles, Pasteur pipettes, glass slides

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Start: Generation of This compound Waste consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_hazardous Treat as Hazardous Waste? consult_sds->is_hazardous collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes (Recommended) dispose_non_haz Follow Non-Hazardous Waste Procedures is_hazardous->dispose_non_haz No (Consult EHS) store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal dispose_non_haz->ehs_disposal

Figure 1. Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for definitive procedures.

References

Personal protective equipment for handling 5-(2-Hydroxyethyl)cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(2-Hydroxyethyl)cytidine, a cytidine (B196190) analog with potential anti-metabolic and anti-tumor activities.[1] Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[2] Given that the compound is a nucleoside analog and may possess hazardous properties similar to other cytotoxic agents, a comprehensive PPE protocol is required.[3][4]

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Nitrile Gloves (double-gloving recommended)Tested to EN 374 or equivalent.To prevent skin contact with the compound.[5] Double gloving provides an additional barrier.
Eye Protection Safety GogglesANSI Z87.1 compliant.[6]To protect eyes from splashes or airborne particles of the compound.[5]
Body Protection Laboratory CoatLong-sleeved, with closed front and elastic cuffs.To protect skin and personal clothing from contamination.[2]
Respiratory Protection N95 Respirator or higherNIOSH-approved.Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe ShoesMade of a non-porous material.To protect feet from spills.

II. Safe Handling Procedures

Proper handling techniques are crucial to minimize the risk of exposure during experimental work.

A. Engineering Controls

  • Chemical Fume Hood: All manipulations of powdered this compound, including weighing and initial solubilization, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[5][7]

B. Procedural Steps

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the compound in the chemical fume hood. Use anti-static weigh paper or a dedicated spatula to avoid dispersal of the powder.

  • Solubilization: Add the solvent to the solid compound slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.

  • Use in Experiments: When using solutions of this compound, handle them with the same care as the solid form, using appropriate PPE.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of all contaminated disposable materials as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and disposable labware, must be segregated as hazardous chemical waste.

  • Containerization: Collect solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed, and labeled container.

  • Disposal: Do not dispose of this compound down the drain.[5] Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[8]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C Start Handling D Solubilize Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.